molecular formula C5H9N5O B166558 Deisopropylhydroxyatrazine CAS No. 7313-54-4

Deisopropylhydroxyatrazine

Cat. No.: B166558
CAS No.: 7313-54-4
M. Wt: 155.16 g/mol
InChI Key: XRVCXZWINJOORX-UHFFFAOYSA-N
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Description

Deisopropylhydroxyatrazine is a significant metabolite and environmental degradation product of the widely used s-triazine herbicide, atrazine . It is formed in soil, water, and biological systems through both biotic and abiotic processes, specifically via the dealkylation and hydroxylation of the parent compound . This compound serves as a critical marker for studying the environmental fate and behavior of atrazine, aiding researchers in tracking its persistence and transformation in diverse ecosystems . As a contaminant of emerging concern (CECs), its presence in water sources is a key focus in environmental toxicology and water quality monitoring . In scientific research, Deisopropylhydroxyatrazine is primarily utilized to elucidate the complex degradation pathways of triazine herbicides and to assess the efficiency of advanced oxidation processes (AOPs), such as those utilizing UV/S2O82− and UV/HSO5−, for the remediation of pesticide-contaminated water . Its role is pivotal in understanding the mechanism of toxicity shared by triazine pesticides and their metabolites, which involves endocrine disruption . Furthermore, it is an essential standard in analytical chemistry for the development and validation of methods to detect and quantify trace-level pesticide metabolites in environmental samples like drinking water, soil, and aquatic systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-4-(ethylamino)-1H-1,3,5-triazin-2-one
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InChI

InChI=1S/C5H9N5O/c1-2-7-4-8-3(6)9-5(11)10-4/h2H2,1H3,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XRVCXZWINJOORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCNC1=NC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6074756
Record name 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one
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Molecular Weight

155.16 g/mol
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CAS No.

7313-54-4
Record name Deisopropylhydroxyatrazine
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Record name 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one
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Record name Deisopropylhydroxyatrazine
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Record name 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one
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Record name 4-AMINO-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2(1H)-ONE
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Foundational & Exploratory

Deisopropylhydroxyatrazine (DIHA): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Key Atrazine Metabolite

Deisopropylhydroxyatrazine (DIHA), a heterocyclic organic compound of the triazine class, represents a critical node in the environmental fate of atrazine, one of the most widely applied herbicides in modern agriculture.[1] While atrazine itself is the subject of extensive study, its degradation products, particularly DIHA, are of increasing importance for environmental monitoring and toxicological assessment.[1] The presence and concentration of DIHA in soil and water serve as a key indicator of atrazine's natural attenuation pathways, offering a more complete picture of the herbicide's environmental persistence and impact.[1] This guide provides an in-depth technical overview of the chemical structure, physicochemical properties, analytical methodologies, and toxicological profile of deisopropylhydroxyatrazine, intended for researchers and professionals in environmental science and drug development.

Chemical Identity and Molecular Structure

Deisopropylhydroxyatrazine is systematically named 6-amino-4-(ethylamino)-1H-1,3,5-triazin-2-one .[2] It is recognized by the Chemical Abstracts Service (CAS) with the registry number 7313-54-4 .[3] The compound is a metabolite formed through the dealkylation and hydroxylation of its parent compound, atrazine.[1] Specifically, it results from the removal of the isopropyl group and the substitution of the chlorine atom with a hydroxyl group on the triazine ring.

The fundamental structure consists of a 1,3,5-triazine core, a six-membered aromatic ring with alternating carbon and nitrogen atoms. This core is substituted with an amino group, an ethylamino group, and a hydroxyl group, the latter of which presents in its more stable keto tautomer form as a carbonyl group within the ring, designated as 1,3,5-triazin-2(1H)-one.[4]

Atrazine_Degradation Atrazine Atrazine (C8H14ClN5) DIA Deisopropylatrazine (DIA) (C5H8ClN5) Atrazine->DIA Deisopropylation HA Hydroxyatrazine (HA) (C8H15N5O) Atrazine->HA Hydroxylation DIHA Deisopropylhydroxyatrazine (DIHA) (C5H9N5O) DIA->DIHA Hydroxylation HA->DIHA Deisopropylation

Caption: Simplified degradation pathways of Atrazine to DIHA.

Due to its increased polarity and lower LogP value compared to atrazine, DIHA is less likely to sorb to organic matter in soil and sediment. [2]This characteristic, combined with its moderate water solubility, makes it more mobile and prone to leaching into groundwater, where its persistence raises concerns about water quality. [1]

Analytical Methodologies

The accurate quantification of DIHA in complex environmental matrices such as water and soil is essential for risk assessment. The low concentrations typically encountered necessitate highly sensitive and selective analytical techniques. The gold standard for this application is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Gas chromatography-mass spectrometry (GC-MS) is also employed, though it often requires a derivatization step to improve the volatility and thermal stability of the polar hydroxylated metabolite. [5]

Causality in Method Selection: Why LC-MS/MS is Preferred
  • Direct Analysis: LC-MS/MS allows for the direct analysis of polar compounds like DIHA without the need for chemical derivatization. This eliminates a time-consuming sample preparation step and a potential source of analytical error and variability.

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional selectivity. By monitoring a specific precursor ion-to-product ion transition, the instrument can distinguish DIHA from co-eluting matrix components, which is critical when analyzing complex samples like soil extracts.

  • High Sensitivity: Modern LC-MS/MS systems can achieve limits of quantification in the low nanogram per liter (ng/L) range, which is necessary to detect DIHA at environmentally relevant concentrations. [6]

Experimental Protocol: Quantification of DIHA in Water by SPE and LC-MS/MS

This protocol describes a robust and validated workflow for the determination of DIHA in drinking or surface water.

Step 1: Sample Preparation - Solid-Phase Extraction (SPE)

  • Rationale: SPE is employed to isolate DIHA from the large volume of the water matrix, remove interfering substances (like salts and humic acids), and concentrate the analyte to a level detectable by the instrument. Graphitized carbon-based cartridges are often chosen for their high affinity for polar pesticides. [7]* Procedure:

    • Adjust a 250 mL water sample to a specific pH if required by the validated method.

    • Add appropriate internal standards (e.g., isotopically labeled DIHA) to the sample to correct for matrix effects and variations in extraction efficiency.

    • Condition an SPE cartridge (e.g., 250 mg graphitized carbon) by passing methanol followed by reagent water through it, ensuring the sorbent does not go dry.

    • Load the water sample onto the cartridge at a controlled flow rate (e.g., 5-10 mL/min).

    • Wash the cartridge with reagent water to remove residual salts.

    • Dry the cartridge thoroughly under a stream of nitrogen or by vacuum to remove water.

    • Elute the analytes from the cartridge using a small volume of an appropriate solvent mixture (e.g., 9:1 v:v dichloromethane/methanol). [7]The choice of a polar organic solvent is critical to effectively desorb the polar DIHA from the sorbent.

    • Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.

Step 2: Instrumental Analysis - LC-MS/MS

  • Rationale: Reversed-phase liquid chromatography is used to separate DIHA from other extracted compounds based on polarity. The separated analyte then enters the mass spectrometer for detection and quantification.

  • Procedure:

    • LC Setup:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water (to facilitate protonation for positive ion mode).

      • Mobile Phase B: Acetonitrile or Methanol.

      • Gradient: A programmed gradient from low to high organic phase content to elute analytes.

      • Injection Volume: 5-10 µL.

    • MS/MS Setup:

      • Ionization Source: Electrospray Ionization (ESI) in positive mode. DIHA contains basic nitrogen atoms that are readily protonated.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor at least two specific transitions for DIHA for confident identification and quantification (e.g., a quantifier and a qualifier transition). Precursor m/z for [M+H]⁺ would be 156.1. Product ions would be determined by optimizing the compound in the mass spectrometer.

    • Quantification: Create a calibration curve using external standards prepared in a clean solvent or matrix. The concentration of DIHA in the sample is calculated based on the response ratio of the analyte to the internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis s1 250 mL Water Sample + Internal Standard s3 Sample Loading s1->s3 s2 SPE Cartridge Conditioning (Methanol, Water) s2->s3 s4 Cartridge Wash & Dry s3->s4 s5 Elution (e.g., DCM/Methanol) s4->s5 s6 Concentration to 1 mL s5->s6 a1 LC-MS/MS Injection s6->a1 a2 Reversed-Phase C18 Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 a5 Data Processing & Quantification a4->a5

Caption: General workflow for the analysis of DIHA in water.

Toxicological Profile

The toxicological profile of atrazine metabolites is a critical area of research, as these compounds can co-occur with the parent herbicide in the environment. Generally, the hydroxylation of the triazine ring is considered a detoxification step, rendering the resulting metabolites less toxic than their chlorinated parent compounds. [8] Specific studies on aquatic organisms have confirmed this trend for DIHA. A comparative study on the acute and chronic toxicity of atrazine, deethylatrazine (DEA), and deisopropylatrazine (DIA) on amphipods and algae found that the toxicity was generally ranked as Atrazine > DEA > DIA. [9]Although this study did not include the hydroxylated DIHA, the established principle is that hydroxylation further reduces toxicity. The study concluded that short-term exposures to concentrations of these metabolites routinely detected in surface waters are unlikely to be a cause for concern. [9]However, it also highlighted the high sensitivity of certain organisms, like the amphipod Diporeia spp., which warrants further investigation. [9]The primary mechanism of atrazine toxicity involves endocrine disruption, but there is limited specific data on the endocrine-disrupting potential of DIHA itself.

Conclusion

Deisopropylhydroxyatrazine is a fundamentally important molecule for understanding the complete environmental picture of atrazine contamination. Its unique physicochemical properties, which differ significantly from the parent herbicide, dictate its mobility and persistence. While its formation represents a step in the natural detoxification of atrazine, its potential to leach into water sources necessitates the use of sensitive and robust analytical methods, such as SPE-LC-MS/MS, for accurate environmental monitoring. Current toxicological data suggest that DIHA is of lower concern than atrazine, but continued research into the chronic effects of this and other metabolites on sensitive ecosystems remains a priority.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135398734, Deisopropylhydroxyatrazine. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2009). Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms. PubMed. Retrieved January 24, 2026, from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Atrazine. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2256, Atrazine. Retrieved January 24, 2026, from [Link]

  • Agriculture and Environment Research Unit (AERU). (2023). Pesticide properties for 6-deisopropyl atrazine (Ref: G-28279). University of Hertfordshire. Retrieved January 24, 2026, from [Link]

  • U.S. Geological Survey. (1998). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2014). Extraction method for the determination of atrazine, deethylatrazine, and deisopropylatrazine in agricultural soil using factorial design. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Chromatogram from GCMS determination of atrazine in soil samples. Retrieved January 24, 2026, from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 5.2 ATRAZINE TOXICOLOGY. Retrieved January 24, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Atrazine (CAS 1912-24-9). Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2009). Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms. Retrieved January 24, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples. Retrieved January 24, 2026, from [Link]

  • Danish Environmental Protection Agency. (2001). Evaluation of Health Hazards by exposure to Triazines and Degradation Products. Retrieved January 24, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Deisopropylhydroxyatrazine. Retrieved January 24, 2026, from [Link]

  • EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. Retrieved January 24, 2026, from [Link]

  • Journal of Agri-Food and Applied Sciences. (2016). DETERMINATION OF RESIDUAL ATRAZINE IN SOIL AND DRAIN WATERS USING GC-TOF-MS. Retrieved January 24, 2026, from [Link]

  • Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2010). Effects of atrazine on fish, amphibians, and aquatic reptiles: a critical review. PubMed. Retrieved January 24, 2026, from [Link]

  • U.S. Geological Survey. (1997). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Deisopropylhydroxyatrazine (DIHA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Deisopropylhydroxyatrazine (CAS: 7313-54-4), a major degradation product of the widely used herbicide atrazine, is a compound of significant environmental interest. Unlike its parent compound, DIHA is considered non-phytotoxic, representing a key detoxification step in the environmental fate of atrazine.[1][2] Understanding its physicochemical properties is paramount for researchers, environmental scientists, and water quality professionals for accurately modeling its environmental transport, persistence, and potential for reaching aquatic systems. This guide provides a comprehensive overview of the core physicochemical properties of Deisopropylhydroxyatrazine, details robust analytical methodologies for its quantification, and explains the causal relationships between these properties and its behavior in environmental matrices.

Chemical and Molecular Identity

Deisopropylhydroxyatrazine (DIHA), systematically named 6-amino-4-(ethylamino)-1H-1,3,5-triazin-2-one, is formed through the N-dealkylation and subsequent hydrolysis of the chlorine atom on the atrazine ring.[1] This transformation drastically alters its chemical nature, primarily by increasing its polarity and hydrogen bonding potential, which in turn governs its environmental behavior.

Caption: Chemical structure and identifiers of Deisopropylhydroxyatrazine.

Core Physicochemical Properties

The physicochemical properties of DIHA dictate its partitioning between soil, water, and air, and are essential inputs for environmental fate and transport models. The replacement of atrazine's chlorine atom with a hydroxyl group and the loss of an isopropyl group significantly increases the molecule's polarity.

PropertyValue / DescriptionSourceSignificance in Environmental Fate & Analysis
Physical State Colorless to light yellow solid or liquid[3]Affects handling, standard preparation, and dissolution.
Water Solubility Described as "moderate".[3] More soluble than atrazine.[3][4]High Impact . Increased solubility compared to parent atrazine enhances mobility in soil pore water and potential for leaching into groundwater. It dictates the choice of aqueous mobile phases in HPLC.
Octanol-Water Partition Coefficient (LogP) -1.1 (Computed)[5]High Impact . The negative LogP value indicates high hydrophilicity. This predicts low bioaccumulation in fatty tissues and strong partitioning into the aqueous phase rather than organic matter in soil.[6]
pKa 7.53 ± 0.70 (Predicted)PredictedGoverns the ionization state in response to environmental pH. As a weak base, DIHA will become protonated (cationic) in acidic conditions (pH < pKa), strongly influencing its sorption to soil colloids.
Vapor Pressure Low volatility[3]Indicates that atmospheric transport via volatilization from soil or water surfaces is not a significant environmental pathway.
Boiling Point 267.8 ± 23.0 °C (Predicted)PredictedReinforces the low volatility of the compound.
Soil Sorption (Koc) Lower than atrazine, but higher than other metabolites.[7][8]Determines retention in soil. DIHA's mobility is complex; while more water-soluble than atrazine, its ability to protonate can increase adsorption to negatively charged soil particles.[7][8][9]

Note: Some values are predicted and should be used with caution pending experimental verification.

Experimental Methodology for Physicochemical Characterization

Accurate quantification of DIHA in environmental samples is critical. Due to its polarity, High-Performance Liquid Chromatography (HPLC) with UV detection is a more direct and robust method than Gas Chromatography (GC), which often requires derivatization for such polar analytes.[10]

Principle: Solid-Phase Extraction (SPE) Coupled with HPLC-UV

This methodology is predicated on two key principles:

  • Selective Extraction & Concentration : The basic nature of the triazine ring system allows DIHA to be protonated under acidic conditions. This cationic form is strongly retained by a cation-exchange SPE sorbent, allowing it to be isolated and concentrated from complex aqueous matrices like river water. This step is critical for reaching environmentally relevant detection limits.[11]

  • Chromatographic Separation & Quantification : The inherent polarity of DIHA makes it well-suited for separation using reversed-phase HPLC. A C8 or C18 column provides sufficient hydrophobic interaction for retention and separation from other atrazine metabolites. Quantification is achieved via UV spectrophotometry, typically at a wavelength of 220 nm where the triazine ring exhibits strong absorbance.[11]

Protocol: Quantification of DIHA in Water Samples

The following protocol is adapted from established methodologies for the analysis of hydroxylated atrazine degradation products.[11]

Step 1: Sample Preparation and Fortification

  • Collect a 250 mL water sample in an amber glass bottle.

  • If not analyzed immediately, store at 4°C.

  • For method validation, fortify clean matrix (e.g., laboratory-grade water) with a known concentration of DIHA standard (e.g., 5 µg/L).

  • Prepare a quality control (QC) sample from a separate stock.

Step 2: Solid-Phase Extraction (SPE)

  • Condition the SPE Cartridge : Sequentially pass 5 mL of methanol, followed by 5 mL of laboratory-grade water, and finally 5 mL of 0.01 M HCl through a propylbenzenesulfonic acid (SCX) cation-exchange SPE column. Causality: Conditioning activates the sorbent and ensures the functional groups are in the correct protonated state for optimal sample retention.

  • Acidify and Load the Sample : Adjust the pH of the 250 mL water sample to ~2.5 with concentrated HCl. Pass the entire acidified sample through the conditioned SPE column at a flow rate of approximately 5 mL/min. Causality: At pH 2.5, which is well below the predicted pKa of ~7.5, DIHA is predominantly in its protonated, cationic form, ensuring strong binding to the negatively charged sulfonic acid groups of the SCX sorbent.

  • Wash the Cartridge : Wash the column with 5 mL of 0.01 M HCl to remove unretained, neutral, or anionic interferences.

  • Elute DIHA : Elute the trapped DIHA from the SPE column by passing 5 mL of a 50:50 (v/v) mixture of methanol and 0.1 M ammonium hydroxide solution. Collect the eluate. Causality: The basic methanolic solution neutralizes the protonated DIHA, breaking the ionic bond with the sorbent and allowing the analyte to be eluted in the organic solvent.

  • Concentrate the Eluate : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the HPLC mobile phase.

Step 3: HPLC-UV Analysis

  • HPLC System and Conditions :

    • Column : Reversed-phase Octyl (C8), 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase : Isocratic mixture of 85% 25mM potassium phosphate buffer (pH 7.0) and 15% acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 100 µL.

    • Detection : UV detector at 220 nm.

  • Calibration : Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/L) in the mobile phase from a certified stock solution.

  • Analysis : Inject the reconstituted sample extract and the calibration standards. Identify DIHA by its retention time and quantify using the calibration curve.

Mandatory Visualization: Analytical Workflow

SPE_HPLC_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis A 250 mL Water Sample B Acidify to pH 2.5 A->B HCl D Load Acidified Sample B->D Sample Loading C Condition SCX Cartridge (Methanol, H₂O, HCl) C->D E Wash with 0.01 M HCl D->E F Elute with MeOH/NH₄OH E->F G Evaporate & Reconstitute in Mobile Phase (1 mL) F->G Eluate Processing H Inject 100 µL into HPLC G->H I UV Detection at 220 nm H->I J Quantify vs. Cal Curve I->J

Caption: Workflow for DIHA analysis in water by SPE and HPLC-UV.

Environmental Significance and Transport

The physicochemical properties of DIHA are directly linked to its fate in the environment.

  • Mobility in Soil : The high water solubility and hydrophilic nature (negative LogP) of DIHA suggest it is highly mobile and can be readily transported with soil water.[4][5] However, its mobility is attenuated by adsorption to soil particles, a process strongly influenced by soil pH and organic matter content.[9] In acidic soils, protonation of DIHA can lead to stronger binding to negatively charged clay and organic matter, reducing its leaching potential compared to neutral or alkaline soils.

  • Persistence : As a hydroxylated metabolite, DIHA is a product of atrazine degradation. It is generally more persistent than its parent compound but is part of the overall detoxification pathway in the environment.[3] Its presence in groundwater and surface water is a key indicator of historical atrazine use and the natural attenuation processes occurring in the watershed.[3]

Conclusion

Deisopropylhydroxyatrazine is a critical analyte for monitoring the environmental fate of atrazine. Its key physicochemical properties—notably its moderate water solubility, high polarity (LogP -1.1), and basic character (predicted pKa ~7.5)—distinguish it from its parent compound and govern its transport and persistence. These properties necessitate specific analytical strategies, such as cation-exchange solid-phase extraction followed by reversed-phase HPLC, to achieve reliable quantification in environmental matrices. A thorough understanding of these fundamental characteristics is essential for any scientist or researcher involved in environmental monitoring, risk assessment, or remediation related to triazine herbicides.

References

  • Yokley, R. A., & Cheung, M. W. (2000). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using Gas Chromatography/Mass Selective Detection. Journal of Agricultural and Food Chemistry, 48(10), 4471-4476. Available at: [Link]

  • Yokley, R. A., & Cheung, M. W. (2000). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using Gas Chromatography/Mass Selective Detection. ACS Publications. Available at: [Link]

  • Yokley, R. A., & Cheung, M. W. (2000). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. PubMed. Available at: [Link]

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  • World Health Organization (WHO). (2011). Atrazine and Its Metabolites in Drinking-water. Available at: [Link]

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  • Lerch, R. N., Blanchard, P. E., & Thurman, E. M. (1998). Analysis of Hydroxylated Atrazine Degradation Products in Water Using Solid-Phase Extraction and High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 46(8), 3225-3232. Available at: [Link]

  • Krutz, L. J., Senseman, S. A., Sciumbato, A. S., & Tierney, D. P. (2004). Adsorption and desorption of atrazine, desethylatrazine, deisopropylatrazine, and hydroxyatrazine in vegetated filter strip and cultivated soil. Journal of Environmental Quality, 33(4), 1311-1317. Available at: [Link]

  • Lerch, R. N., & Blanchard, P. E. (2010). Chemical fate and transport of atrazine in soil gravel materials at agrichemical distribution facilities. USGS Publications Warehouse. Available at: [Link]

  • Mills, M. S., & Thurman, E. M. (1994). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. Analytical Chemistry, 66(5), 755-762. Available at: [Link]

  • Harris, C. I. (1967). Hydrolysis and biological degradation of atrazine in soils. Oregon State University. Available at: [Link]

  • Shimabukuro, R. H., Swanson, H. R., & Walsh, W. C. (1970). Atrazine metabolism and herbicidal selectivity. Plant Physiology, 46(1), 103-107. Available at: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. White paper. Available at: [Link]

  • Krutz, L. J., Senseman, S. A., Sciumbato, A. S., & Tierney, D. P. (2004). Adsorption and Desorption of Atrazine, Desethylatrazine, Deisopropylatrazine, and Hydroxyatrazine in Vegetated Filter Strip and Cultivated Soil. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. Chapter 6: Potential for Human Exposure. Available at: [Link]

  • Agilent Technologies. (2008). Analysis of Atrazine in Drinking Water at the ppb Level Using New Agilent Reversed Phase LC Columns. Application Note. Available at: [Link]

  • Inocente, G. F., et al. (2021). Sorption and desorption of Atrazine in horizons of the Red-Yellow Latosol. Planta Daninha, 39. Available at: [Link]

  • Gruessner, B., & Watzin, M. C. (1995). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. ResearchGate. Available at: [Link]

  • de Oliveira, A. F., et al. (2015). The Fate of Atrazine in Tropical Environments: Photolysis, Acute Toxicity and Endocrine Disruptor Potential. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Towards Data Science. Available at: [Link]

  • Howard, P. H. (Ed.). (1991). Handbook of Environmental Fate and Exposure Data for Organic Chemicals, Volume III: Pesticides. Taylor & Francis. Available at: [Link]

  • Liu, G., et al. (2020). Hydrolysis Reaction Mechanism in Atrazine Metabolism and Prediction of Its Metabolites' Toxicities. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Ghafourian, T., & Barzegar, A. (2014). Prediction of Drug Lipophilicity Using Back Propagation Artificial Neural Network Modeling. ResearchGate. Available at: [Link]

  • Marín-Benito, J. M., et al. (2022). Sorption/Desorption and Kinetics of Atrazine, Chlorfenvinphos, Endosulfan Sulfate and Trifluralin on Agro-Industrial and Composted Organic Wastes. International Journal of Environmental Research and Public Health. Available at: [Link]

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  • Wang, Q., et al. (2019). Dechlorination-Hydroxylation of Atrazine to Hydroxyatrazine with Thiosulfate: A Detoxification Strategy in Seconds. Environmental Science & Technology, 53(7), 3530-3538. Available at: [Link]

  • Hou, T., & Wang, J. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]

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Sources

Deisopropylhydroxyatrazine: A Technical Guide to Water Solubility and Octanol-Water Partition Coefficient

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Deisopropylhydroxyatrazine

Deisopropylhydroxyatrazine (CAS RN: 7313-54-4), a significant metabolite of the widely used herbicide atrazine, is a compound of considerable interest in environmental science and toxicology.[1][2] Unlike its parent compound, which has been extensively studied, the physicochemical properties of deisopropylhydroxyatrazine are less documented. This guide provides a comprehensive technical overview of two of its most critical properties: water solubility and the octanol-water partition coefficient (Kₒw). These parameters are fundamental to understanding its environmental fate, transport, bioavailability, and potential for bioaccumulation.

Deisopropylhydroxyatrazine, also known by synonyms such as 2-Hydroxy-4-(ethylamino)-6-amino-s-triazine and 4-Amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one, is formed through the degradation of atrazine in the environment.[2] Its chemical structure, featuring a hydroxyl group in place of the chlorine atom on the triazine ring, significantly alters its behavior compared to the parent atrazine molecule. While atrazine itself has a low to moderate water solubility, the introduction of the polar hydroxyl group in deisopropylhydroxyatrazine is expected to influence its interaction with aqueous and lipid phases.[3]

This guide will delve into the theoretical and practical aspects of these properties, addressing the current state of knowledge, standardized experimental methodologies for their determination, and the implications of these values for scientific research.

Section 1: Water Solubility of Deisopropylhydroxyatrazine

Water solubility is a critical determinant of a chemical's environmental mobility. It governs the extent to which a compound will dissolve in water and be transported through aquatic systems, potentially leading to groundwater contamination.

Current State of Knowledge

As of the latest review of scientific literature and databases, there are no publicly available, experimentally determined quantitative values for the water solubility of deisopropylhydroxyatrazine. The compound is qualitatively described as having "moderate solubility in water and organic solvents".[2] Another source indicates a predicted slight solubility in an aqueous base, which is consistent with the presence of a weakly acidic hydroxyl group and a predicted pKa of 7.53.

The lack of precise experimental data underscores the need for rigorous laboratory determination to accurately model the environmental behavior of this metabolite.

Theoretical Considerations and Influencing Factors

The water solubility of deisopropylhydroxyatrazine is primarily influenced by:

  • Molecular Structure: The presence of a hydroxyl group (-OH) and two amino groups (-NH₂) allows for hydrogen bonding with water molecules, which generally increases water solubility compared to the parent compound, atrazine.

  • pH: The compound possesses a predicted pKa of 7.53, suggesting that its solubility will be pH-dependent. At pH values below the pKa, the molecule will be predominantly in its neutral form. Above the pKa, it can deprotonate to form an anion, which is typically more water-soluble.

  • Temperature: Solubility is generally temperature-dependent, though the exact relationship for this compound has not been documented. For most solids, solubility increases with temperature.

  • Purity of the Substance: The presence of impurities can significantly affect the measured water solubility.[4]

Standardized Experimental Protocol: OECD Guideline 105 (Flask Method)

For a compound like deisopropylhydroxyatrazine, with an expected solubility likely greater than 10⁻² g/L, the Flask Method as described in the OECD Guideline 105 is the recommended approach for experimental determination.[5]

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved material.

Step-by-Step Methodology:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate water solubility and to determine the appropriate analytical method and sample preparation procedure.

  • Apparatus:

    • Constant temperature shaker bath or equivalent device.

    • Analytical glassware (flasks with stoppers).

    • Centrifuge capable of at least 1500 g.

    • Analytical instrument suitable for quantifying deisopropylhydroxyatrazine (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Procedure:

    • An excess amount of the solid deisopropylhydroxyatrazine is added to a flask containing purified water (e.g., deionized or distilled).

    • The flask is tightly stoppered and agitated in a constant temperature bath set at 20 ± 0.5 °C. The agitation should be sufficient to ensure intimate contact between the solid and the water but not so vigorous as to cause emulsification.

    • Equilibration is typically achieved within 24 to 48 hours. To confirm equilibrium, samples are taken at regular intervals (e.g., 24, 48, and 72 hours) until consecutive measurements show no significant change in concentration.

    • After equilibration, the mixture is allowed to stand at the test temperature for at least 24 hours to allow for the settling of suspended particles.

    • The aqueous phase is then separated from the solid phase, typically by centrifugation. Filtration may also be used, but care must be taken to avoid adsorption of the test substance onto the filter material.

    • The concentration of deisopropylhydroxyatrazine in the clear aqueous supernatant is determined using a validated analytical method.

  • Data Analysis and Reporting:

    • The water solubility is reported as the mean of at least three independent determinations.

    • The results are expressed in units of mass per volume (e.g., mg/L) or as a dimensionless mass ratio.

    • The test temperature and the analytical method used must be clearly reported.

Diagram of the OECD 105 Flask Method Workflow:

OECD_105_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_substance Add excess deisopropylhydroxyatrazine to water start->add_substance agitate Agitate at constant temperature (20°C) add_substance->agitate equilibrate Allow to equilibrate (24-72h) agitate->equilibrate stand Let stand to settle equilibrate->stand centrifuge Centrifuge to separate solid and liquid phases stand->centrifuge analyze Analyze aqueous phase (e.g., HPLC, LC-MS) centrifuge->analyze report Report water solubility (mg/L) analyze->report

Caption: Workflow for determining water solubility using the OECD 105 Flask Method.

Section 2: Octanol-Water Partition Coefficient (Kₒw) of Deisopropylhydroxyatrazine

The octanol-water partition coefficient (Kₒw), often expressed as its logarithm (log Kₒw or log P), is a measure of a chemical's lipophilicity or hydrophobicity. It is a key parameter in predicting the bioaccumulation potential, soil and sediment adsorption, and toxicological properties of a substance.

Current State of Knowledge

Similar to water solubility, there is a lack of experimentally determined Kₒw or log Kₒw values for deisopropylhydroxyatrazine in the public domain. For context, the parent compound atrazine has a reported log Kₒw of approximately 2.6.[6] The replacement of the chlorine atom with a more polar hydroxyl group in deisopropylhydroxyatrazine would be expected to decrease the log Kₒw, making it more hydrophilic than atrazine.

Theoretical Considerations and Influencing Factors

The Kₒw of deisopropylhydroxyatrazine is influenced by:

  • Molecular Structure: The polar hydroxyl and amino groups will favor partitioning into the aqueous phase, while the ethyl group and the triazine ring contribute to its lipophilicity.

  • pH: As an ionizable compound with a predicted pKa of 7.53, its partitioning behavior will be significantly affected by pH. The log Kₒw technically refers to the partitioning of the neutral species. At different pH values, the distribution coefficient (log D) is measured, which accounts for both the neutral and ionized forms.

  • Temperature: Partitioning is an equilibrium process and is therefore temperature-dependent.

Standardized Experimental Protocol: OECD Guideline 107 (Shake Flask Method)

The Shake Flask Method , as outlined in OECD Guideline 107, is a widely accepted method for determining the Kₒw of a substance.[7]

Principle: A solution of the test substance in either water or n-octanol is mixed with the other immiscible solvent. After equilibration, the concentrations of the substance in both phases are measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Step-by-Step Methodology:

  • Preliminary Test: An initial test is performed to estimate the approximate Kₒw, which helps in selecting appropriate phase volume ratios and concentrations for the main experiment.

  • Apparatus:

    • Separatory funnels with stoppers.

    • Mechanical shaker.

    • Centrifuge.

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure:

    • Prepare mutually saturated n-octanol and water by shaking them together for 24 hours and then allowing them to separate for at least another 24 hours.

    • A known amount of deisopropylhydroxyatrazine is dissolved in either the saturated water or the saturated n-octanol. The initial concentration should not exceed 0.01 mol/L in either phase.

    • The two phases are placed in a separatory funnel in a predetermined volume ratio.

    • The funnel is shaken at a constant temperature (e.g., 25 °C) until equilibrium is reached. The shaking time can vary, but 5-10 minutes is often sufficient.

    • The mixture is then centrifuged to ensure complete separation of the two phases and to minimize the formation of emulsions.

    • Aliquots are carefully taken from both the n-octanol and the aqueous phases for analysis.

    • The concentration of deisopropylhydroxyatrazine in each phase is determined using a suitable analytical method.

  • Data Analysis and Reporting:

    • The partition coefficient (Kₒw) is calculated as: Kₒw = Cₒ / Cₒ, where Cₒ is the concentration in the n-octanol phase and Cₒ is the concentration in the aqueous phase.

    • The result is typically expressed as its base-10 logarithm (log Kₒw).

    • The test should be performed in triplicate, and the mean log Kₒw and standard deviation are reported.

    • The test temperature and pH of the aqueous phase must be reported.

Diagram of the OECD 107 Shake Flask Method Workflow:

OECD_107_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis & Calculation start Start prepare_solvents Prepare mutually saturated n-octanol and water start->prepare_solvents prepare_solution Dissolve deisopropylhydroxyatrazine in one phase prepare_solvents->prepare_solution combine_phases Combine phases in separatory funnel prepare_solution->combine_phases shake Shake to equilibrate combine_phases->shake centrifuge Centrifuge to separate phases shake->centrifuge analyze_phases Analyze concentration in both n-octanol and water phases centrifuge->analyze_phases calculate_kow Calculate Kₒw and log Kₒw analyze_phases->calculate_kow report Report log Kₒw calculate_kow->report

Caption: Workflow for determining the octanol-water partition coefficient using the OECD 107 Shake Flask Method.

Section 3: Data Summary and Implications

The following table summarizes the available and predicted physicochemical properties of deisopropylhydroxyatrazine.

PropertyValueSource
Water Solubility No experimental data available. Described as "moderate".[2]
Octanol-Water Partition Coefficient (log Kₒw) No experimental data available.
pKa 7.53 (Predicted)
CAS Registry Number 7313-54-4[8]
Molecular Formula C₅H₉N₅O[8]
Molecular Weight 155.16 g/mol [8]

The absence of experimentally determined water solubility and log Kₒw values for deisopropylhydroxyatrazine represents a significant data gap. While qualitative descriptions and the presence of polar functional groups suggest higher water solubility and lower lipophilicity compared to atrazine, quantitative data are essential for accurate environmental risk assessment.

A higher water solubility would imply a greater potential for leaching into groundwater, while a lower log Kₒw would suggest a reduced tendency for bioaccumulation in organisms.

The Role of Predictive Models

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models can be employed to estimate these properties.[9][10] These models use the chemical structure of a compound to predict its physicochemical properties based on data from a large set of known compounds. However, the accuracy of these predictions can vary, and they should ideally be confirmed by experimental measurement.

Conclusion and Future Directions

This technical guide has synthesized the current knowledge regarding the water solubility and octanol-water partition coefficient of deisopropylhydroxyatrazine. A critical finding is the absence of experimentally determined values for these fundamental properties. To address this data gap and to enable more accurate environmental fate and risk assessments, the following is recommended:

  • Experimental Determination: High-quality experimental studies following standardized guidelines, such as OECD 105 and 107, should be conducted to determine the water solubility and log Kₒw of deisopropylhydroxyatrazine. The influence of pH and temperature on these properties should also be investigated.

  • Publication of Data: The results of such studies should be made publicly available through peer-reviewed literature and inclusion in chemical property databases.

By obtaining robust experimental data for deisopropylhydroxyatrazine, the scientific community will be better equipped to understand and predict its behavior in the environment, ultimately contributing to more informed regulatory decisions and the protection of ecosystems and human health.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2256, Atrazine. Retrieved January 25, 2026, from [Link]

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  • Barr, D. B., et al. (2007). Assessing Exposure to Atrazine and Its Metabolites Using Biomonitoring. Environmental Health Perspectives, 115(10), 1474–1478.
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  • Sild, S., et al. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. Molecules, 27(20), 7069.
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  • ResearchGate. (n.d.). Degradation Kinetics of Atrazine and Its Degradation Products with Ozone and OH Radicals: A Predictive Tool for Drinking Water Treatment. Retrieved January 25, 2026, from [Link]

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  • PhytoSafe. (n.d.). OECD 105 - Water Solubility. Retrieved January 25, 2026, from [Link]

  • Ghasemi, J., et al. (2007). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Chemical & Pharmaceutical Bulletin, 55(4), 669-674.
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  • Cheng, T., et al. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Pharmaceutical Sciences, 91(7), 1635-1644.
  • Wei, M., et al. (2018). Development of QSAR model for predicting the inclusion constants of organic chemicals with α-cyclodextrin. Chemosphere, 201, 74-81.
  • U.S. Environmental Protection Agency. (1996). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method.
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Abiotic Degradation of Deisopropylhydroxyatrazine: A Technical Guide for Environmental Scientists

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Deisopropylhydroxyatrazine (DIHA) is a key metabolite of the widely used herbicide atrazine. Understanding its environmental fate is crucial for a comprehensive assessment of the long-term impacts of atrazine use. While microbial degradation of atrazine and its primary metabolites has been extensively studied, the abiotic pathways that contribute to the transformation of hydroxylated metabolites like DIHA are less understood. This technical guide provides an in-depth exploration of the principal abiotic degradation pathways of DIHA, offering a synthesis of current knowledge and field-proven insights for researchers, environmental scientists, and professionals in drug and pesticide development. This document is structured to provide a causal understanding of the degradation mechanisms, supported by detailed experimental protocols and visual aids to facilitate comprehension and further research.

Introduction to Deisopropylhydroxyatrazine (DIHA)

Deisopropylhydroxyatrazine (CAS No. 7313-54-4) is a transformation product of atrazine, formed through the dealkylation of deisopropylatrazine (DIA) or the hydroxylation of deisopropylatrazine.[1] Unlike its chlorinated parent compounds, DIHA exhibits higher polarity and water solubility, which influences its mobility and persistence in soil and aquatic environments.[2] While generally considered less toxic than atrazine, the accumulation of persistent metabolites like DIHA in the environment is a growing concern.[2] Abiotic degradation processes, including hydrolysis, photolysis, and oxidation, play a significant role in the natural attenuation of DIHA.[3]

Principal Abiotic Degradation Pathways

The abiotic degradation of DIHA is primarily governed by three key pathways: hydrolysis, photolysis, and oxidation. The efficiency of each pathway is dictated by a range of environmental factors, including pH, temperature, light intensity, and the presence of naturally occurring catalysts.

Hydrolysis: The Role of Water in DIHA Transformation

Hydrolysis is a chemical process in which a water molecule cleaves one or more chemical bonds. For s-triazine herbicides and their metabolites, hydrolysis is a critical degradation pathway, particularly the replacement of the chlorine atom with a hydroxyl group to form hydroxy-metabolites.[4] Since DIHA already possesses a hydroxyl group, its hydrolysis pathway involves the cleavage of the ethylamino side-chain.

Causality Behind Hydrolysis: The rate of hydrolysis of triazine compounds is significantly influenced by pH.[5] Both acid and base catalysis can occur, though the specific mechanism and rate constants for DIHA are not extensively documented. By analogy with other hydroxylated atrazine degradation products (HADPs), it can be inferred that the hydrolysis of the ethylamino group is a slow process under typical environmental pH conditions (pH 5-9).[4] Extreme pH conditions, however, can accelerate this process. The presence of mineral surfaces, such as clays and metal oxides (e.g., birnessite, δ-MnO2), can also catalyze the hydrolysis of atrazine and its metabolites.[6]

Anticipated Degradation Products: The primary product of DIHA hydrolysis is expected to be 2,4-dihydroxy-6-amino-s-triazine (ammelide). Further hydrolysis can lead to the formation of cyanuric acid through the replacement of the remaining amino group.

Hydrolysis_Pathway DIHA Deisopropylhydroxyatrazine (DIHA) Ammelide Ammelide DIHA->Ammelide Hydrolysis (-C2H5NH2) Cyanuric_Acid Cyanuric Acid Ammelide->Cyanuric_Acid Hydrolysis (-NH3)

Caption: Mechanisms of direct and indirect photolysis of DIHA.

Oxidation: The Role of Reactive Oxygen Species

Oxidative degradation involves the reaction of DIHA with strong oxidizing agents present in the environment. In natural systems, these are often reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide radicals (O₂•⁻), and singlet oxygen (¹O₂).

Causality Behind Oxidation: Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, have been shown to be effective in degrading atrazine and its metabolites. [7][8]In the environment, metal oxides such as manganese oxides (e.g., birnessite) can act as catalysts for the oxidation of organic compounds. [6]The reaction rates are influenced by factors such as pH and the concentration of both the oxidant and the catalyst. [9] Anticipated Degradation Products: The oxidation of DIHA is expected to proceed through the attack of hydroxyl radicals on the ethylamino side-chain and the triazine ring. This can lead to dealkylation, hydroxylation, and eventual ring cleavage, resulting in the formation of smaller, more biodegradable organic acids and ultimately mineralization to CO₂, H₂O, and inorganic nitrogen. [8]

Factors Influencing Abiotic Degradation Rates

The rate and extent of DIHA's abiotic degradation are not intrinsic properties but are heavily influenced by a variety of environmental factors. Understanding these factors is critical for predicting the persistence and fate of DIHA in different environmental compartments.

FactorInfluence on DegradationCausality
pH Affects hydrolysis and oxidation rates.Acid or base catalysis can accelerate hydrolysis. The surface charge of minerals and the speciation of reactive oxygen species are pH-dependent. [6][9]
Temperature Increases the rate of all degradation pathways.Higher temperatures provide the necessary activation energy for chemical reactions to occur more rapidly. [9]
Light Intensity & Wavelength Crucial for photolysis.Higher light intensity and the presence of UV radiation increase the rate of both direct and indirect photolysis. [10]
Dissolved Organic Matter (DOM) Dual role in photolysis.Can act as a photosensitizer, generating reactive species that degrade DIHA, or as a light screen, reducing the penetration of UV light. [11]
Nitrate Concentration Promotes indirect photolysis.Photolysis of nitrate generates hydroxyl radicals, which are potent oxidants of organic compounds. [11]
Presence of Metal Oxides Catalyzes hydrolysis and oxidation.Minerals like birnessite can act as surfaces for adsorption and subsequent catalytic degradation. [6]

Experimental Methodologies for Studying DIHA Degradation

To accurately assess the abiotic degradation of DIHA, well-designed laboratory experiments are essential. These studies provide the data needed to determine degradation kinetics, identify transformation products, and elucidate reaction mechanisms.

Protocol for a Hydrolysis Study

This protocol is designed to determine the rate of hydrolysis of DIHA at different pH values.

1. Preparation of Buffer Solutions:

  • Prepare sterile buffer solutions at pH 4, 7, and 9 using standard buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9). [5] * Ensure all glassware is sterilized to prevent microbial degradation.

2. Spiking of DIHA:

  • Prepare a stock solution of DIHA in a water-miscible solvent (e.g., methanol).
  • Spike the buffer solutions with the DIHA stock solution to a final concentration relevant to environmental levels (e.g., 1-10 µg/L). The volume of the organic solvent should be kept to a minimum (<0.1%) to avoid co-solvent effects.

3. Incubation:

  • Dispense the spiked buffer solutions into sterile, amber glass vials with Teflon-lined caps.
  • Include dark controls (vials wrapped in aluminum foil) to assess any potential degradation not due to hydrolysis.
  • Incubate the vials at a constant temperature (e.g., 25°C) in the dark.

4. Sampling and Analysis:

  • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), sacrifice triplicate vials for each pH and control.
  • Analyze the concentration of DIHA and any potential degradation products using a suitable analytical method such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS). [12] 5. Data Analysis:
  • Plot the natural logarithm of the DIHA concentration versus time.
  • Determine the first-order rate constant (k) from the slope of the linear regression.
  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Start [label="Start"]; Prep_Buffers [label="Prepare Sterile Buffers (pH 4, 7, 9)"]; Spike_DIHA [label="Spike Buffers with DIHA"]; Incubate [label="Incubate in Dark at Constant Temperature"]; Sample [label="Sample at Time Intervals"]; Analyze [label="Analyze by HPLC-MS/MS"]; Data_Analysis [label="Calculate Rate Constants and Half-life"]; End [label="End"];

Start -> Prep_Buffers; Prep_Buffers -> Spike_DIHA; Spike_DIHA -> Incubate; Incubate -> Sample; Sample -> Analyze; Analyze -> Data_Analysis; Data_Analysis -> End; }

Caption: Experimental workflow for a DIHA hydrolysis study.

Protocol for a Photolysis Study

This protocol outlines a method for investigating the direct and indirect photolysis of DIHA.

1. Preparation of Test Solutions:

  • Prepare solutions of DIHA in sterile, purified water.
  • For indirect photolysis, prepare additional solutions containing photosensitizers such as nitrate (e.g., NaNO₃) and a standard dissolved organic matter (e.g., Suwannee River Fulvic Acid). [11] 2. Experimental Setup:
  • Use a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). [10] * Place the test solutions in quartz tubes to allow for UV light penetration.
  • Include dark controls by wrapping identical tubes in aluminum foil.
  • Maintain a constant temperature using a water bath.

3. Irradiation:

  • Expose the solutions to the light source for a defined period.
  • Monitor the light intensity using a radiometer.

4. Sampling and Analysis:

  • Collect samples at regular time intervals.
  • Analyze the concentration of DIHA and its photoproducts using HPLC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS). [13] 5. Data Analysis:
  • Determine the quantum yield and photodegradation kinetics.
  • Identify the major photoproducts to elucidate the degradation pathway.

Analytical Techniques for DIHA and its Metabolites

Accurate quantification of DIHA and its degradation products is essential for understanding its environmental fate. The low concentrations typically found in environmental samples necessitate highly sensitive and selective analytical methods.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most common and powerful technique for the analysis of polar and thermally labile compounds like DIHA. [12]It offers excellent sensitivity, selectivity, and the ability to confirm the identity of analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less suitable for polar compounds, derivatization techniques can be employed to increase the volatility of DIHA and its metabolites, allowing for analysis by GC-MS. [14]* Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be a rapid and cost-effective screening tool, but it may lack the specificity of chromatographic methods and can be subject to matrix interferences. [13]

Conclusion and Future Research Directions

The abiotic degradation of deisopropylhydroxyatrazine is a complex process influenced by multiple environmental factors. While hydrolysis, photolysis, and oxidation are the primary pathways, their relative importance varies depending on the specific environmental conditions. This guide provides a framework for understanding these processes based on the established chemistry of atrazine and its other metabolites.

However, significant knowledge gaps remain. Future research should focus on:

  • Determining the specific rate constants and degradation kinetics for DIHA under a range of environmentally relevant conditions.

  • Identifying the full spectrum of abiotic degradation products of DIHA and assessing their potential toxicity.

  • Investigating the catalytic role of various mineral surfaces and metal ions in the degradation of DIHA.

  • Developing more robust analytical methods for the simultaneous determination of DIHA and its diverse transformation products in complex environmental matrices.

By addressing these research needs, the scientific community can develop a more complete picture of the environmental fate of deisopropylhydroxyatrazine and, by extension, the long-term legacy of atrazine use.

References

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  • Jablonowski, N. D., Schäffer, A., & Burauel, P. (2011). Degradation of Residual Herbicide Atrazine in Agri-Food and Washing Water. Journal of Agricultural and Food Chemistry, 59(18), 9869-9884. [Link]

  • Liu, H., Wang, S., Zhang, J., & Wang, J. (2022). Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. International Journal of Molecular Sciences, 23(22), 14332. [Link]

  • Katagi, T. (2010). Direct photolysis mechanism of pesticides in water. Journal of Pesticide Science, 35(3), 247-259. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2023). Degradation of herbicide atrazine in water by high voltage electrical discharge in comparison with Fenton oxidation and ultrasound treatments. RSC Advances, 13(31), 21543-21553. [Link]

  • Singh, S., Kumar, V., Chauhan, A., Datta, S., Wani, A. B., Singh, N., & Singh, J. (2018). Degradation pathway of atrazine through biotic treatment process. [Link]

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  • Luo, C., Jiang, J., Guan, C., Ma, J., Pang, S., Song, Y., ... & Guan, Y. (2019). Factors affecting formation of deethyl and deisopropyl products from atrazine degradation in UV/H2O2 and UV/PDS. RSC Advances, 9(13), 7247-7255. [Link]

  • Food Safety and Standards Authority of India. (2016). Manual of Methods of Analysis of Foods: Pesticide Residues. [Link]

  • La Cecilia, D., & Maggi, F. (2018). Modeling Bioavailability Limitations of Atrazine Degradation in Soils. Frontiers in Microbiology, 9, 193. [Link]

  • Spalding, R. F., Exner, M. E., Snow, D. D., & Cassada, D. A. (1998). Atrazine, atrazine transformation products (DEA, deethylatrazine; DIA, deisopropylatrazine), and metolachlor concentrations in the ( a ) shallow ( Յ 1.5 m) and ( b ) deep ( Ͼ 6 m) ground water of the unconfined aquifer downgradient of the corn management fields. [Link]

  • Spasiano, D., & Marotta, R. (2021). A Simple Device for the On-Site Photodegradation of Pesticide Mixes Remnants to Avoid Environmental Point Pollution. Applied Sciences, 11(16), 7385. [Link]

  • La Cecilia, D., & Maggi, F. (2018). Kinetics of atrazine, deisopropylatrazine, and deethylatrazine soil biodecomposers. [Link]

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  • Coquet, Y., Reninger, J. C., & Vulliet, E. (2021). Pesticide transformation products: a potential new source of interest for drinking water. Environmental Science and Pollution Research, 28(38), 53043-53057. [Link]

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  • Bohn, T., Cocco, E., Gourdol, L., Guignard, C., & Hoffmann, L. (2011). Determination of atrazine and degradation products in Luxembourgish drinking water: origin and fate of potential endocrine-disrupting pesticides. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 28(8), 1041–1054. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Chapter 7: Analytical Methods. In Toxicological Profile for Atrazine. [Link]

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Sources

Deisopropylhydroxyatrazine (DIHA): An In-depth Technical Guide to its Persistence in Aquatic Environments

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deisopropylhydroxyatrazine (DIHA) is a significant metabolite of the widely used herbicide atrazine. Its presence in aquatic environments is a growing concern due to the potential for persistence and ecotoxicological effects. This in-depth technical guide provides a comprehensive overview of the current scientific understanding of DIHA's fate and behavior in aquatic ecosystems. The document delves into the physicochemical properties of DIHA, its formation from atrazine, and the intricate biotic and abiotic degradation pathways that govern its persistence. Furthermore, this guide explores the ecotoxicological implications of DIHA on aquatic organisms and presents detailed experimental protocols for its extraction, and quantification in environmental samples. By synthesizing technical data with field-proven insights, this guide aims to equip researchers and environmental scientists with the necessary knowledge to address the challenges posed by DIHA contamination in aquatic environments.

Introduction: The Environmental Significance of Deisopropylhydroxyatrazine (DIHA)

The extensive use of atrazine in agriculture for several decades has led to its widespread detection in surface and groundwater.[1] While the focus has often been on the parent compound, its degradation products, known as metabolites, are also of significant environmental concern. Deisopropylhydroxyatrazine (DIHA) is a key metabolite formed through the breakdown of atrazine in the environment.[2] Understanding the persistence of DIHA is crucial as metabolites can sometimes be as, or even more, persistent and toxic than the original compound. This guide provides a detailed examination of the factors influencing the persistence of DIHA in aquatic ecosystems, a critical step in assessing its overall environmental risk.

Atrazine and its Environmental Legacy

Atrazine is a triazine herbicide that has been extensively used for broadleaf weed control in crops such as corn, sorghum, and sugarcane.[3] Due to its relatively high mobility and moderate persistence, atrazine and its metabolites are frequently detected in various water bodies.[3][4] This has raised concerns about its potential impacts on aquatic ecosystems and human health.[1]

Formation of Deisopropylhydroxyatrazine (DIHA) as a Key Atrazine Metabolite

Deisopropylhydroxyatrazine is formed from atrazine through two primary transformation pathways: dealkylation and hydroxylation. The initial degradation of atrazine often involves the removal of one of its alkyl groups, leading to the formation of deethylatrazine (DEA) or deisopropylatrazine (DIA).[4] Subsequently, or concurrently, the chlorine atom on the triazine ring can be replaced by a hydroxyl group through hydrolysis, a process that can be both biotic and abiotic.[1] When deisopropylatrazine undergoes hydroxylation, it forms deisopropylhydroxyatrazine.

Rationale for Focusing on DIHA Persistence in Aquatic Ecosystems

The persistence of any chemical in the environment is a key determinant of its potential to cause harm. For DIHA, its presence in aquatic systems is of particular concern because these ecosystems are often the ultimate sinks for agricultural runoff. The longer DIHA remains in the water and sediment, the greater the potential for exposure and adverse effects on aquatic organisms. A thorough understanding of its persistence is therefore essential for developing effective monitoring and management strategies.

Physicochemical Properties of Deisopropylhydroxyatrazine (DIHA)

The environmental behavior of a chemical is largely dictated by its physicochemical properties. For DIHA, these properties influence its distribution between water and sediment, its bioavailability to aquatic organisms, and its susceptibility to various degradation processes.

  • Chemical Structure: DIHA is a triazine compound characterized by a hydroxyl group at the C-2 position of the triazine ring, an amino group at the C-4 position, and an ethylamino group at the C-6 position.

  • Water Solubility: The presence of the hydroxyl group generally increases the water solubility of triazine compounds compared to their chlorinated parent compounds. This suggests that DIHA is likely to be relatively mobile in the water column.

  • Volatility: Like other atrazine metabolites, DIHA is expected to have low volatility, meaning it is unlikely to be significantly lost from aquatic systems to the atmosphere.

  • Partitioning Behavior (Log Kow): The octanol-water partition coefficient (Log Kow) is a measure of a chemical's hydrophobicity. While specific Log Kow data for DIHA is scarce, hydroxylated metabolites of atrazine are generally less hydrophobic than their chlorinated precursors, indicating a lower tendency to sorb to sediment and bioaccumulate in organisms.

Abiotic Degradation Pathways of Deisopropylhydroxyatrazine (DIHA) in Aquatic Environments

Abiotic degradation processes, which are purely chemical or physical in nature, play a significant role in the transformation of organic contaminants in aquatic environments. For DIHA, the primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis: Chemical Breakdown in Water

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For hydroxylated triazines like DIHA, the triazine ring can be susceptible to further hydrolytic cleavage, although this process is generally slow. The rate of hydrolysis is influenced by:

  • pH: Hydrolysis of triazine compounds can be catalyzed by both acidic and alkaline conditions.[5]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

Photolysis: Degradation by Sunlight

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In aquatic environments, this can occur through two main mechanisms:

  • Direct Photolysis: The direct absorption of sunlight by the DIHA molecule, leading to its degradation. The effectiveness of this process depends on the molecule's ability to absorb light at wavelengths present in sunlight that penetrate the water column.

  • Indirect Photolysis: Degradation initiated by reactive species, such as hydroxyl radicals (•OH), that are generated in sunlit waters through the interaction of sunlight with dissolved organic matter (DOM).[2] The presence of DOM can therefore significantly enhance the photodegradation of DIHA.[5]

Biotic Degradation of Deisopropylhydroxyatrazine (DIHA) in Aquatic Environments

Microbial degradation is a critical process for the removal of many organic pollutants from the environment. Aquatic microorganisms, including bacteria and fungi, can utilize organic compounds as a source of carbon and energy, leading to their breakdown.

Microbial Metabolism of DIHA

The biodegradation of atrazine and its chlorinated metabolites has been extensively studied, and it is known that various microorganisms possess the enzymatic machinery to break down the triazine ring. While specific studies on the microbial degradation of DIHA are limited, it is plausible that similar enzymatic pathways are involved. These pathways can include:

  • Dealkylation: Further removal of the remaining ethyl group.

  • Deamination: Removal of the amino group.

  • Ring Cleavage: The opening of the triazine ring, which is a critical step in the complete mineralization of the compound to carbon dioxide, ammonia, and water.

Factors Influencing Biodegradation Rates

The efficiency of microbial degradation is influenced by a variety of environmental factors:

  • Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus can enhance microbial activity and, consequently, the degradation of organic compounds.

  • Temperature and Oxygen Levels: Microbial metabolism is temperature-dependent, with optimal rates occurring within a specific temperature range. The availability of oxygen is also crucial, as aerobic degradation is often more efficient than anaerobic degradation.

  • Sediment Composition and Organic Carbon Content: Sediments can act as both a sink and a source of contaminants. The organic carbon content of sediment can influence the bioavailability of DIHA to microorganisms.[4]

Environmental Fate and Persistence of Deisopropylhydroxyatrazine (DIHA)

The overall persistence of DIHA in aquatic environments is a result of the interplay between its physicochemical properties and the rates of abiotic and biotic degradation.

Persistence in the Water Column

Due to its likely higher water solubility compared to atrazine, DIHA is expected to be relatively persistent in the water column. Its removal from the water phase will be primarily governed by microbial degradation and photolysis, with hydrolysis playing a lesser role under typical environmental conditions.[2]

Sequestration and Persistence in Sediments

While less hydrophobic than atrazine, DIHA can still partition to sediments, particularly those with high organic carbon content.[4] Once in the sediment, its degradation may be slower due to lower oxygen levels and reduced bioavailability. Sediments can therefore act as a long-term reservoir for DIHA, from which it can be slowly released back into the water column.

Half-life of DIHA in Different Aquatic Compartments

Table 1: Estimated Persistence of Atrazine and its Metabolites in Aquatic Environments

CompoundEstimated Half-life in WaterKey Degradation Pathways
Atrazine> 6 months[2]Hydrolysis, Photolysis, Biodegradation
Deethylatrazine (DEA)Weeks to monthsBiodegradation, Photolysis
Deisopropylatrazine (DIA)Weeks to monthsBiodegradation, Photolysis
Deisopropylhydroxyatrazine (DIHA) Weeks to months (Estimated) Biodegradation, Photolysis

Note: The half-life of DIHA is an estimate based on the behavior of structurally similar compounds and the general understanding of triazine degradation.

Ecotoxicological Effects of Deisopropylhydroxyatrazine (DIHA)

The potential for adverse effects on aquatic organisms is a key aspect of the environmental risk assessment of any contaminant. While ecotoxicological data for DIHA is scarce, studies on atrazine and its primary metabolites provide valuable insights.

Toxicity to Aquatic Microorganisms (Algae and Bacteria)

Atrazine is known to be toxic to algae and other primary producers, as it inhibits photosynthesis.[6] The toxicity of its metabolites, including DEA and DIA, is generally lower than that of the parent compound. It is expected that DIHA would also exhibit some level of toxicity to algae, although likely less than atrazine.

Toxicity to Aquatic Invertebrates

Aquatic invertebrates, such as Daphnia magna, are standard test organisms in ecotoxicology. Atrazine and its metabolites can cause both acute and chronic toxicity to these organisms.[6] While specific data for DIHA is lacking, it is important to consider the potential for sublethal effects, such as impacts on reproduction and development.

Potential for Endocrine Disruption

Atrazine has been identified as a potential endocrine-disrupting chemical, with studies showing effects on the reproductive systems of amphibians and fish. The endocrine-disrupting potential of its metabolites, including DIHA, is an area that requires further investigation.

Experimental Methodologies for Studying Deisopropylhydroxyatrazine (DIHA) Persistence

To accurately assess the persistence of DIHA in aquatic environments, robust and validated experimental methods are essential. This section provides an overview of key protocols for sample collection, extraction, and analysis.

Protocol for Water and Sediment Sample Collection and Preservation

Objective: To collect representative water and sediment samples and preserve them to prevent degradation of DIHA prior to analysis.

Materials:

  • Amber glass bottles with Teflon-lined caps (for water samples)

  • Stainless steel grab sampler or core sampler (for sediment samples)

  • Wide-mouth glass jars with Teflon-lined lids (for sediment samples)

  • Cooler with ice packs

  • Field data sheets

Procedure:

  • Water Sampling:

    • Rinse the amber glass bottle three times with the sample water before collecting the final sample.

    • Fill the bottle to the top, leaving no headspace, to minimize volatilization.

    • Cap the bottle tightly.

  • Sediment Sampling:

    • Use a grab sampler for surface sediment or a core sampler for depth profiles.

    • Transfer the sediment to a wide-mouth glass jar.

  • Preservation and Transport:

    • Place all samples in a cooler with ice packs immediately after collection to maintain a temperature of ~4°C.

    • Transport the samples to the laboratory as soon as possible.

  • Storage:

    • Store water samples in a refrigerator at 4°C and analyze within 48 hours. If longer storage is needed, acidify the sample to pH < 2 with sulfuric acid.

    • Store sediment samples frozen at -20°C until extraction.

Protocol for Extraction of DIHA from Environmental Matrices

Objective: To efficiently extract DIHA from water and sediment samples for subsequent analysis.

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

  • SPE manifold

  • Methanol, Ethyl acetate, Dichloromethane (HPLC grade)

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by deionized water.

  • Sample Loading: Pass the water sample through the conditioned cartridge at a controlled flow rate.

  • Cartridge Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Analyte Elution: Elute the retained DIHA from the cartridge using an appropriate solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.[7]

  • Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.

Materials:

  • Pressurized Liquid Extraction system

  • Extraction cells

  • Diatomaceous earth or sand

  • Extraction solvent (e.g., methanol/water mixture)

Procedure:

  • Sample Preparation: Mix the thawed sediment sample with a drying agent like diatomaceous earth.

  • Cell Loading: Pack the mixture into the PLE extraction cell.

  • Extraction: Perform the extraction using the PLE system with the chosen solvent at elevated temperature and pressure.

  • Extract Collection: Collect the extract in a collection vial.

  • Cleanup and Concentration: The extract may require a cleanup step (e.g., using SPE) to remove interfering compounds before being concentrated for analysis.

Protocol for Analytical Quantification of DIHA

Objective: To accurately and precisely quantify the concentration of DIHA in the prepared extracts.

Instrumentation:

  • HPLC system with a suitable column (e.g., C18 reversed-phase)

  • UV detector or a Mass Spectrometer (for higher sensitivity and selectivity)

Procedure:

  • Method Development: Develop an HPLC method that provides good separation of DIHA from other atrazine metabolites and potential interferences. This involves optimizing the mobile phase composition, flow rate, and column temperature.

  • Calibration: Prepare a series of calibration standards of DIHA of known concentrations. Analyze these standards to generate a calibration curve.

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Quantification: Identify and quantify the DIHA peak in the sample chromatogram based on its retention time and response compared to the calibration curve. The use of an internal standard is recommended to improve accuracy and precision.[7]

Experimental Design for Degradation Studies

Objective: To determine the degradation rate and half-life of DIHA under controlled laboratory conditions.

Procedure:

  • Setup: Create microcosms using water and sediment collected from a relevant aquatic environment.

  • Spiking: Spike the microcosms with a known concentration of DIHA.

  • Incubation: Incubate the microcosms under controlled conditions of temperature, light (for photolysis studies), and oxygen (aerobic or anaerobic).

  • Sampling: Collect water and sediment samples at regular time intervals.

  • Analysis: Analyze the samples for the concentration of DIHA over time.

  • Data Analysis: Plot the concentration of DIHA versus time and fit the data to a first-order decay model to calculate the degradation rate constant and half-life.

Data Interpretation and Risk Assessment

The data generated from persistence studies are crucial for assessing the environmental risk of DIHA.

Interpreting Degradation Rate Constants and Half-lives

The degradation rate constant (k) and the half-life (t1/2) are key parameters used to describe the persistence of a chemical. A longer half-life indicates greater persistence. It is important to consider that these values are specific to the conditions under which they were measured (e.g., temperature, pH, microbial activity).

Environmental Risk Assessment Framework for DIHA

An environmental risk assessment for DIHA would involve comparing the predicted or measured environmental concentrations (PECs or MECs) with the predicted no-effect concentrations (PNECs) derived from ecotoxicological studies. If the PEC/MEC ratio is greater than one, it indicates a potential risk to the aquatic environment.

Knowledge Gaps and Future Research Directions

This guide highlights several knowledge gaps regarding the persistence of DIHA in aquatic environments. Future research should focus on:

  • Determining the specific half-life of DIHA in various aquatic systems under different environmental conditions.

  • Elucidating the specific microbial pathways and enzymes involved in DIHA degradation.

  • Conducting comprehensive ecotoxicological studies to determine the acute and chronic toxicity of DIHA to a range of aquatic organisms.

  • Investigating the potential for endocrine-disrupting effects of DIHA.

Conclusion

Deisopropylhydroxyatrazine is an important atrazine metabolite that is likely to be persistent in aquatic environments. While direct data on its environmental fate and ecotoxicity are limited, this guide provides a comprehensive framework for understanding its potential behavior based on the known properties of atrazine and its other metabolites. The experimental protocols and research directions outlined here are intended to facilitate further investigation into the environmental risks posed by DIHA, ultimately contributing to the development of more effective strategies for protecting our aquatic ecosystems.

References

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Methodological & Application

Application Notes and Protocols for the Analytical Determination of Deisopropylhydroxyatrazine (DIHA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of Deisopropylhydroxyatrazine (DIHA), a principal hydroxylated degradation product of the herbicide atrazine. As a persistent and polar metabolite, DIHA's presence in environmental matrices is of significant interest to researchers, environmental scientists, and regulatory bodies. This guide is designed for scientists and drug development professionals, offering in-depth protocols and technical insights into the robust analytical techniques required for its accurate measurement. We will explore methodologies including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Enzyme-Linked Immunosorbent Assay (ELISA), providing detailed, field-proven protocols for sample preparation and analysis in both water and soil matrices.

Introduction: The Significance of DIHA Detection

Atrazine, a widely used triazine herbicide, undergoes degradation in the environment to form various metabolites. Among these, the hydroxylated degradation products are of particular concern due to their persistence and potential to contaminate water sources[1]. Deisopropylhydroxyatrazine (DIHA, C₅H₉N₅O) is formed through the dealkylation and hydroxylation of the parent atrazine molecule. Its increased polarity compared to atrazine makes it more water-soluble and less prone to sorption in soil, leading to a higher potential for groundwater contamination.

Understanding the environmental fate and transport of atrazine necessitates the accurate quantification of its metabolites, including DIHA. This is crucial for comprehensive environmental risk assessments and for developing effective remediation strategies. The analytical challenge lies in the polar nature of DIHA, which requires specialized extraction and detection techniques to achieve the necessary sensitivity and selectivity. This guide provides the foundational knowledge and practical protocols to address these challenges.

Physicochemical Properties of Deisopropylhydroxyatrazine

A thorough understanding of DIHA's physicochemical properties is fundamental to developing effective analytical methods. These properties dictate its behavior during sample extraction, cleanup, and chromatographic separation.

PropertyValueSource
Molecular Formula C₅H₉N₅O[2]
Molecular Weight 155.16 g/mol [2]
Appearance Colorless to light yellow solid or liquid[3]
Water Solubility Moderately soluble[3]
Volatility Low[3]
Predicted XlogP -1.1[2]

The negative XlogP value indicates the high polarity and hydrophilic nature of DIHA, which is a critical consideration for selecting appropriate solid-phase extraction (SPE) sorbents and chromatographic conditions.

Analytical Workflow Overview

The successful analysis of DIHA involves a multi-step process, from sample collection to final data interpretation. Each step is critical for ensuring the accuracy and reliability of the results.

DIHA_Analysis_Workflow cluster_0 Sample Collection & Preparation cluster_1 Extraction & Cleanup cluster_2 Analysis & Data Processing SampleCollection Sample Collection (Water/Soil) SamplePrep Sample Preparation (e.g., Homogenization, pH adjustment) SampleCollection->SamplePrep Extraction Extraction (SPE for Water / QuEChERS for Soil) SamplePrep->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS, GC-MS, or ELISA) Cleanup->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing Report Report DataProcessing->Report Final Report

Caption: General workflow for the analysis of Deisopropylhydroxyatrazine (DIHA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier technique for the quantification of DIHA due to its high selectivity, sensitivity, and applicability to polar compounds without the need for derivatization[4][5].

Principle of the Method

Liquid chromatography separates DIHA from other matrix components based on its polarity. The analyte then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI), and the resulting precursor ion is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in both identification and quantification.

Protocol 1: Analysis of DIHA in Water by SPE and LC-MS/MS

Sample Preparation (Solid-Phase Extraction)

  • Rationale: The polarity of DIHA requires a reversed-phase SPE cartridge that can retain polar compounds. C18 cartridges are commonly used for this purpose. The following is a general protocol that should be optimized for your specific sample matrix and instrumentation.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Adjust the pH of the water sample (up to 500 mL) to ~7. Load the sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes to remove residual water.

  • Elution: Elute the DIHA from the cartridge with 2 x 4 mL of methanol or acetonitrile into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

SPE_Workflow Condition 1. Condition (Methanol, then Water) Load 2. Load (Aqueous Sample) Condition->Load Wash 3. Wash (Deionized Water) Load->Wash Dry 4. Dry (Nitrogen Stream) Wash->Dry Elute 5. Elute (Methanol/Acetonitrile) Dry->Elute Concentrate 6. Concentrate & Reconstitute Elute->Concentrate

Caption: Solid-Phase Extraction (SPE) workflow for water samples.

LC-MS/MS Parameters

  • Rationale: The selection of appropriate chromatographic conditions and MS/MS parameters is crucial for achieving a sensitive and selective analysis. The following parameters are a good starting point for method development.

ParameterRecommended Setting
LC Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Precursor Ion [M+H]⁺ m/z 156.1
MRM Transitions Quantifier: 156.1 > 114.1; Qualifier: 156.1 > 86.0
Collision Energy Optimization required; start at 15-25 eV

Note: The MRM transitions are proposed based on the structure of DIHA and common fragmentation patterns of triazines. The transition 156.1 > 114.1 likely corresponds to the loss of the ethylamino group, while 156.1 > 86.0 could represent a further fragmentation. It is imperative to optimize collision energies and confirm these transitions using an analytical standard of DIHA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for DIHA analysis, but its high polarity and low volatility necessitate a chemical derivatization step prior to analysis.

Principle of the Method

Derivatization converts polar functional groups (like the hydroxyl and amine groups on DIHA) into less polar, more volatile derivatives, making them suitable for GC separation[6][7]. Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group[8]. The derivatized DIHA is then separated by GC and detected by MS.

Protocol 2: Analysis of DIHA in Soil by QuEChERS, Derivatization, and GC-MS

Sample Preparation (QuEChERS)

  • Rationale: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting a wide range of pesticides from complex matrices like soil[9][10].

  • Sample Weighing and Hydration: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 8 mL of water and let it hydrate for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) to the tube. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine). Vortex for 30 seconds and then centrifuge at ≥5000 x g for 2 minutes.

  • Solvent Exchange: Transfer 0.5 mL of the cleaned extract to a new vial and evaporate to dryness under nitrogen.

Derivatization (Silylation)

  • Rationale: Silylation increases the volatility of DIHA for GC analysis. The reaction must be performed in anhydrous conditions as silylation reagents are moisture-sensitive[8].

  • Ensure the dried extract from the QuEChERS procedure is completely free of water.

  • Add 50 µL of pyridine and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS or MSTFA) to the dried extract.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven[6].

  • Cool the vial to room temperature before GC-MS injection.

GC-MS Parameters

ParameterRecommended Setting
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Oven Program 80°C hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM) or Full Scan
Monitored Ions To be determined from the mass spectrum of the derivatized DIHA standard

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method that can be used for the rapid detection of triazine herbicides and their metabolites in water samples[11].

Principle of the Method

This is a competitive immunoassay. DIHA in the sample competes with a labeled atrazine conjugate for a limited number of antibody binding sites. The amount of bound enzyme conjugate is inversely proportional to the concentration of DIHA in the sample. A substrate is added that produces a color change, which is measured using a plate reader.

Protocol 3: Screening of DIHA in Water by ELISA
  • Kit Preparation: Prepare standards and reagents according to the manufacturer's instruction manual[1].

  • Assay Procedure:

    • Add standards, controls, and water samples to the antibody-coated microtiter wells.

    • Add the enzyme-conjugated tracer solution.

    • Incubate for a specified time (e.g., 30-60 minutes) at room temperature.

    • Wash the wells to remove unbound reagents.

    • Add a substrate solution and incubate for color development (e.g., 20-30 minutes).

    • Add a stop solution to terminate the reaction.

  • Data Analysis: Read the absorbance of each well using a microplate reader at 450 nm. Construct a standard curve and determine the concentration of DIHA in the samples.

  • Trustworthiness and Limitations: ELISA kits for atrazine may exhibit cross-reactivity with its metabolites. For example, some kits for triazine metabolites show cross-reactivity with compounds like "Atrazine Desethyl 2-OH" but may not have been specifically validated for DIHA[12]. Therefore, it is essential to consult the manufacturer's data sheet for specific cross-reactivity information. Positive results from ELISA should be considered presumptive and confirmed by a chromatographic method like LC-MS/MS.

Method Validation and Performance

Method validation is essential to ensure that the analytical procedures are fit for their intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

Representative Performance Data

The following table summarizes typical performance data for the analysis of atrazine and its metabolites from various studies. These values can serve as a benchmark for method development and validation.

Analytical MethodMatrixAnalyteLODLOQRecovery (%)Reference
HPLC-UV/DADWaterAtrazine0.0014 mg/L0.0016 mg/LN/A
SpectrophotometryWaterAtrazine0.01 µg/mLN/A97%[2]
LC-MS/MS & GC-MSWaterVarious Pesticides0.23 - 9.67 µg/L>1 µg/L70 - 120%[3]

Note: Specific validation data for DIHA is often limited in the literature. It is crucial to perform in-house validation for DIHA using certified reference materials.

References

  • Aboul-Enein, H. Y., & Rima, J. (2014). Improvement of Spectrophotometric Method for the Determination of Atrazine in Contaminated Water by Inducing of Mannich Reaction. Journal of Food Research, 3(3). [Link]

  • Agilent Technologies. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Positive Ion Electrospray Mass Spectrometry. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Birkemeyer, C. (2019). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. ResearchGate. [Link]

  • Abraxis LLC. (n.d.). Triazine Metabolite ELISA (Microtiter Plate). [Link]

  • ResearchGate. (2014). Improvement of Spectrophotometric Method for the Determination of Atrazine in Contaminated Water by Inducing of Mannich Reaction. [Link]

  • Hernández-Bello, R., et al. (2021). Optimization and Validation of the Preconcentration Technique with SBSE Coupled HPLC-UV/DAD for the Identification of Atrazine and Two of Its Metabolites. Journal of the Mexican Chemical Society, 65(4). [Link]

  • Semantic Scholar. (n.d.). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. [Link]

  • Lerch, R. N., et al. (2006). Analysis of Hydroxylated Atrazine Degradation Products in Soils. International Journal of Environmental Analytical Chemistry. [Link]

  • Lin, C. H., et al. (2002). Determination of atrazine and its metabolites in mouse urine and plasma by LC-MS analysis. Journal of Agricultural and Food Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Deisopropylhydroxyatrazine. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Analytical Methods for Pesticides. [Link]

  • PubMed Central. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. [Link]

  • Lucas, A. D., et al. (1995). Determination of atrazine metabolites in human urine: development of a biomarker of exposure. PubMed. [Link]

  • ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis: a Silylation reactions.... [Link]

  • European Union Reference Laboratory for Cereals and Feeding Stuff. (n.d.). Validation Report 28. [Link]

  • Regis Technologies, Inc. (n.d.). GC Derivatization. [Link]

  • ResearchGate. (n.d.). MS/MS parameters of the MRM acquisition mode for analysis of atrazine and its degradation products. [Link]

  • PubMed. (2020). Method validation for the analysis of pesticide residue in aqueous environment. [Link]

  • PubMed Central. (n.d.). Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples. [Link]

Sources

Application Note: Quantitative Analysis of Deisopropylhydroxyatrazine in Environmental Samples by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of deisopropylhydroxyatrazine (DIHA), a polar metabolite of the herbicide atrazine, in aqueous environmental samples. Due to its polarity and low volatility, direct analysis of DIHA by gas chromatography (GC) is challenging. This method employs a crucial derivatization step to enhance its volatility, followed by sensitive and selective detection using mass spectrometry (MS). The protocol encompasses sample preparation by solid-phase extraction (SPE), a silylation derivatization procedure, and optimized GC-MS parameters. This comprehensive guide is intended for researchers, environmental scientists, and analytical chemists involved in monitoring herbicide degradation products in the environment.

Introduction

Atrazine is a widely used herbicide that can undergo various degradation processes in the environment, leading to the formation of several metabolites.[1][2] Deisopropylhydroxyatrazine (DIHA) is one such metabolite, characterized by the loss of an isopropyl group and the hydroxylation of the triazine ring. Monitoring the presence and concentration of these degradation products is crucial for understanding the environmental fate of atrazine and assessing potential toxicological risks.[3][4]

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of organic compounds in complex matrices.[1][3][4] However, the polar nature and low volatility of hydroxylated metabolites like DIHA make them unsuitable for direct GC analysis.[1] Derivatization is therefore a necessary step to convert these polar analytes into more volatile and thermally stable derivatives suitable for GC separation.[5] This application note details a validated method for DIHA analysis, focusing on a silylation derivatization approach that replaces active hydrogens on polar functional groups with a trimethylsilyl (TMS) group, thereby increasing volatility.[5][6][7]

Analytical Workflow Overview

The analytical procedure involves several key stages, from sample collection to data analysis. Each step is optimized to ensure high recovery, sensitivity, and reproducibility.

DIHA Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Analyte Elution SPE->Elution Washing & Elution Concentration Solvent Evaporation & Reconstitution Elution->Concentration Deriv Silylation Reaction Concentration->Deriv Dried Extract GCMS GC-MS Injection Deriv->GCMS Data Data Acquisition (Scan or SIM) GCMS->Data Quant Quantification Data->Quant Chromatogram & Spectra Report Reporting Quant->Report

Figure 1: Overall workflow for the analysis of Deisopropylhydroxyatrazine (DIHA).

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC-grade or equivalent methanol, ethyl acetate, dichloromethane, and acetonitrile.

  • Reagents: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), anhydrous sodium sulfate.

  • Standards: Analytical standard of deisopropylhydroxyatrazine (DIHA), internal standard (e.g., Atrazine-d5).

  • Solid-Phase Extraction (SPE) Cartridges: Graphitized carbon black or C18 cartridges (e.g., 250 mg).[2][8]

  • Glassware: Volumetric flasks, autosampler vials with PTFE-faced septa, conical reaction vials.

Standard Solution Preparation

Prepare a stock solution of DIHA (e.g., 100 µg/mL) in a suitable solvent like methanol.[1] From this stock, create a series of calibration standards by serial dilution in acetonitrile to cover the expected concentration range of the samples.[1] An internal standard (IS), such as Atrazine-d5, should be added to all standards and samples at a constant concentration to correct for variations in sample preparation and instrument response.[8]

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of SPE is to isolate and concentrate DIHA from the aqueous matrix while removing interfering substances.[9][10]

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by reagent water through it. Ensure the cartridge does not go dry.

  • Sample Loading: Load the aqueous sample (e.g., 100-250 mL) onto the conditioned cartridge at a slow, steady flow rate (e.g., 2-3 mL/min).[1]

  • Washing: Wash the cartridge with reagent water to remove any remaining polar interferences.

  • Drying: Dry the cartridge thoroughly by applying a vacuum or passing a stream of nitrogen gas through it.

  • Elution: Elute the trapped analytes with a suitable solvent mixture. A common elution solvent for triazine metabolites is a mixture of dichloromethane and methanol (e.g., 7:3 v/v) or ethyl acetate followed by a dichloromethane/methanol mixture.[1][8]

  • Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water.[8] Concentrate the eluate to near dryness under a gentle stream of nitrogen.

Derivatization: Silylation

This step is critical for making DIHA sufficiently volatile for GC analysis. The silylation reagent, MTBSTFA, reacts with the hydroxyl group of DIHA.[1]

Protocol:

  • Reconstitute the dried extract from the SPE step in a small volume of acetonitrile (e.g., 100 µL).

  • Add the silylation reagent, MTBSTFA (e.g., 80 µL).[1]

  • Seal the reaction vial and heat at a controlled temperature (e.g., 65°C) for a specified time (e.g., 45 minutes) to ensure complete derivatization.[1]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Silylation Reaction DIHA DIHA (-OH) Derivatized_DIHA Derivatized DIHA (-O-TBDMS) DIHA->Derivatized_DIHA + MTBSTFA (Heat) MTBSTFA MTBSTFA MTBSTFA->Derivatized_DIHA Byproduct Byproducts

Figure 2: Silylation of DIHA with MTBSTFA to increase volatility.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Gas Chromatograph (GC) Conditions
ParameterRecommended Setting
GC System Agilent 6890 GC or equivalent[8]
Injection Port Splitless mode[1]
Injector Temp. 250°C[1]
Carrier Gas Helium, constant flow (e.g., 1.5 mL/min)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% diphenyl / 95% dimethyl polysiloxane (e.g., TG-5SilMS)[1]
Oven Program Initial: 50-60°C, hold 1-5 min; Ramp: 6-8°C/min to 280-300°C; Hold: 5-10 min[1]
Injection Volume 1 µL
Mass Spectrometer (MS) Conditions
ParameterRecommended Setting
MS System Quadrupole or Ion Trap Mass Spectrometer[1]
Ionization Mode Electron Impact (EI)[1]
Ionization Energy 70 eV[1]
Source Temp. 225-230°C
Interface Temp. 280°C[1]
Acquisition Mode Full Scan (e.g., m/z 40-500) for identification and method development.[1][8] Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.

Method Validation and Quality Control

To ensure the reliability of the analytical data, the method should be validated according to established guidelines.

Validation ParameterDescription and Acceptance Criteria
Linearity A calibration curve with a minimum of five concentration levels should be established. The coefficient of determination (r²) should be ≥ 0.99.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. Typically determined as 3 times the signal-to-noise ratio.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Typically 10 times the signal-to-noise ratio.
Accuracy (Recovery) Determined by analyzing fortified samples at different concentration levels. Mean recoveries should be within 70-120%.
Precision Expressed as the relative standard deviation (RSD) of replicate measurements. RSD should be ≤ 20%.
Quality Control Analysis of laboratory reagent blanks, fortified blanks, and matrix spikes with each sample batch to monitor for contamination and matrix effects.[8]

Typical Performance Data (Example)

AnalyteLOD (µg/L)LOQ (µg/L)Mean Recovery (%)RSD (%)
DIHA~0.05~0.1595< 15

Note: These are example values and should be determined experimentally for each laboratory's specific setup.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Active sites in the GC inlet or column; incomplete derivatization.Use a deactivated inlet liner; ensure complete dryness of the extract before derivatization; optimize derivatization time and temperature.
Low Sensitivity Inefficient extraction or derivatization; leaks in the GC-MS system.Optimize SPE elution solvent and volume; check derivatization efficiency with a high-concentration standard; perform system leak checks.
Matrix Interference Co-eluting compounds from the sample matrix.Improve SPE cleanup by adding a washing step with a less polar solvent; use SIM mode for higher selectivity.
Inconsistent Results Variability in sample preparation; degradation of standards.Ensure consistent timing and conditions for all steps; use an internal standard; check the stability of stock and working solutions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of deisopropylhydroxyatrazine by GC-MS. The key to successful analysis of this polar metabolite is the silylation derivatization step, which significantly enhances its volatility and allows for excellent chromatographic separation and sensitive mass spectrometric detection. By following the detailed steps for sample preparation, derivatization, and instrumental analysis, and by implementing rigorous quality control measures, researchers can obtain accurate and reliable quantitative data for DIHA in environmental samples.

References

  • U.S. Geological Survey. (n.d.). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2011). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Determining Atrazine in Biological and Environmental Samples. Retrieved from [Link]

  • Cowles, J., & Stahl, R. (2003). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. Journal of Agricultural and Food Chemistry, 51(26), 7562-7568. Retrieved from [Link]

  • Lin, C. H., Lerch, R. N., Garrett, H. E., & George, M. F. (2005). Improved GC-MS/MS Method for Determination of Atrazine and Its Chlorinated Metabolites in Forage Plants—Laboratory and Field Experiments. Journal of Agricultural and Food Chemistry, 53(23), 8855-8863. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Positive Electrospray - Mass Spectrometry. Retrieved from [Link]

  • Bibel, M. (2020). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Bibel, M. (2020). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction method for the determination of atrazine, deethylatrazine, and deisopropylatrazine in agricultural soil using factorial design. Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • Academy of Sciences Malaysia. (n.d.). Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples. Retrieved from [Link]

Sources

Application Note: Robust Extraction and Quantification of Deisopropylhydroxyatrazine (DIHA) from Aqueous Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated protocol for the extraction, concentration, and quantification of deisopropylhydroxyatrazine (DIHA), a polar, hydroxylated metabolite of the herbicide atrazine, from water samples. Given the increased polarity and unique chemical properties of DIHA compared to its parent compound, specialized sample preparation is crucial for accurate and reproducible results. This guide provides a step-by-step methodology for solid-phase extraction (SPE) using cation-exchange cartridges, followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively.

Introduction: The Challenge of Monitoring DIHA

Atrazine, a widely used herbicide, undergoes degradation in the environment, leading to the formation of various metabolites.[1] Among these, hydroxylated atrazine degradation products (HADPs) are of increasing concern due to their persistence in soils and potential to contaminate surface and groundwater.[1] Deisopropylhydroxyatrazine (DIHA) is one such polar metabolite. Its hydroxyl group significantly increases its water solubility, making it more mobile in aquatic systems and posing a challenge for traditional reversed-phase extraction methods designed for less polar parent compounds.[1]

Accurate monitoring of DIHA is essential for a comprehensive understanding of atrazine's environmental fate and its full impact on water quality. Standard analytical methods often focus on atrazine and its less polar dealkylated metabolites, potentially under-representing the overall environmental burden of triazine-related compounds. The protocol outlined herein addresses this analytical gap by providing a robust method specifically optimized for the extraction and sensitive quantification of DIHA in various water matrices.

Chemical Properties of Deisopropylhydroxyatrazine (DIHA)

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValue/DescriptionSource
Chemical Name 4-amino-6-(ethylamino)-1,3,5-triazin-2(1H)-one[2]
CAS Number 7313-54-4[2]
Molecular Formula C5H9N5O[2]
Molecular Weight 155.16 g/mol [2]
Appearance Colorless to light yellow solid or liquid
Solubility Moderately soluble in water and organic solvents.
Volatility Low
pKa 7.53 ± 0.70 (Predicted)[2]

The presence of both amino and hydroxyl groups gives DIHA amphiprotic character, allowing it to be protonated under acidic conditions. This property is exploited in the strong cation-exchange solid-phase extraction protocol detailed below.

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of DIHA from a 250 mL water sample.

Materials and Reagents
  • SPE Cartridges: Strong Cation Exchange (SCX), propylbenzenesulfonic acid sorbent.

  • DIHA analytical standard

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (88%)

  • Ammonium hydroxide

  • SPE vacuum manifold

  • Glassware: Volumetric flasks, beakers, graduated cylinders

  • Sample collection bottles: Amber glass

  • pH meter or pH strips

Sample Preparation and Pre-treatment
  • Collect water samples in amber glass bottles to prevent photodegradation. If residual chlorine is present, add 80 mg of sodium thiosulfate per liter of sample.

  • For long-term storage, acidify the samples to a pH < 2 with a strong acid and store at 4°C to retard microbial degradation.

  • Before extraction, allow samples to equilibrate to room temperature.

  • Filter the water samples through a 0.7-µm glass fiber filter to remove suspended solids that could clog the SPE cartridge.[3]

  • Adjust the pH of the 250 mL water sample to approximately 3.0 using formic acid. This step is critical to ensure that the amino group of DIHA is protonated, facilitating its retention on the cation-exchange sorbent.

SPE Workflow Diagram

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Final Steps Condition 1. Condition Cartridge (Methanol & DI Water) Equilibrate 2. Equilibrate Cartridge (pH 3 DI Water) Condition->Equilibrate Prepare sorbent Load 3. Load Sample (250 mL, pH 3) Equilibrate->Load Ready for sample Wash_Interference 4. Wash Cartridge (DI Water & Methanol) Load->Wash_Interference Remove non-retained matrix Elute 5. Elute DIHA (Methanol with NH4OH) Wash_Interference->Elute Isolate analyte Evaporate 6. Evaporate to Dryness Elute->Evaporate Concentrate Reconstitute 7. Reconstitute (Mobile Phase) Evaporate->Reconstitute Prepare for analysis

Caption: Solid-Phase Extraction Workflow for DIHA.

Step-by-Step SPE Protocol
  • Cartridge Conditioning:

    • Place the SCX SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of methanol. Allow the methanol to pass through the sorbent via gravity or with a gentle vacuum. Do not let the sorbent go dry. The purpose of this step is to wet the stationary phase and activate the functional groups.

    • Follow with 5 mL of deionized water. This removes the organic solvent and prepares the sorbent for the aqueous sample. Do not allow the cartridge to dry.

  • Cartridge Equilibration:

    • Equilibrate the cartridge by passing 5 mL of pH 3 deionized water (acidified with formic acid). This step ensures the sorbent environment matches the pH of the sample, maximizing the retention of the protonated DIHA.

  • Sample Loading:

    • Load the 250 mL pH-adjusted water sample onto the cartridge.

    • Maintain a consistent flow rate of approximately 5-10 mL/min. A slow and steady flow rate is crucial for ensuring adequate interaction time between the analyte and the sorbent, thereby maximizing recovery.

  • Washing (Interference Removal):

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining water-soluble, non-retained matrix components.

    • Follow with a 5 mL wash of methanol. This step helps to remove less polar, non-specifically bound interferences. DIHA, being strongly retained by the cation-exchange mechanism, will not be eluted at this stage.

    • Dry the cartridge thoroughly under a high vacuum for 10-15 minutes to remove all residual water and methanol. This is critical for ensuring efficient elution in the next step.

  • Elution:

    • Elute the retained DIHA from the cartridge using 5 mL of a 5% ammonium hydroxide in methanol solution. The basic nature of this elution solvent neutralizes the charge on the DIHA molecule, disrupting its interaction with the cation-exchange sorbent and allowing it to be released.

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 1 mL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:methanol with 0.1% formic acid).

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the preferred analytical technique for the quantification of DIHA due to its high selectivity and sensitivity.

LC Parameters
ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and peak shape for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to promote ionization in positive ESI mode.
Mobile Phase B Acetonitrile or MethanolOrganic solvent for gradient elution.
Flow Rate 0.3 mL/minStandard for 2.1 mm ID columns.
Injection Volume 5 µL
Column Temp. 40 °CEnsures reproducible retention times.
Gradient 5% B to 95% B over 10 minA typical starting point; may require optimization.
MS/MS Parameters

Analysis should be performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveDIHA readily forms [M+H]+ ions.
Capillary Voltage 3.5 - 4.5 kVOptimize for maximum signal.
Source Temp. 120 - 150 °C
Desolvation Temp. 350 - 450 °C
Gas Flow Optimize for instrument

MRM Transitions for DIHA ([M+H]+ = 156.1):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
156.1114.115 - 25Quantifier
156.171.120 - 30Qualifier

Note: Collision energies should be optimized for the specific instrument being used to achieve maximum signal intensity.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low DIHA Recovery Improper Sample pH: DIHA not fully protonated during loading.Ensure sample pH is adjusted to ~3.0 before loading onto the SCX cartridge.
Sorbent Drying: Cartridge dried out before sample loading.Do not let the sorbent go dry after the conditioning step.
High Flow Rate: Insufficient interaction time between DIHA and sorbent.Reduce the sample loading flow rate to 5-10 mL/min.[4]
Incomplete Elution: Elution solvent not strong enough or insufficient volume.Ensure the elution solvent contains a base (e.g., ammonium hydroxide) to neutralize DIHA. A second elution with a fresh aliquot of solvent may improve recovery.
High Background/Interferences in Chromatogram Inadequate Washing: Matrix components co-eluting with DIHA.Ensure the methanol wash step is performed. The volume or organic content of the wash solvent can be cautiously increased, but monitor for analyte breakthrough.
Sample Matrix Complexity: High levels of dissolved organic matter.Consider using a mixed-mode SPE cartridge with both reversed-phase and cation-exchange properties for enhanced cleanup.
Poor Peak Shape in LC-MS/MS Sample Solvent Mismatch: Reconstitution solvent is much stronger than the initial mobile phase.Reconstitute the final extract in a solvent that is the same as or weaker than the initial mobile phase conditions.[5]
Column Overload: Injecting too much sample.Dilute the sample or reduce the injection volume.
Signal Suppression/Enhancement (Matrix Effects) Co-eluting Matrix Components: Affecting the ionization efficiency of DIHA in the MS source.Improve chromatographic separation to resolve DIHA from interfering compounds. The use of a stable isotope-labeled internal standard for DIHA is highly recommended to compensate for matrix effects.[1]

Conclusion

This application note provides a comprehensive and reliable framework for the extraction and quantification of deisopropylhydroxyatrazine from water samples. By leveraging the principles of strong cation-exchange solid-phase extraction, this protocol effectively overcomes the challenges associated with the high polarity of DIHA, enabling high recovery and clean extracts. The subsequent LC-MS/MS method offers the sensitivity and selectivity required for accurate quantification at environmentally relevant concentrations. Adherence to the detailed steps and understanding the rationale behind them will empower researchers to generate high-quality, defensible data for environmental monitoring and research applications.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • Agilent Technologies. (n.d.). Measurement of Underivatized Glyphosate and Other Polar Pesticides in Surface and Drinking Water.
  • Hennion, M.-C., & Pichon, V. (1994). SOLID-PHASE EXTRACTION OF POLAR ORGANIC POLLUTANTS FROM WATER. Environmental Science & Technology, 28(13), 576A-583A.
  • Kruve, A., Kaupmees, K., & Leito, I. (2015). Decoding the signal response of steroids in electrospray ionization mode (ESI-MS). Analytical Methods, 8(2), 295-304.
  • LCGC International. (2020). The Most Common Mistakes in Solid-Phase Extraction.
  • Lerch, R. N., & Donald, W. W. (2002). Analysis of Hydroxylated Atrazine Degradation Products in Water Using Solid-Phase Extraction and High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 50(16), 4499–4506.
  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS.
  • National Center for Biotechnology Information. (n.d.). Development and Application of Desorption Electrospray Ionization Mass Spectrometry for Historical Dye Analysis.
  • Pico, Y. (Ed.). (2016).
  • ResearchGate. (n.d.). MS/MS parameters of the MRM acquisition mode for analysis of atrazine and its degradation products.
  • Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS.
  • Shimadzu. (n.d.). eC136 : Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060.
  • Tech Briefs. (2013). Solid-Phase Extraction of Polar Compounds From Water.
  • U.S. Department of Agriculture. (n.d.). Atrazine, Deethylatrazine, and Deisopropylatrazine Persistence Measured in Groundwater in Situ under Low-Oxygen Conditions.
  • University of Rochester. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from University of Rochester Department of Chemistry website.
  • Waters Corporation. (n.d.). An Overview of the Determination of Highly Polar and Ionic Pesticide Residues by LC-MS/MS.
  • Waters Corporation. (n.d.). Evaluation of the Performance of a Method for the Determination of Highly Polar, Anionic Pesticides in Foodstuffs Using LC-MS/MS.
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  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
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  • ChemicalBook. (n.d.). ATRAZINE-DESISOPROPYL-2-HYDROXY.
  • PubChem. (n.d.). 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)-.

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Application Notes & Protocols: Immunoassay for the Detection of Deisopropylhydroxyatrazine (DIHA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Significance of Deisopropylhydroxyatrazine (DIHA)

Deisopropylhydroxyatrazine (DIHA) is a primary degradation product of the widely used triazine herbicide, atrazine.[1][2] Atrazine itself is utilized extensively in agriculture for the control of broadleaf and grassy weeds.[3] Due to its persistence and mobility in the environment, atrazine and its metabolites, including DIHA, are frequently detected in soil and aquatic systems, raising concerns about potential water source contamination.[1][4] The United States Environmental Protection Agency (USEPA) has established a maximum contaminant level (MCL) for atrazine in drinking water, highlighting the regulatory importance of monitoring this compound and its byproducts.[5] DIHA, also known as 2-Hydroxy-4-(ethylamino)-6-amino-s-triazine, serves as a crucial marker for assessing the environmental fate and behavior of atrazine.[1] Therefore, sensitive and reliable methods for the detection and quantification of DIHA are essential for environmental monitoring and risk assessment.[6][7]

This application note provides a detailed protocol for the detection of DIHA using a competitive enzyme-linked immunosorbent assay (ELISA). This immunoassay format is particularly well-suited for the detection of small molecules like DIHA and offers a rapid, high-throughput, and cost-effective alternative to traditional chromatographic methods.[8][9][10]

Principle of the Competitive Immunoassay for DIHA Detection

The detection of DIHA in this protocol is based on the principle of a competitive ELISA.[11][12] This immunoassay format relies on the competition between the DIHA present in the sample (unlabeled antigen) and a fixed amount of an enzyme-conjugated DIHA (labeled antigen) for a limited number of specific antibody binding sites that are immobilized on the surface of a microtiter plate.[8][13]

The assay proceeds as follows: the sample containing DIHA is added to the antibody-coated wells along with the DIHA-enzyme conjugate. During incubation, the free DIHA from the sample and the DIHA-enzyme conjugate compete to bind to the immobilized antibodies. After an incubation period, the unbound reagents are washed away. A substrate for the enzyme is then added, which is converted by the bound enzyme into a colored product.[13]

A key feature of the competitive ELISA is the inverse relationship between the concentration of the analyte in the sample and the intensity of the color signal.[11][13] If the sample contains a high concentration of DIHA, it will outcompete the DIHA-enzyme conjugate for antibody binding, resulting in less bound enzyme and a weaker color signal. Conversely, a low concentration of DIHA in the sample will lead to more DIHA-enzyme conjugate binding to the antibodies, producing a stronger color signal. The concentration of DIHA in the sample is then determined by comparing the measured absorbance to a standard curve generated from known concentrations of DIHA.

Competitive ELISA Workflow for DIHA Detection

Competitive ELISA Workflow cluster_0 Step 1: Competitive Binding cluster_1 Step 2: Washing cluster_2 Step 3: Signal Generation cluster_3 Step 4: Detection A Antibody-coated well B Add Sample (containing DIHA) and DIHA-Enzyme Conjugate A->B Incubate C Wash to remove unbound reagents B->C D Add Substrate C->D E Color Development D->E Incubate F Stop Reaction E->F G Measure Absorbance F->G

Caption: Workflow of the competitive ELISA for DIHA detection.

Assay Performance Characteristics

Method validation is a critical process to ensure that an analytical method yields accurate, precise, and reproducible results for a specific analyte in a given matrix.[14][15] The performance of an immunoassay is defined by several key parameters, which should be determined experimentally.

ParameterDescriptionTypical Expected Performance
Limit of Detection (LOD) The lowest concentration of DIHA that can be reliably distinguished from a blank sample.0.05 - 0.1 ng/mL
Limit of Quantification (LOQ) The lowest concentration of DIHA that can be quantitatively determined with acceptable precision and accuracy.0.1 - 0.5 ng/mL
Dynamic Range The concentration range over which the assay is linear and quantitative.0.1 - 5.0 ng/mL
Specificity/Cross-reactivity The ability of the antibody to selectively bind to DIHA in the presence of structurally similar compounds.High specificity for DIHA with low cross-reactivity to atrazine and other metabolites.
Precision (Intra- and Inter-assay) The degree of agreement among replicate measurements of the same sample. Expressed as the coefficient of variation (CV%).Intra-assay CV < 10%; Inter-assay CV < 15%
Recovery The accuracy of the assay in measuring a known amount of DIHA spiked into a sample matrix.80 - 120%

Note: The values presented in the table are typical and should be established for each specific assay and laboratory conditions.

A Note on Specificity and Cross-Reactivity

The specificity of the antibody is a crucial factor in any immunoassay. For the detection of DIHA, it is important that the antibody has a high affinity for DIHA and minimal cross-reactivity with the parent compound, atrazine, and other related metabolites such as deethylatrazine (DEA) and diaminochlorotriazine (DACT).[16][17] High cross-reactivity with other triazines can lead to an overestimation of the DIHA concentration.[18] The cross-reactivity of an immunoassay can be influenced by the assay format and the specific concentrations of the reagents used.[19] It is therefore essential to characterize the cross-reactivity profile of the antibody against a panel of relevant compounds.

Detailed Protocol for DIHA Detection by Competitive ELISA

This protocol provides a step-by-step guide for the quantitative determination of DIHA in aqueous samples.

Materials and Reagents
  • DIHA-specific antibody-coated 96-well microtiter plate

  • DIHA standard solutions (0, 0.05, 0.1, 0.25, 1.0, 2.5, 5.0 ng/mL)

  • DIHA-enzyme (e.g., Horseradish Peroxidase - HRP) conjugate

  • Assay Buffer

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 1 M Sulfuric Acid)

  • Distilled or deionized water

  • Precision pipettes and disposable tips

  • Microtiter plate reader capable of measuring absorbance at 450 nm

  • Optional: Microtiter plate shaker

Reagent Preparation
  • Wash Buffer: If provided as a concentrate, dilute to 1X with distilled or deionized water.[20][21]

  • DIHA Standards: Prepare a serial dilution of DIHA standards in the assay buffer or in the same matrix as the samples to be analyzed.

  • All reagents and samples should be brought to room temperature (20-25°C) before use.[13]

Assay Procedure
  • Addition of Standards and Samples: Add 50 µL of each DIHA standard, control, and unknown sample to the appropriate wells of the antibody-coated microtiter plate. It is recommended to run all standards and samples in duplicate or triplicate.

  • Addition of Enzyme Conjugate: Add 50 µL of the DIHA-enzyme conjugate to each well.

  • Incubation: Cover the plate and incubate for 30-60 minutes at room temperature. Gentle shaking during this step can improve assay performance.

  • Washing: After incubation, discard the contents of the wells. Wash the plate 3-5 times with 250-300 µL of 1X Wash Buffer per well.[13] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.

  • Substrate Addition: Add 100 µL of the Substrate Solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microtiter plate reader within 15 minutes of adding the Stop Solution.

Experimental Workflow Diagram

DIHA ELISA Protocol start Start prep Prepare Reagents and Standards start->prep add_samples Pipette 50 µL of Standards, Controls, and Samples into Wells prep->add_samples add_conjugate Add 50 µL of DIHA-Enzyme Conjugate to each well add_samples->add_conjugate incubate1 Incubate for 30-60 min at Room Temperature add_conjugate->incubate1 wash Wash Plate 3-5 times with 1X Wash Buffer incubate1->wash add_substrate Add 100 µL of Substrate Solution to each well wash->add_substrate incubate2 Incubate for 15-30 min in the Dark add_substrate->incubate2 add_stop Add 50 µL of Stop Solution to each well incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data read_plate->analyze end_node End analyze->end_node

Caption: Step-by-step experimental workflow for the DIHA ELISA.

Data Analysis and Interpretation

  • Calculate the Mean Absorbance: For each standard and sample, calculate the mean absorbance value from the duplicate or triplicate readings.

  • Calculate Percent Binding (%B/B₀):

    • The absorbance of the zero standard (0 ng/mL DIHA) represents the maximum binding (B₀).

    • For each standard and sample, calculate the percent binding using the following formula: %B/B₀ = (Mean Absorbance of Standard or Sample / Mean Absorbance of Zero Standard) x 100

  • Generate the Standard Curve: Plot the %B/B₀ (Y-axis) against the corresponding DIHA concentration (X-axis) for the standards on a semi-logarithmic scale.

  • Determine Sample Concentrations: Determine the concentration of DIHA in each sample by interpolating its %B/B₀ value on the standard curve.

  • Correction for Dilution: If samples were diluted prior to the assay, multiply the determined concentration by the dilution factor to obtain the original concentration in the sample.

Troubleshooting

ProblemPotential Cause(s)Solution(s)
High background or low signal - Inadequate washing- Reagents not at room temperature- Contaminated reagents- Ensure thorough washing between steps.- Allow all reagents to equilibrate to room temperature before use.- Use fresh, properly stored reagents.
Poor precision (high CV%) - Inaccurate pipetting- Incomplete mixing of reagents- Plate not washed uniformly- Calibrate pipettes and use proper pipetting technique.- Gently mix the plate after adding reagents.- Ensure all wells are washed with the same volume and for the same duration.
Poor standard curve - Incorrect preparation of standards- Inaccurate pipetting- Incorrect incubation times or temperatures- Prepare fresh standards and verify dilutions.- Ensure accurate pipetting of all solutions.- Adhere strictly to the recommended incubation times and temperatures.
Sample results are outside the dynamic range - DIHA concentration is too high or too low- Dilute samples with high concentrations and re-run the assay.- Concentrate samples with low concentrations, if possible, or use a more sensitive assay.
Matrix Effects - Interfering substances in the sample matrix[22][23]- Dilute the sample to minimize matrix effects.[24]- Prepare standards in a matrix similar to the samples.- Perform spike and recovery experiments to assess matrix interference.[25]

References

  • Microbe Notes. (2010, May 3). Competitive ELISA Protocol and Animation. Retrieved from [Link]

  • PraxiLabs. (2025, August 22). ELISA Principle, Procedure, Types, and Applications. Retrieved from [Link]

  • Rivier, L., et al. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Immunoassay Methods - Assay Guidance Manual. Retrieved from [Link]

  • Wust, S., et al. (1996). Immunoassay for Simazine and Atrazine with Low Cross-Reactivity for Propazine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Lee, N., et al. (2004). Environmental monitoring of pesticides by immunoanalytical techniques: validation, current status, and future perspectives. PubMed. Retrieved from [Link]

  • Kalinitchenko, E., et al. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]

  • Wang, Z., et al. (2019). Principles of Competitive and Immunometric Assays (Including ELISA)1. ResearchGate. Retrieved from [Link]

  • Abraxis LLC. Atrazine ELISA (Microtiter Plate). Retrieved from [Link]

  • Lipton, C. R., et al. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis. Retrieved from [Link]

  • Wang, L., et al. (2024). A novel sustainable immunoassay for sensitive detection of atrazine based on the anti-idiotypic nanobody and recombinant full-length antibody. PubMed Central. Retrieved from [Link]

  • Wang, L., et al. (2024, July 1). A novel sustainable immunoassay for sensitive detection of atrazine based on the anti-idiotypic nanobody and recombinant full-length antibody. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. Deisopropylhydroxyatrazine. PubChem Compound Summary for CID 135398734. Retrieved from [Link].

  • Lucas, A. D., et al. (1993). Development of antibodies against hydroxyatrazine and hydroxysimazine: Application to environmental samples. SciSpace. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Atrazine. Retrieved from [Link]

  • Wang, X., et al. (2012). Matrix effect and control of immunoassay for environmental samples. ResearchGate. Retrieved from [Link]

  • Lee, N., et al. (2004). Environmental Monitoring of Pesticides by Immunoanalytical Techniques: Validation, Current Status, and Future Perspectives. ResearchGate. Retrieved from [Link]

  • Attogene. Atrazine ELISA Kit Catalog Number: EL2056. Retrieved from [Link]

  • Wang, L., et al. (2022, June 13). Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine. PubMed Central. Retrieved from [Link]

  • Shriver-Lake, L. C., & Delehanty, J. B. (2004, February 1). Use of excess solid-phase capacity in immunoassays: advantages for semicontinuous, near-real-time measurements and for analysis of matrix effects. PubMed. Retrieved from [Link]

  • Cresswell, J. E., et al. (1998). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using Gas Chromatography/Mass Selective Detection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Liu, X., et al. (2022). Development of an atrazine immunoassay based on highly catalytically active Au@PtNPs and specific nanobody. PubMed Central. Retrieved from [Link]

  • Wang, L., et al. (2022). Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine. ResearchGate. Retrieved from [Link]

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  • Armbruster, D. A., & Pry, T. (2008). Understanding the matrix effect in immunoassays. ResearchGate. Retrieved from [Link]

  • Rodriguez-Mozaz, S., et al. (2022, August 10). Detection of Atrazine and Its Metabolites in Natural Water Samples Using Photonic Molecularly Imprinted Sensors. MDPI. Retrieved from [Link]

  • Wang, L., et al. (2022). Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine. MDPI. Retrieved from [Link]

  • Panuwet, P., et al. (2016). Assessing Exposure to Atrazine and Its Metabolites Using Biomonitoring. PubMed Central. Retrieved from [Link]

  • Adams, C., et al. (2004, January 1). Accuracy and Interferences for Enzyme-Linked Immunoassay Tests for Atrazine. Scholars' Mine. Retrieved from [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. Retrieved from [Link]

  • Malachová, A., et al. (2015). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Kuklenyik, Z., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central. Retrieved from [Link]

  • Elabscience. Rat Irisin ELISA Kit. Retrieved from [Link]

  • Székács, A., & Várnagy, L. (2000). Immunoassays and Environmental Studies. Polish Journal of Environmental Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. Deisopropylatrazine. PubChem Compound Summary for CID 13878. Retrieved from [Link].

  • National Center for Biotechnology Information. Atrazine. PubChem Compound Summary for CID 2256. Retrieved from [Link].

  • Zhang, X., et al. (2015). Rapid detection of atrazine and its metabolite in raw urine by extractive electrospray ionization mass spectrometry. ResearchGate. Retrieved from [Link]

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Application Note: Quantitative Analysis of Deisopropylhydroxyatrazine (DIHA) in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the sensitive and selective quantitative analysis of Deisopropylhydroxyatrazine (DIHA), a key degradation product of the widely used herbicide atrazine, in environmental water samples. We present a robust analytical workflow encompassing sample collection, preservation, solid-phase extraction (SPE), and determination by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed for researchers, environmental scientists, and analytical chemists requiring reliable data on the environmental fate of atrazine and its metabolites. Method validation parameters, quality control procedures, and troubleshooting insights are discussed to ensure data of the highest integrity.

Introduction: The Environmental Significance of DIHA

Atrazine [2-chloro-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazine] has been one of the most extensively used herbicides globally for broadleaf and grassy weed control in agriculture.[1] Its widespread application has led to the frequent detection of its more stable and often equally mobile degradation products in soil and water systems.[2] Deisopropylhydroxyatrazine (DIHA), also known as 2-Hydroxy-4-amino-6-(ethylamino)-s-triazine, is a significant metabolite formed through the microbial or chemical degradation of atrazine.[3][4] The formation of DIHA involves the dealkylation of the isopropyl group and the hydroxylation of the chlorine atom at the C-2 position of the triazine ring, a process that significantly alters its chemical properties and is considered a detoxification pathway.[5]

While less toxic than the parent atrazine, the presence and concentration of DIHA in environmental compartments serve as a crucial indicator of historical atrazine use and the natural attenuation processes occurring in the ecosystem.[6] Due to its moderate water solubility and persistence, monitoring DIHA is essential for a complete assessment of the environmental impact of atrazine-based herbicides and for understanding the overall quality of water resources.[6] This document provides a detailed protocol for the robust quantification of DIHA, leveraging the selectivity and sensitivity of tandem mass spectrometry.

Analytical Workflow Overview

The accurate quantification of DIHA at trace levels in complex environmental matrices necessitates a multi-step approach. Each step is critical for minimizing interferences, maximizing recovery, and ensuring the reliability of the final results. The overall workflow is depicted below.

DIHA Analysis Workflow cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing SampleCollection 1. Sample Collection (Amber Glass) Preservation 2. Preservation (Refrigeration, pH adj.) SampleCollection->Preservation Field Fortification 3. Fortification (Surrogate Standards) Preservation->Fortification Lab SPE_Condition 4. SPE Conditioning (Methanol, Water) SPE_Load 5. SPE Loading (Sample Percolation) SPE_Condition->SPE_Load SPE_Wash 6. SPE Washing (Interference Removal) SPE_Load->SPE_Wash SPE_Elute 7. SPE Elution (Methanol/DCM) SPE_Wash->SPE_Elute Concentration 8. Concentration (N2 Evaporation) SPE_Elute->Concentration Reconstitution 9. Reconstitution (Internal Standard Add.) Concentration->Reconstitution LC_Separation 10. LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 11. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 12. Quantification (Calibration Curve) MS_Detection->Quantification Reporting 13. Data Reporting (QC Validation) Quantification->Reporting

Caption: High-level workflow for DIHA quantification in environmental water samples.

Experimental Protocols

Reagents and Materials
  • Standards: Certified analytical standards of Deisopropylhydroxyatrazine (DIHA) and its isotopically labeled internal standard (e.g., Deisopropylhydroxyatrazine-d5) should be procured from an accredited supplier.[7][8]

  • Solvents: All solvents (Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate) must be HPLC or LC-MS grade.

  • Reagents: Reagent water (Type I), Formic Acid (LC-MS grade), and Ammonium Acetate (LC-MS grade) are required.

  • Solid-Phase Extraction (SPE): Hydrophilic-Lipophilic Balanced (HLB) or C18 SPE cartridges (e.g., 200-500 mg, 6 mL) are recommended. The choice of sorbent is critical; HLB is often preferred for its ability to retain a wider range of polar metabolites.[9][10]

  • Glassware: All glassware must be meticulously cleaned and solvent-rinsed to prevent contamination.[11] Use amber glass containers for sample collection and storage to prevent photodegradation.

Sample Collection and Preservation

The integrity of the analytical result begins with proper sample collection.

  • Collection: Collect water samples in 1-liter pre-cleaned amber glass bottles.[11]

  • Preservation: To prevent microbial degradation of DIHA, samples should be cooled to ≤ 6 °C immediately after collection. If residual chlorine is present (e.g., in drinking water), it must be quenched. U.S. EPA Method 523 suggests the addition of ammonium acetate to sequester free chlorine.[11]

  • Storage: Samples should be stored at ≤ 6 °C in the dark and extracted within 14 days of collection.

Causality: The use of amber glass and refrigeration is crucial to prevent the photodegradation and microbial transformation of triazine metabolites, ensuring the measured concentration reflects the original state of the sample.

Solid-Phase Extraction (SPE) Protocol

SPE is a critical step to concentrate DIHA from the large sample volume and remove interfering matrix components.[9][12]

  • Sample Preparation: Allow samples to equilibrate to room temperature. Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids that can clog the SPE cartridge.

  • Fortification: Spike the filtered sample with a known concentration of a surrogate standard (e.g., an isotopically labeled analog of another triazine metabolite) to monitor the efficiency of the extraction process.

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., HLB, 500 mg) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the sorbent bed to go dry.

  • Sample Loading: Load the 1 L water sample onto the conditioned cartridge at a steady flow rate of 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of reagent water to remove salts and other highly polar interferences.

  • Drying: Dry the cartridge by applying a vacuum or positive nitrogen pressure for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped analytes with 2 x 4 mL aliquots of a suitable solvent. A common choice is 90:10 (v/v) dichloromethane/methanol.[11] Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35-40 °C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid). Add the internal standard (e.g., DIHA-d5) at this stage just prior to analysis.

Causality: The conditioning step solvates the sorbent functional groups, preparing them to interact with the analyte. The washing step removes co-extracted matrix components that do not have the same affinity for the sorbent as DIHA, thereby reducing matrix effects in the LC-MS/MS analysis.[13][14] The use of an internal standard added just before injection corrects for variability in instrument response and injection volume.

LC-MS/MS Instrumental Analysis

Liquid chromatography coupled with tandem mass spectrometry provides the high selectivity and sensitivity required for trace-level quantification of DIHA in complex matrices.[15][16]

Suggested LC-MS/MS Parameters
ParameterTypical Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, < 3 µm particle size)
Mobile Phase A Reagent water with 0.1% Formic Acid or 5 mM Ammonium Acetate
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Gradient Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold, and re-equilibrate. (Optimize for peak shape)
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 400 - 550 °C
Capillary Voltage 3.0 - 4.0 kV
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions for DIHA

The specificity of the method is achieved by monitoring the transition of a specific precursor ion to a product ion. These transitions must be optimized on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
DIHA156.1114.171.1(Optimize)
DIHA-d5 (IS)161.1119.171.1(Optimize)

Causality: MRM provides two levels of mass filtering (precursor ion selection in Q1 and product ion selection in Q3), which dramatically reduces chemical noise and enhances selectivity.[16] Monitoring a quantifier and a qualifier ion, and ensuring their ratio is within an acceptable tolerance (e.g., ±20%) of that in a pure standard, provides high confidence in analyte identification, as per regulatory guidelines.[17]

MRM_Diagram cluster_source cluster_q1 cluster_q2 cluster_q3 cluster_det Q1 156.1 m/z Mix->Q1 Select Precursor Q2 Fragmentation Q1->Q2 Induce Fragmentation Q3_quant 114.1 m/z Q2->Q3_quant Q3_qual 71.1 m/z Q2->Q3_qual Detector Signal Q3_quant->Detector Q3_qual->Detector

Caption: Principle of Multiple Reaction Monitoring (MRM) for DIHA analysis.

Method Validation and Quality Control

A rigorous method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[18][19] Key validation parameters and routine quality control (QC) checks are outlined below.

Method Validation Parameters
ParameterAcceptance CriteriaPurpose
Linearity Calibration curve with R² ≥ 0.995 over the expected concentration range.Demonstrates a proportional response of the instrument to analyte concentration.
Accuracy Mean recovery of 70-130% for spiked samples at low, medium, and high concentrations.[20]Measures the closeness of the experimental value to the true value.
Precision Relative Standard Deviation (RSD) ≤ 20% for replicate analyses.Measures the degree of scatter between a series of measurements.[19]
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of ≥ 3.The lowest concentration of analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) S/N ≥ 10, with acceptable accuracy and precision.The lowest concentration of analyte that can be quantitatively determined with reliability.
Specificity No significant interfering peaks at the retention time of DIHA in blank matrix samples.Ensures the signal is from the analyte of interest and not from other matrix components.[19]
Matrix Effect Calculated by comparing the response of an analyte in a post-extraction spiked sample to that in a pure solvent standard. Should be evaluated and compensated for if significant (>20%).[14][21]Assesses the suppression or enhancement of ionization due to co-eluting matrix components.
Routine Quality Control (QC)

For each analytical batch, the following QC samples should be included:

  • Laboratory Reagent Blank (LRB): An aliquot of reagent water treated exactly as a sample. This checks for contamination from reagents and apparatus.[11]

  • Laboratory Fortified Blank (LFB) / Laboratory Control Sample (LCS): An LRB spiked with a known amount of DIHA. This verifies the accuracy of the method.

  • Matrix Spike (MS) and Matrix Spike Duplicate (MSD): Two aliquots of a field sample spiked with a known amount of DIHA. This assesses method performance in a specific sample matrix.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically throughout the analytical run to check for instrument drift.

References

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Atrazine. U.S. Department of Health and Human Services. Available at: [Link]

  • U.S. Environmental Protection Agency. (2011). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). EPA/815-R-11-002. Available at: [Link]

  • Thermo Fisher Scientific. (2007). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). LabRulez LCMS. Available at: [Link]

  • Mavumengwana-Khanyile, B., et al. (2019). Recent advances in sorbents applications and techniques used for solid-phase extraction of atrazine and its metabolites deisopropylatrazine and deethylatrazine: a review. International Journal of Environmental Analytical Chemistry, 99(11), 1017-1068. Available at: [Link]

  • 3M Environmental Laboratory. (2019). Validation of Chromatographic Analytical Methods. Available at: [Link]

  • Lin, C. H., et al. (2008). Bioremediation of Atrazine-Contaminated Soil by Forage Grasses: Transformation, Uptake, and Detoxification. Journal of Environmental Quality, 37(1), 196-206. Available at: [Link]

  • MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules, 28(6), 2603. Available at: [Link]

  • U.S. Environmental Protection Agency. Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

  • European Commission. (2021). SANTE/11312/2021 - Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Available at: [Link]

  • Asmah, M., et al. (2020). Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples. ASM Science Journal, 13. Available at: [Link]

  • International Atomic Energy Agency. (2010). Quality Control of Pesticide Products. IAEA-TECDOC-1612. Available at: [Link]

  • U.S. Environmental Protection Agency. (2003). Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. Available at: [Link]

  • Shrivas, K., et al. (2016). Spectrophotometric method for determination of atrazine and its application to commercial formulations and real samples. International Journal of Environmental Analytical Chemistry, 96(11), 1076-1087. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Agilent Technologies. (2004). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. 5989-1230EN. Available at: [Link]

  • Niessen, W. M. A. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899. Available at: [Link]

  • International Atomic Energy Agency. (2002). Quality control of Pesticide Products – Guidelines for National Laboratories. IAEA-TECDOC-1315. Available at: [Link]

  • Li, Y., et al. (2019). Factors affecting formation of deethyl and deisopropyl products from atrazine degradation in UV/H2O2 and UV/PDS. RSC Advances, 9(43), 25055-25063. Available at: [Link]

  • Sharma, A., et al. (2023). Ultimate fate and possible ecological risks associated with atrazine and its principal metabolites (DIA and DEA) in soil and water environment. Environmental Science and Pollution Research, 30(2), 2821-2834. Available at: [Link]

  • Fishel, F. M. (2006). Atrazine: The Most Commonly Used Herbicide. University of Florida, IFAS Extension.
  • U.S. Geological Survey. (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. Techniques and Methods, book 5, chap. C5. Available at: [Link]

  • MDPI. (2022). Analysis of Residues in Environmental Samples. Available at: [Link]

  • Chromtech. (2017). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography- Tandem Mass Spectrometry. Available at: [Link]

  • AERU. Pesticide properties for 6-deisopropyl atrazine. Accessed January 25, 2026. Available at: [Link]

  • U.S. Geological Survey. (1993). Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground Water from the Management Systems Evaluation Area, Princeton, Minnesota. Open-File Report 93-130.
  • Chen, J., et al. (2019). Dechlorination-Hydroxylation of Atrazine to Hydroxyatrazine with Thiosulfate: A Detoxification Strategy in Seconds. Environmental Science & Technology, 53(8), 4386-4394. Available at: [Link]

  • U.S. Geological Survey. (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. Available at: [Link]

  • Wang, Y., et al. (2021). Mechanism and Pathway of Atrazine Degradation by Peroxymonosulfate Activated by CoNiFe-Layered Double Hydroxide. Catalysts, 11(10), 1215. Available at: [Link]

  • Lab Manager. (2016). Validation of Analytical Methods. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Atrazine. Available at: [Link]

  • Zhao, Z., et al. (2018). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Analytical Methods, 10(31), 3844-3850. Available at: [Link]

  • Greyhound Chromatography. MET-11106D-50MG. Accessed January 25, 2026. Available at: [Link]

  • U.S. Environmental Protection Agency. (1979). Manual Of Analytical Quality Control For Pesticides And Related Compounds In Human And Environmental Samples. EPA-600/1-79-008. Available at: [Link]

  • Sharma, A., et al. (2022). Ultimate fate and possible ecological risks associated with atrazine and its principal metabolites (DIA and DEA) in soil and water environment. Environmental Science and Pollution Research, 30(2), 2821-2834. Available at: [Link]

  • Aga, D. S., & Thurman, E. M. (1996). Evaluation of atrazine soil extraction methods for determination by enzyme immunoassay and gas chromatography. Journal of Agricultural and Food Chemistry, 44(8), 2447-2454. Available at: [Link]

  • PubChem. Deisopropylhydroxyatrazine. Accessed January 25, 2026. Available at: [Link]

  • Li, M. R., et al. (2020). Atrazine Degradation Pathway and Genes of Arthrobacter sp. FM326. Polish Journal of Environmental Studies, 29(5), 3683-3689. Available at: [Link]

  • Economou, A., et al. (2009). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 57(11), 4673-4680. Available at: [Link]

  • Royal Society of Chemistry. (2015). Analytical Methods. Available at: [Link]

  • Picó, Y., et al. (2006). Control of pesticide residues by liquid chromatography-mass spectrometry to ensure food safety. Mass Spectrometry Reviews, 25(6), 917-960. Available at: [Link]

  • Sustainability Directory. (2025). Analytical Method Validation. Accessed January 25, 2026. Available at: [Link]

  • Taiba, J., et al. (2023). Characterization of Environmental Levels of Pesticide Residues in Hou. International Journal of Environmental Research and Public Health, 20(21), 7010. Available at: [Link]

Sources

Application Note: Confident Identification of Deisopropylhydroxyatrazine in Environmental Samples using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Persistence of Atrazine and the Need for Precise Metabolite Identification

Atrazine, a widely utilized triazine herbicide, has been instrumental in modern agriculture for controlling broadleaf and grassy weeds.[1] However, its persistence in the environment and that of its degradation products are of significant concern, necessitating robust analytical methods for their monitoring.[1] Deisopropylhydroxyatrazine (DIHA) is a key metabolite of atrazine, formed through microbial degradation in soil and water.[2] Its presence serves as an indicator of historical atrazine use and its natural attenuation pathways. The accurate and unambiguous identification of DIHA in complex environmental matrices is paramount for ecological risk assessment and water quality management.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for the analysis of atrazine and its metabolites.[1][3] The high mass accuracy and resolving power of HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, enable the determination of elemental composition and provide a high degree of confidence in compound identification, even at trace levels.[1] This application note provides a detailed protocol for the identification of Deisopropylhydroxyatrazine in water samples using LC-HRMS, emphasizing the causality behind experimental choices to ensure scientific integrity and trustworthy results.

The Analytical Challenge and the HRMS Solution

The primary challenge in analyzing DIHA lies in its low concentration in environmental samples and the presence of numerous isobaric interferences. Traditional low-resolution mass spectrometry can struggle to differentiate DIHA from other compounds with the same nominal mass. HRMS overcomes this limitation by providing:

  • Accurate Mass Measurement: HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with high precision (typically < 5 ppm mass error), allowing for the calculation of a unique elemental formula.

  • Isotopic Pattern Analysis: The relative abundance of isotopes (e.g., ¹³C, ¹⁵N) in a molecule creates a characteristic isotopic pattern. HRMS can resolve these patterns, providing an additional layer of confirmation for the proposed elemental formula.

  • Fragment Ion Analysis (MS/MS): By inducing fragmentation of the precursor ion and accurately measuring the masses of the resulting product ions, specific structural information can be obtained, further confirming the identity of the analyte.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a robust and validated method for the identification of DIHA in water samples.

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to concentrate the analyte and remove matrix components that could interfere with the analysis. Solid-phase extraction is a widely used and effective technique for this purpose.

Protocol:

  • Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation.[4] Store at 4°C until extraction.[4]

  • SPE Cartridge Conditioning: Condition an octadecyl (C18) SPE cartridge (500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of reagent water. This activates the stationary phase and removes any potential contaminants.

  • Sample Loading: Pass 250 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min. The nonpolar C18 sorbent retains the moderately polar DIHA.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove any remaining polar impurities.

  • Elution: Elute the retained analytes with 5 mL of methanol into a clean collection tube. Methanol is a strong enough solvent to desorb DIHA from the C18 sorbent.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase for LC-HRMS analysis. This step concentrates the analyte to improve detection limits.

Diagram of the Experimental Workflow:

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection SPE Cartridge Conditioning SPE Cartridge Conditioning Sample Collection->SPE Cartridge Conditioning Sample Loading Sample Loading SPE Cartridge Conditioning->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution Concentration Concentration Elution->Concentration LC Separation LC Separation Concentration->LC Separation HRMS Detection HRMS Detection LC Separation->HRMS Detection Data Analysis Data Analysis HRMS Detection->Data Analysis

Caption: Experimental workflow for DIHA analysis.

Liquid Chromatography (LC) Separation

The LC separation step is crucial for resolving DIHA from other components in the sample extract, reducing ion suppression and improving the quality of the mass spectrometric data.

Protocol:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good retention and peak shape of triazine metabolites.

  • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte for positive ion mode electrospray ionization.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution: A gradient elution is employed to effectively separate compounds with a range of polarities. A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C to ensure reproducible retention times.

LC Parameter Condition Rationale
ColumnC18 Reversed-PhaseGood retention for moderately polar compounds like DIHA.
Mobile Phase A0.1% Formic Acid in WaterPromotes protonation for positive ESI.
Mobile Phase B0.1% Formic Acid in MethanolElutes analytes from the column.
Flow Rate0.3 mL/minOptimal for UHPLC column dimensions.
Column Temperature40°CEnsures reproducible chromatography.
High-Resolution Mass Spectrometry (HRMS) Detection

The HRMS detector provides the high-resolution and accurate mass data necessary for confident identification.

Protocol:

  • Mass Spectrometer: A Q-TOF or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique suitable for polar and thermally labile molecules like DIHA.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS²). In full scan mode, accurate mass spectra of all ions are acquired. In ddMS² mode, the most intense ions from the full scan are automatically selected for fragmentation, providing structural information.

  • Mass Range: m/z 50-500.

  • Mass Resolution: > 20,000 FWHM.

MS Parameter Setting Rationale
Ionization ModeESI PositiveDIHA readily forms [M+H]⁺ ions.
Acquisition ModeFull Scan and ddMS²Provides accurate mass of precursor and fragment ions.
Mass Resolution> 20,000 FWHMEnables accurate mass measurements and formula determination.

Data Analysis and Interpretation: The Pillars of Confident Identification

Confident identification of DIHA relies on a multi-faceted approach, integrating retention time, accurate mass, isotopic pattern, and fragmentation data.

Accurate Mass and Elemental Composition

The theoretical monoisotopic mass of Deisopropylhydroxyatrazine (C₅H₉N₅O) is 155.0807 Da.[5] In positive ion mode ESI, it will be detected as the protonated molecule, [M+H]⁺, with a theoretical m/z of 156.0885. The high mass accuracy of the HRMS instrument should allow for the measured m/z to be within 5 ppm of the theoretical value.

Table of Expected m/z Values:

Compound Formula Adduct Theoretical m/z
DeisopropylhydroxyatrazineC₅H₉N₅O[M+H]⁺156.0885
Isotopic Pattern Matching

The natural abundance of isotopes, particularly ¹³C, results in a characteristic isotopic pattern for a given elemental formula. The measured isotopic pattern for the ion at m/z 156.0885 should closely match the theoretical pattern for C₅H₁₀N₅O⁺. This provides a strong confirmation of the elemental composition. The analysis of isotope ratios can be a powerful tool for tracing the origin and degradation pathways of contaminants.[6][7]

Fragmentation Analysis (MS/MS)

Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the precursor ion (m/z 156.0885) will produce characteristic fragment ions. The accurate mass measurement of these fragments allows for the determination of their elemental composition and helps to elucidate the structure of the parent molecule.[8][9][10]

Proposed Fragmentation Pathway of Deisopropylhydroxyatrazine ([M+H]⁺):

The fragmentation of the triazine ring and the loss of the ethylamino side chain are expected to be the primary fragmentation pathways.

Diagram of the Proposed Fragmentation Pathway:

fragmentation cluster_main Deisopropylhydroxyatrazine Fragmentation DIHA_M+H [M+H]⁺ m/z 156.0885 Fragment_1 Loss of C₂H₄ m/z 128.0567 DIHA_M+H->Fragment_1 - C₂H₄ Fragment_2 Loss of C₂H₅N m/z 113.0672 DIHA_M+H->Fragment_2 - C₂H₅N Fragment_3 Loss of CH₃CN m/z 87.0454 Fragment_1->Fragment_3 - CH₃CN

Caption: Proposed fragmentation of protonated DIHA.

Conclusion: A Self-Validating System for Trustworthy Results

The combination of chromatographic separation with high-resolution mass spectrometry provides a powerful and self-validating system for the confident identification of Deisopropylhydroxyatrazine in complex environmental matrices. By leveraging accurate mass measurements, isotopic pattern analysis, and fragmentation data, researchers can achieve a high degree of certainty in their analytical results. This robust methodology is essential for accurate environmental monitoring and for furthering our understanding of the fate and transport of atrazine and its metabolites in the ecosystem.

References

  • Application of spectral accuracy to improve the identification of organic compounds in environmental analysis. (n.d.). Universitat de Barcelona.
  • Deisopropylhydroxyatrazine | C5H9N5O | CID 135398734 - PubChem. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Data Privacy Information - MassBank. (n.d.). MassBank. Retrieved January 25, 2026, from [Link]

  • Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment. (2021). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Determination of Atrazine and Hydroxyatrazine in Agricultural Runoff Waters by Liquid Chromatography and Fast Atom Bombardment-High Resolution Mass Spectrometry. (1994). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Atrazine Metabolite Screening in Human Microsomes: Detection of Novel Reactive Metabolites and Glutathione Adducts by LC-MS. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Determination of atrazine, desethyl atrazine and desisopropyl atrazine in environmental water samples using hollow fiber-protected liquid-phase microextraction and high performance liquid chromatography. (2013). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE). (2021). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Atrazine Metabolite Screening in Human Microsomes: Detection of Novel Reactive Metabolites and Glutathione Adducts by LC-MS. (2015). ACS Publications. Retrieved January 25, 2026, from [Link]

  • Characteristic isotope fractionation patterns in s-triazine degradation have their origin in multiple protonation options in the s-triazine hydrolase TrzN. (2015). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Atrazine Environmental Chemistry Method Water. (n.d.). US EPA. Retrieved January 25, 2026, from [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (n.d.). CORE. Retrieved January 25, 2026, from [Link]

  • A Screening Method for the Determination of Atrazine in Aqueous and Lipid Based Foods By LC/MS. (2023). Agilent Technologies. Retrieved January 25, 2026, from [Link]

  • Discovering Nature's Fingerprints: Isotope Ratio Analysis on Bioanalytical Mass Spectrometers. (2021). ChemRxiv. Retrieved January 25, 2026, from [Link]

  • Fragmentation in Mass Spectrometry. (2023). YouTube. Retrieved January 25, 2026, from [Link]

  • Desethylhydroxyatrazine - mzCloud. (n.d.). mzCloud. Retrieved January 25, 2026, from [Link]

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). Shimadzu. Retrieved January 25, 2026, from [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2024). National Institutes of Health. Retrieved January 25, 2026, from [Link]

    • analytical methods. (n.d.). USDA. Retrieved January 25, 2026, from [Link]

  • Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples. (2018). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2019). MDPI. Retrieved January 25, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Deisopropylhydroxyatrazine (DIHA) Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of deisopropylhydroxyatrazine (DIHA) and related triazine metabolites by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, analytical chemists, and environmental scientists who are developing or troubleshooting methods for the detection and quantification of this polar degradation product of atrazine.

Deisopropylhydroxyatrazine (DIHA) presents a unique analytical challenge due to its polarity, which makes it less amenable to direct GC-MS analysis without derivatization. This guide provides in-depth, experience-based solutions to common problems encountered during sample preparation, chromatography, and detection.

I. Foundational Knowledge: The Challenge of DIHA Analysis

Deisopropylhydroxyatrazine is a polar metabolite of the widely used herbicide atrazine. Its hydroxyl group and secondary amine functionalities make it significantly more polar and less volatile than its parent compound. Consequently, direct injection of underivatized DIHA onto a standard GC-MS system often results in poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the injector port.

To overcome these challenges, a derivatization step is typically required to replace the active hydrogens on the hydroxyl and amine groups with less polar, more thermally stable moieties.[1] Silylation, particularly with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach.

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve issues based on the specific problems you are observing in your chromatograms and data.

Poor or No DIHA Peak Detected

This is one of the most common and frustrating issues. The absence of a discernible DIHA peak can stem from problems in sample preparation, injection, or the analytical system itself.

Potential Causes & Solutions:
  • Incomplete or Failed Derivatization:

    • Explanation: The silylation reaction is sensitive to moisture and the presence of protic solvents. Water will preferentially react with the BSTFA reagent, rendering it unavailable to derivatize your analyte.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Thoroughly dry your sample extracts before derivatization. A common method is to pass the extract through a small column of anhydrous sodium sulfate.[2]

      • Solvent Exchange: Ensure the final solvent before derivatization is aprotic, such as acetonitrile or pyridine.

      • Optimize Reaction Conditions: The derivatization reaction may require heating. A typical starting point is 60-70°C for 30-60 minutes. Optimize this temperature and time for your specific sample matrix.

      • Reagent Quality: Derivatization reagents degrade over time, especially if exposed to air and humidity. Use fresh reagents and store them properly under an inert atmosphere (e.g., nitrogen or argon).

  • Analyte Loss During Sample Preparation:

    • Explanation: DIHA, being polar, can be lost during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) if the solvent polarities and pH are not optimized.

    • Troubleshooting Steps:

      • SPE Sorbent Selection: For polar compounds like DIHA, graphitized carbon black (GCB) or polymeric sorbents are often more effective than traditional C18.[3]

      • Elution Solvent Optimization: Ensure your SPE elution solvent is strong enough to desorb DIHA from the sorbent. A mixture of dichloromethane and methanol (e.g., 9:1 v/v) can be effective.[2]

      • pH Adjustment: The pH of the sample can influence the recovery of triazine metabolites. Adjusting the sample pH to neutral or slightly basic can improve extraction efficiency.

  • GC Inlet Issues:

    • Explanation: Even the derivatized DIHA can be susceptible to issues in the GC inlet, such as discrimination or thermal degradation if conditions are not optimal.

    • Troubleshooting Steps:

      • Inlet Temperature: While a high temperature is needed for volatilization, excessively high temperatures can cause degradation. Start with an inlet temperature around 250°C and optimize.

      • Liner Selection: Use a deactivated liner, preferably with glass wool, to aid in volatilization and trap non-volatile matrix components.

      • Injection Mode: A splitless injection is typically preferred for trace analysis to ensure the entire sample is transferred to the column.[4]

Tailing or Asymmetric DIHA Peak Shape

Peak tailing is a common chromatographic problem that can significantly impact integration and quantification accuracy.[5][6][7][8]

Potential Causes & Solutions:
  • Active Sites in the GC System:

    • Explanation: Active sites are locations within the GC flow path (e.g., inlet liner, column, detector) that can interact with polar analytes, causing peak tailing.[9] This is particularly problematic for compounds with amine groups, even after derivatization.

    • Troubleshooting Steps:

      • Column Choice: Use a high-quality, inert GC column. A 5% phenyl-methylpolysiloxane phase is a good general-purpose choice.[4]

      • Column Conditioning: Properly condition a new column according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

      • Inlet Maintenance: Regularly replace the inlet liner and septum. Deactivated liners are crucial.

      • Column Trimming: If the front end of the column becomes contaminated, trimming 10-20 cm can restore peak shape.[5]

  • Incomplete Derivatization:

    • Explanation: If the derivatization reaction is incomplete, a mixture of fully derivatized and partially derivatized DIHA will be injected. The remaining active hydrogens on the partially derivatized molecules will interact with the system, causing tailing.

    • Troubleshooting Steps:

      • Revisit Derivatization Optimization: Refer to the troubleshooting steps for "Incomplete or Failed Derivatization" above.

      • Use a Catalyst: Adding a small amount of a catalyst, such as trimethylchlorosilane (TMCS), to the BSTFA can increase the reactivity and drive the derivatization to completion, especially for hindered functional groups.

  • Matrix Effects:

    • Explanation: Co-extracted matrix components from complex samples (e.g., soil, plant tissue) can interact with the analyte or the GC system, leading to peak shape distortion.[9] These matrix components can also mask active sites in the inlet, sometimes leading to an enhancement of the analyte signal, but can also cause tailing.[9]

    • Troubleshooting Steps:

      • Improve Sample Cleanup: Incorporate additional cleanup steps in your sample preparation, such as dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) to remove organic acids and other interferences.[10]

      • Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has gone through the entire sample preparation procedure.[11] This helps to compensate for matrix-induced effects on peak shape and response.[11][12]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Observed NoPeak No or Poor DIHA Peak Start->NoPeak TailingPeak Tailing/Asymmetric Peak Start->TailingPeak Deriv Check Derivatization (Moisture, Reagent, Temp/Time) NoPeak->Deriv Most likely cause SamplePrep Review Sample Prep (SPE, LLE, pH) NoPeak->SamplePrep GC_Inlet Inspect GC Inlet (Temp, Liner, Septum) NoPeak->GC_Inlet ActiveSites Check for Active Sites (Column, Liner, Contamination) TailingPeak->ActiveSites Most likely cause IncompleteDeriv Incomplete Derivatization? (Add Catalyst, Optimize) TailingPeak->IncompleteDeriv MatrixEffects Consider Matrix Effects (Cleanup, Matrix-Matched Stds) TailingPeak->MatrixEffects Solution Problem Resolved Deriv->Solution SamplePrep->Solution GC_Inlet->Solution ActiveSites->Solution IncompleteDeriv->Solution MatrixEffects->Solution

Caption: A decision tree for troubleshooting common DIHA analysis issues.

III. Frequently Asked Questions (FAQs)

Q1: Do I absolutely need to derivatize DIHA for GC-MS analysis?

A: While some methods for less polar atrazine metabolites might work without derivatization, for DIHA, it is highly recommended.[13] The presence of the hydroxyl group makes it prone to strong interactions with active sites in the GC system, leading to severe peak tailing and poor sensitivity.[14] Derivatization makes the molecule more volatile and less polar, resulting in better chromatography.[1]

Q2: What are the key mass spectral ions for identifying derivatized DIHA?

A: For the trimethylsilyl (TMS) derivative of DIHA, you should look for the molecular ion (M+) and characteristic fragment ions. The exact m/z values will depend on the number of TMS groups added. For a di-TMS derivative, you would expect to see a molecular ion at m/z 299. Key fragments often arise from the loss of a methyl group (-15 amu) or the entire TMS group (-73 amu). The NIST spectral library lists a top peak at m/z 155 and a second highest at m/z 127 for DIHA, which can serve as a reference.[15] It is crucial to run a standard of derivatized DIHA to confirm the retention time and mass spectrum on your instrument.

Q3: How do I choose an appropriate internal standard (IS)?

A: A good internal standard should be chemically similar to the analyte but not present in the samples.[16] For triazine analysis, isotopically labeled analogs are the gold standard. For example, Atrazine-d5 or a labeled version of a related metabolite could be used.[2] If a labeled analog of DIHA is not available, a compound with similar chromatographic behavior and derivatization efficiency, such as terbuthylazine, can be considered. The IS should be added to the sample as early as possible in the workflow to correct for losses during sample preparation and injection variability.[10][17]

Q4: My recoveries are low and inconsistent in spiked samples. What should I investigate first?

A: Inconsistent recoveries often point to issues in the sample extraction and cleanup steps.

  • Extraction Efficiency: Ensure your extraction solvent and technique (e.g., sonication, shaking time) are sufficient to remove DIHA from the sample matrix.

  • SPE Breakthrough: If using SPE, ensure your sample volume is not too large for the cartridge capacity, which can lead to analyte breakthrough and loss.

  • Matrix Effects: Complex matrices can suppress the signal in the MS source, leading to apparent low recovery.[18][19] This is different from physical loss during sample prep. Analyze a post-extraction spiked sample (a blank extract to which the analyte is added at the very end) to differentiate between matrix effects and true recovery losses.

Q5: Can I use a liquid chromatography-mass spectrometry (LC-MS) method instead?

A: Yes, LC-MS/MS is an excellent alternative for analyzing polar pesticides like DIHA and often does not require derivatization.[20] Techniques like reversed-phase chromatography with polar-endcapped columns or HILIC (Hydrophilic Interaction Liquid Chromatography) can be used to retain and separate DIHA. LC-MS/MS can offer higher throughput and be less susceptible to the specific issues associated with the high temperatures used in GC.[14]

IV. Key Experimental Protocols

Protocol 1: Silylation Derivatization of DIHA

This protocol provides a general procedure for the derivatization of DIHA in a sample extract.

  • Sample Preparation: Concentrate the final sample extract (e.g., in ethyl acetate or acetonitrile) to a volume of approximately 100 µL under a gentle stream of nitrogen. It is critical that the extract is free of water.

  • Reagent Addition: Add 100 µL of a silylating agent, such as BSTFA with 1% TMCS, to the vial containing the dried extract.

  • Reaction: Cap the vial tightly and heat at 70°C for 45 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Preparation of Matrix-Matched Calibration Standards
  • Blank Matrix Extraction: Obtain a sample of the matrix (e.g., soil, water, plant tissue) that is known to be free of DIHA and other triazines.

  • Full Procedure: Process this blank matrix sample through the exact same extraction and cleanup procedure used for your unknown samples.

  • Fortification: After the final concentration step, spike aliquots of the blank matrix extract with known concentrations of a DIHA analytical standard to create a series of calibration standards.

  • Derivatization: Derivatize these matrix-matched standards using the same procedure as your samples (Protocol 1).

  • Calibration Curve: Analyze the derivatized matrix-matched standards to generate a calibration curve that accounts for any matrix effects.[11]

V. Recommended GC-MS Parameters

The following table provides a starting point for GC-MS method development. These parameters should be optimized for your specific instrument and application.[21][22]

ParameterSettingRationale
GC Inlet
Injection ModeSplitless (1 min purge time)Maximizes analyte transfer to the column for trace analysis.[4]
Inlet Temperature250 °CBalances efficient volatilization with minimizing thermal degradation.
LinerDeactivated, single taper with glass woolPromotes sample mixing and volatilization, traps non-volatiles.
GC Column
Phase5% Phenyl-MethylpolysiloxaneGood general-purpose column with appropriate polarity.
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing good resolution and capacity.
Carrier GasHelium, constant flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program
Initial Temperature80 °C, hold 2 minAllows for good focusing of analytes at the head of the column.
Ramp 115 °C/min to 200 °CSeparates DIHA from solvent and other early-eluting compounds.
Ramp 210 °C/min to 280 °C, hold 5 minElutes DIHA and other higher-boiling compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Electron Energy70 eVStandard energy for reproducible fragmentation and library matching.
Source Temperature230 °CStandard source temperature to maintain analyte in the gas phase.
Quadrupole Temp150 °CStandard quadrupole temperature.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only key ions.
Visualizing the GC-MS Analysis Workflow

GCMS_Workflow Sample Sample (Water, Soil, etc.) Extraction Extraction & Cleanup (LLE or SPE) Sample->Extraction Derivatization Derivatization (e.g., BSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: A simplified workflow for the GC-MS analysis of DIHA.

References

  • Agilent Technologies. (n.d.). GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Kittlaus, S., Schimdpeter, M., & Steinberg, C. E. (2015). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. ResearchGate. Retrieved from [Link]

  • Lee, E. A., & Strahan, A. P. (2003). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. USGS Publications Warehouse. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deisopropylhydroxyatrazine. PubChem Compound Database. Retrieved from [Link]

  • Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Waters Corporation. (n.d.). An Overview of the Determination of Highly Polar and Ionic Pesticide Residues by LC-MS/MS. Retrieved from [Link]

Sources

Technical Support Center: Deisopropylhydroxyatrazine (DIHA) Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Deisopropylhydroxyatrazine (DIHA) derivatization. This guide is designed for researchers, scientists, and drug development professionals who are utilizing gas chromatography-mass spectrometry (GC-MS) for the analysis of this polar atrazine metabolite. Due to its low volatility, successful GC-MS analysis of DIHA necessitates a derivatization step to convert it into a more volatile and thermally stable compound.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the silylation of DIHA.

Understanding the Challenge: Why Derivatize DIHA?

Deisopropylhydroxyatrazine (DIHA) is a polar metabolite of the herbicide atrazine, characterized by the presence of a hydroxyl (-OH) group and secondary amine (-NH) groups.[2] These functional groups are prone to strong intermolecular hydrogen bonding, which results in a low volatility, making direct analysis by GC challenging.[1] The high temperatures of the GC inlet and column can also cause thermal degradation of underivatized polar analytes.

Derivatization, specifically silylation, addresses these issues by replacing the active hydrogens on the hydroxyl and amine groups with a non-polar trimethylsilyl (TMS) group.[1] This chemical modification disrupts hydrogen bonding, thereby increasing the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and detection.[1]

Recommended Derivatization Protocol: Silylation of DIHA

This protocol is adapted from established methods for the silylation of hydroxylated atrazine metabolites for GC-MS analysis. The recommended reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]

Experimental Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Dried Sample Residue (e.g., from SPE elution) Solvent Add Anhydrous Solvent (e.g., Acetonitrile/Pyridine) Sample->Solvent Ensure complete dissolution Reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Solvent->Reagent Molar excess of reagent Incubate Incubate (e.g., 70°C for 30 min) Reagent->Incubate Vortex to mix Cool Cool to Room Temp. Incubate->Cool GCMS Inject into GC-MS Cool->GCMS Troubleshooting_Flowchart Start GC-MS Analysis Results NoPeak Problem: No DIHA Peak Detected Start->NoPeak No Peak LowPeak Problem: Low Peak Intensity / Poor Peak Shape Start->LowPeak Low/Poor Peak ExtraPeaks Problem: Unexpected or Multiple Peaks Start->ExtraPeaks Extra Peaks CheckMoisture Check for Moisture Contamination (Reagents, Glassware, Sample) NoPeak->CheckMoisture IncompleteRxn Incomplete Derivatization? (Increase temp/time/reagent conc.) LowPeak->IncompleteRxn SideProducts Side-Product Formation? (Optimize conditions, check for contaminants) ExtraPeaks->SideProducts CheckReagent Verify Reagent Activity (Use fresh reagent) CheckMoisture->CheckReagent If dry CheckConditions Review Reaction Conditions (Temp, Time, Concentration) CheckReagent->CheckConditions If active CheckGC Verify GC-MS System Performance CheckConditions->CheckGC If optimal Adsorption Active Sites in GC System? (Silanize liner/column) IncompleteRxn->Adsorption If complete MatrixEffects Matrix Suppression? (Use matrix-matched standards) Adsorption->MatrixEffects If inert PartialDeriv Partially Derivatized DIHA? (Multiple active sites) SideProducts->PartialDeriv If clean Contamination Contamination from Sample or Reagents? PartialDeriv->Contamination If fully derivatized

Caption: Troubleshooting decision tree for DIHA derivatization.

Observed Problem Potential Cause Recommended Action & Explanation
No DIHA peak detected Moisture Contamination Silylating reagents are extremely sensitive to moisture. Water will react preferentially with the reagent, rendering it inactive for derivatizing the analyte. [4]Action: Ensure all glassware is oven-dried, use anhydrous solvents, and completely dry the sample extract before adding the reagent. Store reagents under inert gas and with a desiccant.
Inactive Reagent Silylating reagents degrade over time, especially after being opened. Action: Use a fresh vial of the derivatizing reagent. Test the reagent with a simple standard (e.g., a fatty acid) to confirm its activity.
Incomplete Reaction The derivatization reaction may not have gone to completion due to suboptimal conditions. Action: Increase the reaction temperature, extend the incubation time, or increase the concentration of the silylating reagent. [5]The addition of a catalyst like TMCS is highly recommended if not already in use.
Low peak intensity or poor peak shape (tailing) Incomplete Derivatization Even a partial reaction can result in a weak signal. Un-derivatized DIHA will exhibit poor chromatography. Action: Follow the recommendations for an incomplete reaction. Optimize reaction parameters systematically.
Adsorption in GC System Polar analytes can adsorb to active sites (silanol groups) in the GC inlet liner or the front of the analytical column, leading to peak tailing and reduced response. [1]Action: Use a deactivated inlet liner. If tailing persists, you may need to silanize the liner and/or trim the first few centimeters of the column. [5]
Matrix Effects Co-extracted compounds from the sample matrix can interfere with the ionization of the target analyte in the MS source, causing signal suppression. Action: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation and derivatization procedure to compensate for these effects.
Multiple or unexpected peaks Formation of Side Products Silylating reagents can sometimes react with other components in the sample or solvent, or the analyte itself can undergo side reactions under the derivatization conditions. [3][6]Action: Analyze a derivatized solvent blank to identify reagent-related artifacts. If using pyridine as a solvent, ensure it is of high purity. Consider using a different silylating reagent, as some are more prone to side reactions with certain functional groups. [3]
Incomplete Derivatization of Multiple Sites DIHA has multiple active hydrogens (on the hydroxyl and amine groups). It is possible to form mono-, di-, and tri-silylated derivatives if the reaction is not driven to completion, resulting in multiple peaks. Action: Increase the molar excess of the silylating reagent and/or the reaction time and temperature to ensure all active sites are derivatized. [6]
Contamination Contamination can be introduced from solvents, glassware, or the sample itself. Action: Run procedural blanks to identify the source of contamination. Ensure all materials are scrupulously clean.

Frequently Asked Questions (FAQs)

Q1: Is derivatization absolutely necessary for DIHA analysis by GC-MS?

A: Yes, for reliable and sensitive analysis of DIHA by GC-MS, derivatization is essential. As a polar compound with active hydrogens, underivatized DIHA has very low volatility and is prone to thermal degradation and adsorption within the GC system, which would result in poor or no chromatographic signal. [1] Q2: My sample is in an aqueous solution. How do I prepare it for silylation?

A: You must remove all water before adding the silylating reagent. [4]This is typically done by solid-phase extraction (SPE) to isolate the DIHA from the aqueous matrix, followed by elution with an organic solvent. The eluate is then evaporated to complete dryness under a stream of nitrogen before proceeding with the derivatization protocol.

Q3: Can I use a different silylating reagent, like MSTFA instead of BSTFA?

A: Yes, MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) is another powerful silylating agent that can be used. [3]In some cases, it may be more reactive than BSTFA. The choice of reagent can depend on the specific matrix and potential for side reactions. [3]It is always advisable to optimize the derivatization with your chosen reagent.

Q4: I see a precipitate in my vial after the reaction. What could it be?

A: A precipitate could be un-dissolved sample, byproducts of the derivatization reaction, or salts if the sample was not properly cleaned up. [7]If you are derivatizing a blank (solvent + reagent) and still see a precipitate, it could be a byproduct of the reagent itself, especially if it has been exposed to moisture. [7]Ensure your sample is fully dissolved in the solvent before adding the reagent.

Q5: How should I store my silylating reagents?

A: Silylating reagents are extremely sensitive to moisture and should be stored in a tightly sealed vial, preferably with a PTFE-lined cap, in a desiccator, and under an inert atmosphere (e.g., nitrogen or argon). It is good practice to purchase reagents in small quantities to ensure freshness.

References

  • Restek Corporation. (n.d.). A Technical Guide for Static Concentrators in Gas Chromatography. Retrieved from [Link]

  • U.S. Geological Survey. (1995). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. Retrieved from [Link]

  • Mol, H. G., Sunarto, S., & Steijger, O. M. (2000). Determination of endocrine disruptors in water after derivatization with N-methyl-N-(tert.-butyldimethyltrifluoroacetamide) using gas chromatography with mass spectrometric detection.
  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
  • Catrinck, T. C. P. G., et al. (2013). Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N,O-Bis(trimethylsilyl)trifluoroacetamide. American Journal of Analytical Chemistry, 4(11), 646-651.
  • Bibel, M. (2022, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]

  • Lin, C. H., et al. (2007). Improved GC-MS/MS Method for Determination of Atrazine and Its Chlorinated Metabolites in Forage Plants—Laboratory and Field Experiments. Journal of Agricultural and Food Chemistry, 55(7), 2497-2504.
  • ResearchGate. (2019). Precipitation after derivatization with BSTFA? [Forum post]. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Brazilian Journal of Analytical Chemistry. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398734, Deisopropylhydroxyatrazine. Retrieved from [Link]

Sources

Technical Support Center: Analysis of Deisopropylhydroxyatrazine (DIHA) in Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the environmental analysis of deisopropylhydroxyatrazine (DIHA). This resource is designed for researchers, analytical chemists, and environmental scientists encountering challenges in the sensitive and accurate quantification of this key atrazine metabolite. As a polar and often low-concentration analyte, DIHA presents unique challenges, from sample preparation to detection. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and ensure the integrity of your data.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during DIHA analysis.

Sample Preparation

Q1: What is the most effective Solid-Phase Extraction (SPE) strategy for DIHA in water samples?

A1: Due to its polarity, DIHA can be challenging to retain on traditional reversed-phase sorbents like C18. While C18 can be used, careful pH adjustment of the sample to around 3-4 can improve retention.[1] However, for more robust retention of DIHA and other polar atrazine metabolites, mixed-mode cation-exchange cartridges or graphitized carbon black (GCB) are often more effective.[1][2] GCB, in particular, shows good recovery for a range of atrazine degradation products.[2]

Q2: I'm experiencing low recovery of DIHA after SPE. What could be the cause?

A2: Low recovery can stem from several factors:

  • Incomplete Retention: As mentioned, DIHA's polarity might lead to breakthrough on C18 cartridges. Consider using a stronger sorbent like a mixed-mode or GCB cartridge.

  • Improper Elution: The elution solvent may not be strong enough to desorb DIHA from the SPE sorbent. For GCB, a common elution scheme involves ethyl acetate followed by a mixture of dichloromethane and methanol (e.g., 7:3 v/v) to ensure the recovery of a wide range of analytes.[2]

  • Sample Matrix: High levels of dissolved organic matter in the sample can compete with DIHA for binding sites on the SPE sorbent, leading to reduced retention and lower recovery.

Chromatography & Mass Spectrometry

Q3: My DIHA peak shape is poor (tailing or fronting). What are the likely causes?

A3: Poor peak shape is a common chromatographic issue.[3][4] For DIHA, consider the following:

  • Column Contamination: The analytical column can accumulate matrix components over time, leading to peak distortion.[4][5] Regular column flushing or the use of a guard column can mitigate this.

  • Injection Solvent Mismatch: Injecting your sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting.[6] Try to match your injection solvent to the mobile phase as closely as possible.

  • Secondary Interactions: DIHA has polar functional groups that can interact with active sites on the column packing material, leading to peak tailing. Using a well-endcapped column or adding a small amount of a competing base to the mobile phase can help.

  • Blocked Column Frit: Particulate matter from the sample or system can block the inlet frit of the column, causing peak distortion for all analytes.[3]

Q4: I'm observing significant ion suppression for DIHA in my LC-MS/MS analysis. How can I address this?

A4: Ion suppression is a major challenge in LC-MS/MS, especially with complex environmental matrices.[7][8] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's source. To combat this:

  • Improve Chromatographic Separation: Optimize your LC method to separate DIHA from the majority of matrix components. This might involve adjusting the gradient, changing the column chemistry, or using a longer column.

  • Enhance Sample Cleanup: A more rigorous SPE cleanup can remove many of the interfering compounds.

  • Use Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard for DIHA will co-elute and experience similar ion suppression, allowing for accurate correction during quantification.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to your samples can help to compensate for matrix effects.[9]

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving specific analytical problems.

Guide 1: Diagnosing and Mitigating Matrix Effects

Matrix effects, particularly ion suppression, are a primary source of inaccuracy in the LC-MS/MS analysis of DIHA. This guide will help you identify and address this issue.

Step 1: Assess the Presence and Severity of Matrix Effects

The most direct way to evaluate matrix effects is through a post-extraction spike experiment.

Protocol: Post-Extraction Spike Analysis

  • Prepare Samples:

    • Set A: Prepare a DIHA standard in a clean solvent (e.g., methanol or mobile phase).

    • Set B: Extract a blank environmental sample (one that is known to not contain DIHA) using your established sample preparation protocol. After the final evaporation step, reconstitute the extract in a solution containing a known concentration of DIHA (the same concentration as Set A).

  • Analyze: Analyze both sets of samples using your LC-MS/MS method.

  • Calculate Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • %ME < 100% indicates ion suppression.

    • %ME > 100% indicates ion enhancement.

    • A significant deviation from 100% (e.g., more than 20%) suggests that matrix effects are impacting your analysis and need to be addressed.[10]

Step 2: Implement Mitigation Strategies

Based on the severity of the matrix effects, choose one or more of the following strategies:

  • Strategy A: Dilution

    • Rationale: Diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

    • Procedure: Dilute your final sample extract with the initial mobile phase (e.g., 1:5, 1:10).

    • Caveat: This will also dilute your analyte, so this approach is only feasible if your method has sufficient sensitivity.

  • Strategy B: Enhanced Sample Cleanup

    • Rationale: A more effective cleanup will remove more of the interfering matrix components.

    • Procedure: If using SPE, consider adding a wash step with a solvent of intermediate polarity to remove interferences without eluting DIHA. Alternatively, switch to a more selective SPE sorbent as discussed in the FAQs.

  • Strategy C: Isotope-Labeled Internal Standard

    • Rationale: A stable isotope-labeled (e.g., ¹³C₃-DIHA) internal standard is the gold standard for correcting matrix effects. It will behave almost identically to the native DIHA during ionization.

    • Procedure: Add a known amount of the isotope-labeled internal standard to all samples, standards, and blanks before analysis. Quantify DIHA using the ratio of the native analyte peak area to the internal standard peak area.

Workflow for Addressing Matrix Effects

Matrix_Effects_Workflow start Start: Suspected Matrix Effects assess Perform Post-Extraction Spike Experiment start->assess calculate Calculate %ME assess->calculate decision %ME within acceptable range? (e.g., 80-120%) calculate->decision end End: Method is Valid decision->end Yes troubleshoot Implement Mitigation Strategies decision->troubleshoot No dilution Dilute Sample Extract troubleshoot->dilution cleanup Improve Sample Cleanup (SPE) troubleshoot->cleanup istd Use Isotope-Labeled Internal Standard troubleshoot->istd reassess Re-assess Matrix Effects dilution->reassess cleanup->reassess istd->reassess reassess->calculate

Caption: A decision-making workflow for troubleshooting matrix effects in DIHA analysis.

Guide 2: Optimizing DIHA Detection by Mass Spectrometry

Accurate identification and quantification of DIHA rely on optimized mass spectrometry parameters.

Understanding DIHA Fragmentation

Deisopropylhydroxyatrazine (DIHA, C₅H₉N₅O) has a monoisotopic mass of 155.0807 g/mol . In positive electrospray ionization (ESI+), it will be observed as the protonated molecule [M+H]⁺ at m/z 156.0880. Understanding its fragmentation pattern is key to developing a sensitive and selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method.

Table 1: Predicted Mass Transitions for DIHA ([M+H]⁺ = 156.1)

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossNotes
156.1114.1C₃H₆ (Propene)Loss of the isopropyl group. This is often a prominent fragment for isopropyl-containing triazines.
156.197.1C₃H₇N (Isopropylamine)Loss of the isopropylamine group.
156.170.1C₃H₆ + CO + NH₂Further fragmentation of the triazine ring.

Note: These are predicted transitions. It is crucial to optimize these using direct infusion of a DIHA standard on your specific mass spectrometer.

Protocol: Developing an MRM Method for DIHA
  • Tune on DIHA: Prepare a ~1 µg/mL solution of DIHA in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid). Infuse this solution directly into the mass spectrometer.

  • Identify the Precursor Ion: In positive ESI mode, locate the protonated molecule, [M+H]⁺, at m/z 156.1.

  • Generate a Product Ion Spectrum: Perform a product ion scan on the precursor ion (m/z 156.1). This will fragment the molecule and show the resulting product ions.

  • Select MRM Transitions: Choose at least two of the most intense and specific product ions for your MRM method. A common approach is to use the most intense transition for quantification and a second, less intense one for confirmation.

  • Optimize Collision Energy: For each selected MRM transition, perform a collision energy optimization to find the voltage that yields the highest product ion intensity.

Troubleshooting Poor MS Signal
  • Check Tuning: Ensure the mass spectrometer is properly tuned and calibrated.

  • Mobile Phase Compatibility: Highly aqueous mobile phases can sometimes lead to poor ionization efficiency in ESI. Ensure your mobile phase contains an adequate amount of organic solvent at the time DIHA elutes. The addition of a small amount of acid (e.g., 0.1% formic acid) is generally beneficial for positive mode ESI.

  • Source Conditions: Optimize the ESI source parameters, such as gas temperatures, gas flows, and capillary voltage, for DIHA.

III. References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. U.S. Department of Health and Human Services. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Atrazine Environmental Chemistry Method Water. [Link]

  • Carter, D. S. (2000). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. U.S. Geological Survey. [Link]

  • Cowart, J. E., & Cheung, M. W. (2003). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. Journal of Agricultural and Food Chemistry, 51(25), 7257–7262. [Link]

  • Agilent Technologies. (2008). Analysis of Atrazine in Drinking Water at the ppb Level Using New Agilent Reversed Phase LC Columns. [Link]

  • PubChem. (n.d.). Deisopropylhydroxyatrazine. National Center for Biotechnology Information. [Link]

  • Panuwet, P., et al. (2012). Assessing Exposure to Atrazine and Its Metabolites Using Biomonitoring. Environmental Health Perspectives, 120(10), 1383–1389. [Link]

  • Agilent Technologies. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Posit. [Link]

  • Lerch, R. N., & Blanchard, P. E. (2003). Procedures for analysis of atrazine and simazine in environmental matrices. Talanta, 61(3), 269–286. [Link]

  • Lerch, R. N., Thurman, E. M., & Blanchard, P. E. (1998). Analysis of Hydroxylated Atrazine Degradation Products in Water Using SolidPhase Extraction and High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 46(7), 2874–2880. [Link]

  • Munch, D. J. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking water. Journal of Chromatography A, 1202(2), 167–175. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564–569. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]

  • Academy of Sciences Malaysia. (2019). Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples. Sains Malaysiana, 48(10), 2185-2192. [Link]

  • Matuszewski, B. K. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(1), 44-54. [Link]

  • Yokley, R. A., & Cheung, M. W. (2000). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. Journal of Agricultural and Food Chemistry, 48(10), 4500–4507. [Link]

  • Analysis of Residues in Environmental Samples. (2023). International Journal of Environmental Research and Public Health, 20(6), 5227. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020). Toxins, 12(12), 754. [Link]

  • Improved GC‐MS/MS Method for Determination of Atrazine and Its Chlorinated Metabolites in Forage Plants—Laboratory and Field Experiments. (2018). Journal of Environmental Quality, 47(4), 785-793. [Link]

  • Pohl, C. (2018). IC–MS: A Solution for the Analysis of Polar Pesticides. LCGC North America, 36(12), 884-889. [Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023). Foods, 12(8), 1698. [Link]

  • Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. (2023). Separations, 10(6), 359. [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical and Bioanalytical Techniques. [Link]

  • U.S. Environmental Protection Agency. (2005). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • Waters Corporation. (n.d.). An Overview of the Determination of Highly Polar and Ionic Pesticide Residues by LC-MS/MS. [Link]

  • Jardim, I. C. S. F., et al. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Journal of Liquid Chromatography & Related Technologies, 26(5), 781-790. [Link]

  • Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. (2012). Journal of the Brazilian Chemical Society, 23(8), 1466-1473. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment. (2021). Molecules, 26(11), 3181. [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2004). ARKIVOC, 2004(5), 118-127. [Link]

  • Analysis of highly polar anionic pesticides in food of plant and animal origin by ion chromatography and tandem mass spectrometry with emphasis on addressing adverse effects caused by matrix co-extractives. (2024). Analytical and Bioanalytical Chemistry. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst, 146(18), 5536-5556. [Link]

  • Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. (2012). Journal of Chromatography A, 1241, 55-63. [Link]

  • Solid-phase extraction procedure. (n.d.). ResearchGate. [Link]

  • Occurrence of Endocrine-disrupting Herbicides and Related Multiresidues in Natural Surface and Ground Waters from Aquifer. (2019). Water, 11(11), 2246. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2021). Metabolites, 11(8), 519. [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2020). Journal of Chemical Information and Modeling, 60(7), 3506–3516. [Link]

Sources

Technical Support Center: Minimizing Ion Suppression for Deisopropylhydroxyatrazine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Deisopropylhydroxyatrazine (DIHA) and related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for minimizing ion suppression in mass spectrometry. The following question-and-answer format addresses specific issues you may encounter during your experiments, offering explanations grounded in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My DIHA signal is significantly lower than expected, or varies widely between injections. Could this be ion suppression?

A: Yes, inconsistent or low signal intensity for Deisopropylhydroxyatrazine (DIHA) is a classic symptom of ion suppression. This phenomenon is a major concern in mass spectrometry, particularly when using electrospray ionization (ESI).[1] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a decreased signal.[1][2] It's crucial to understand that even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression can still significantly impact your results because it happens before the mass analysis stage.[1]

The complexity of your sample matrix plays a significant role. For instance, analyzing DIHA in complex matrices like soil or biological fluids without adequate sample cleanup is a common cause of poor analytical performance.[1][3]

Q2: What are the primary causes of ion suppression for a polar compound like DIHA?

A: For a polar analyte like DIHA, several factors can contribute to ion suppression. The primary cause is the competition for ionization with other co-eluting molecules from the sample matrix.[2][4] These interfering compounds can be salts, lipids, proteins, or other endogenous materials.[3][4]

The mechanism of ion suppression in ESI is related to the limited surface area and charge of the droplets formed in the ion source.[1][5] When high concentrations of matrix components are present, they can outcompete your analyte for access to the droplet surface, where ionization occurs.[5] This is particularly problematic for polar compounds which tend to elute early in reversed-phase chromatography, often alongside many other polar matrix components.

Q3: How can I definitively diagnose if ion suppression is affecting my DIHA analysis?

A: A systematic approach is necessary to confirm and quantify the extent of ion suppression. The most common and effective method is a post-column infusion experiment .

In this technique, a constant flow of a DIHA standard solution is introduced into the mobile phase stream after the analytical column and before the mass spectrometer inlet. You then inject a blank matrix extract (a sample prepared in the same way as your DIHA samples but without the analyte). Any dip in the constant DIHA signal as the matrix components elute from the column directly indicates the regions of ion suppression.[6]

This experiment provides a visual "map" of where in your chromatogram ion suppression is most severe, allowing you to adjust your chromatographic method to separate your DIHA peak from these zones.[1]

Troubleshooting Guides

Guide 1: Optimizing Sample Preparation to Mitigate Matrix Effects

Effective sample preparation is the most critical step in minimizing ion suppression.[1][4] The goal is to selectively remove interfering matrix components while efficiently recovering your DIHA analyte.

Recommended Sample Preparation Techniques for DIHA:
TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Differential partitioning of analytes and interferences between a solid sorbent and a liquid phase.High selectivity, good for complex matrices, can concentrate the analyte.[4]Can be method-development intensive, potential for analyte loss.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Simple, effective for removing highly polar or non-polar interferences.[4]Can be less selective than SPE, may use large volumes of organic solvents.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) A streamlined approach involving salting-out extraction followed by dispersive SPE cleanup.Fast, high-throughput, suitable for a wide range of pesticides in various matrices.[7][8]May require optimization for highly polar analytes like DIHA.
Sample Dilution Reducing the concentration of matrix components by diluting the sample extract.Simple, can be effective for moderately complex matrices.[1][5]May compromise the limit of detection for trace-level analysis.[1]
Step-by-Step Protocol: Solid-Phase Extraction (SPE) for DIHA in Water Samples

This protocol is a general guideline and may require optimization for your specific matrix and analytical goals. A mixed-mode cation exchange SPE cartridge is often effective for triazine metabolites.[9]

  • Cartridge Conditioning:

    • Wash the SPE cartridge with one cartridge volume of methanol.

    • Equilibrate the cartridge with one cartridge volume of reagent water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Adjust the pH of your water sample to between 3 and 4.[9]

    • Load the sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with one cartridge volume of reagent water to remove polar interferences.

  • Elution:

    • Elute the DIHA from the cartridge with an appropriate organic solvent, such as methanol or acetonitrile. The addition of a small amount of a basic modifier (e.g., ammonium hydroxide) may improve recovery.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Guide 2: Fine-Tuning Chromatographic Conditions

Optimizing your liquid chromatography (LC) method is another powerful tool to combat ion suppression. The primary objective is to achieve chromatographic separation of DIHA from the co-eluting matrix components identified in your post-column infusion experiment.[1]

Strategies for Chromatographic Optimization:
  • Column Chemistry: For polar compounds like DIHA, consider using a column with enhanced polar retention, such as an embedded polar group (EPG) or a phenyl-hexyl phase. HILIC (Hydrophilic Interaction Liquid Chromatography) can also be an effective alternative to reversed-phase chromatography for retaining and separating highly polar analytes.

  • Mobile Phase Modifiers: The choice and concentration of mobile phase additives can influence both chromatography and ionization efficiency.

    • Acids: Formic acid (0.1%) is a common choice for positive mode ESI as it promotes protonation.

    • Buffers: Ammonium formate or ammonium acetate can improve peak shape and ionization efficiency.

  • Gradient Optimization: A shallower gradient can improve the resolution between your analyte and interfering peaks.

  • Flow Rate: Reducing the flow rate, especially to the nano-flow regime, can decrease ion suppression by improving desolvation efficiency and creating smaller, more highly charged droplets.[1]

Visualizing the Workflow: A Logic Diagram for Method Development

MethodDevelopment cluster_SamplePrep Sample Preparation cluster_LC LC Optimization cluster_MS MS Optimization Start Initial Sample SPE Solid-Phase Extraction Start->SPE Complex Matrix LLE Liquid-Liquid Extraction Start->LLE Moderate Complexity Dilution Sample Dilution Start->Dilution Low Complexity Column Select Column SPE->Column LLE->Column Dilution->Column MobilePhase Optimize Mobile Phase Column->MobilePhase Gradient Adjust Gradient MobilePhase->Gradient SourceParams Tune Source Parameters Gradient->SourceParams ScanMode Select Scan Mode (SRM/MRM) SourceParams->ScanMode FinalMethod FinalMethod ScanMode->FinalMethod Validated Method

Caption: A logical workflow for developing a robust LC-MS method for DIHA analysis, emphasizing the interplay between sample preparation, chromatography, and mass spectrometry.

Guide 3: Mass Spectrometer Source Optimization

While less impactful than sample preparation and chromatography, optimizing the ion source parameters can provide incremental improvements in signal and reduce susceptibility to ion suppression.

Key ESI Source Parameters to Optimize for DIHA:
  • Capillary Voltage: This voltage drives the electrospray. Optimizing it can improve signal stability and intensity. A good starting point is to use a lower voltage to avoid corona discharge, which can lead to an unstable signal.[10]

  • Gas Temperatures and Flow Rates (Nebulizing and Drying Gas): These parameters affect the desolvation of the ESI droplets. Efficient desolvation is crucial for releasing the analyte ions into the gas phase.

  • Sprayer Position: The position of the ESI needle relative to the mass spectrometer inlet can significantly impact sensitivity and should be optimized.[10]

System Suitability and Calibration

To ensure the trustworthiness of your data, regular system suitability checks and appropriate calibration strategies are essential.

  • Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for DIHA is highly recommended. A SIL internal standard co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction of the signal.[4][11]

  • Matrix-Matched Calibration: If a SIL internal standard is not available, preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for matrix effects.[4]

Visualizing the Process: Sample Preparation to Analysis Workflow

SPE_Workflow Sample 1. Water Sample (Adjust pH to 3-4) Condition 2. Condition SPE Cartridge (Methanol, Water) Load 3. Load Sample Condition->Load Wash 4. Wash Cartridge (Reagent Water) Load->Wash Elute 5. Elute DIHA (Organic Solvent) Wash->Elute Evaporate 6. Evaporate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 8. LC-MS/MS Analysis Reconstitute->Analyze

Caption: A step-by-step workflow for the Solid-Phase Extraction (SPE) of DIHA from water samples prior to LC-MS/MS analysis.

References

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu Scientific Instruments. [Link]

  • Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. USGS Publications Warehouse. [Link]

  • Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Posit. Agilent. [Link]

  • Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. PubMed. [Link]

  • Analysis of Hydroxylated Atrazine Degradation Products in Soils. Taylor & Francis Online. [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]

  • Extraction method for the determination of atrazine, deethylatrazine, and deisopropylatrazine in agricultural soil using factorial design. ResearchGate. [Link]

  • Lipid-related ion suppression on the herbicide atrazine in earthworm samples in ToF-SIMS and matrix-assisted laser desorption ionization mass spectrometry imaging and the role of gas-phase basicity. PubMed. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Analysis of highly polar anionic pesticides in food of plant and animal origin by ion chromatography and tandem mass spectrometry with emphasis on addressing adverse effects caused by matrix co-extractives. National Center for Biotechnology Information. [Link]

  • Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]

  • Electrospray ionization mass spectrometry ion suppression/ enhancement caused by column bleed for three mixed-mode reversed. Waters Corporation. [Link]

  • Determination of Atrazine and Hydroxyatrazine in Agricultural Runoff Waters by Liquid Chromatography and Fast Atom Bombardment-High Resolution Mass Spectrometry. ResearchGate. [Link]

  • Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. ResearchGate. [Link]

  • Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples. National Center for Biotechnology Information. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications. [Link]

  • The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. Royal Society of Chemistry. [Link]

  • Ion suppression in mass spectrometry. Semantic Scholar. [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. EURL-SRM. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Center for Biotechnology Information. [Link]

  • Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking. ScienceDirect. [Link]

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Technical Support Center: Stability of Deisopropylhydroxyatrazine (DIHA) in Solution and Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity of your experimental results. This guide addresses common questions and troubleshooting scenarios related to the stability of Deisopropylhydroxyatrazine (DIHA), a critical metabolite of the herbicide atrazine. Understanding and controlling for the stability of your analytes is paramount for generating trustworthy and reproducible data.

Deisopropylhydroxyatrazine (DIHA) is a major, hydroxylated degradation product of atrazine.[1] Its presence and concentration in environmental and biological samples are key indicators of atrazine's fate and persistence.[2] However, like many polar metabolites, its stability in prepared solutions and complex sample extracts can be a significant analytical challenge. This guide will walk you through the causality behind potential stability issues and provide robust protocols to validate your methodologies.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: What are the primary factors that can cause DIHA to degrade in my samples?

A1: The stability of DIHA, a triazine compound, is primarily influenced by three factors: pH, temperature, and microbial activity.

  • pH-Mediated Hydrolysis: Triazine compounds can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions. The hydroxyl group on the DIHA molecule makes it more polar than its chlorinated precursors, which can influence its reactivity in aqueous solutions. While specific hydrolysis rate data for DIHA is not extensively published, the general principle for related compounds suggests that maintaining a near-neutral pH is the safest approach for preserving sample integrity.

  • Temperature: As with most chemical reactions, degradation rates increase with temperature. Storing solutions at elevated temperatures (e.g., on a lab bench or in a warm autosampler) can accelerate the breakdown of the analyte over time.

  • Microbial Degradation: In non-sterile environmental samples, such as soil or water extracts, microbial activity is a significant pathway for atrazine metabolite degradation.[3][4] Microorganisms can utilize these compounds as a source of carbon or nitrogen, leading to their transformation and a subsequent loss of the target analyte.[3] Therefore, prompt extraction and analysis or appropriate preservation (e.g., refrigeration, filtration) are critical for environmental samples.

Q2: Which solvents are recommended for preparing and storing DIHA stock and working solutions?

A2: The choice of solvent is critical for ensuring the long-term stability of your analytical standards.

  • Methanol and Acetonitrile: Based on commercial availability and common laboratory practice for related atrazine metabolites, high-purity (HPLC or MS-grade) methanol and acetonitrile are the recommended solvents for preparing DIHA stock solutions.[2][5][6] These organic solvents are generally inert, readily solubilize DIHA, and inhibit microbial growth, thereby preventing a major degradation pathway. A stock solution of hydroxyatrazine, a closely related precursor, is often prepared in an acetonitrile/methanol mixture (1:1, v/v).[7]

  • Aqueous Solutions: For working standards or samples in aqueous matrices, it is crucial to use high-purity water (e.g., Milli-Q or 18 MΩ·cm) and to buffer the solution to a near-neutral pH (pH 6-8) if it will not be analyzed immediately.

Q3: What are the optimal storage conditions for DIHA solutions?

A3: Proper storage is non-negotiable for maintaining the certified concentration of your standards.

  • Temperature: For long-term storage, stock solutions prepared in organic solvents should be stored in a freezer at -20°C or colder .[5][6] This minimizes the potential for slow, long-term chemical degradation.

  • Light Exposure: Store all standards in amber glass vials or protect them from light. While specific data on DIHA's photosensitivity is limited, UV radiation can be a factor in the degradation of other atrazine metabolites.[8]

  • Container: Always use high-quality, inert containers (e.g., borosilicate glass with PTFE-lined caps). Avoid plastic containers for long-term storage of organic stock solutions, as leaching of plasticizers can occur.

  • Short-Term Storage: For working solutions and sample extracts that will be analyzed within a few days, refrigeration at 2-8°C is acceptable.[9]

Q4: My DIHA analytical signal is decreasing in the autosampler. What is the likely cause and how can I fix it?

A4: A decreasing signal over an analytical run is a classic stability problem. The cause is often a combination of temperature and the sample matrix.

  • Causality: Autosamplers, even those with cooling functions, can have temperature fluctuations. If your DIHA is in an aqueous or unpreserved matrix, this extended time at a non-ideal temperature can allow for degradation. The issue can be exacerbated by reactive components within the sample matrix itself.

  • Troubleshooting Steps:

    • Matrix Modification: Ensure your final extracts are in a stable solvent. If your analysis is by reverse-phase HPLC, having the final extract in a solution containing a significant percentage of organic solvent (e.g., 50% methanol or acetonitrile) can enhance stability.

    • Temperature Control: Use a cooled autosampler set to the lowest practical temperature (e.g., 4°C).

    • Sequence Timing: Analyze samples as quickly as possible after preparation. If you have a very long run, consider breaking it into smaller batches.

    • Stability Check: Perform a stability test by reinjecting the first sample at the end of the sequence. A significant drop in peak area confirms an in-vial stability issue. The protocol for this is detailed below.

Q5: I am experiencing low and inconsistent recovery of DIHA from soil extracts. Could degradation during extraction be the cause?

A5: Yes, degradation during extraction is a possibility, but low recovery is often a multifaceted issue involving extraction efficiency and analyte stability.

  • Extraction Efficiency: DIHA is a polar, hydroxylated compound, and its interaction with soil matrices is complex. It can be sorbed to soil through mechanisms like cation exchange and hydrophobic interactions.[10] If your extraction solvent is not optimized to disrupt these interactions, your recovery will be low regardless of stability. A mixed-mode extractant, such as a potassium phosphate buffer (pH 7.5) and acetonitrile mixture, has been shown to be effective for DIHA and other hydroxylated atrazine products.[10]

  • Stability During Extraction: The extraction process itself—which may involve shaking for extended periods—can provide time for degradation if the conditions are not optimal (e.g., wrong pH, presence of active microbes).

  • Self-Validating Protocol:

    • Spike Before and After: To differentiate between extraction efficiency and degradation, perform a matrix spike experiment. Spike one sample before the extraction process and another identical sample with the same amount of DIHA after the extraction is complete but before final analysis. If the post-extraction spike gives a high recovery but the pre-extraction spike gives a low one, the issue is likely poor extraction efficiency. If both are low, it could point to matrix effects during analysis or degradation in the final extract.

    • Use of Radiolabeled Standard: The most definitive method, used in research settings, is to use a radiolabeled standard (e.g., ¹⁴C-DIHA). This allows you to track the analyte and its degradation products, providing a clear picture of recovery and stability.[10] Studies using this method have reported DIHA recoveries from soil in the range of 64-77%.[10]

Data Presentation: DIHA Properties and Recovery

The following table summarizes key chemical properties of Deisopropylhydroxyatrazine and published recovery data from soil matrices for easy reference.

PropertyValueSource
Chemical Formula C₅H₉N₅O[2][11]
Molecular Weight 155.16 g/mol [2][6][11]
Appearance Colorless to light yellow solid or liquid[2]
Solubility Moderate in water and organic solvents[2]
Recommended Solvents Methanol, Acetonitrile[2][6]
Recommended Storage -20°C or colder, protected from light[5][6]
Soil Extraction Recovery 64 - 77%[10]
Experimental Protocols

Trustworthy data requires validated methods. The following protocol provides a straightforward, self-validating system to assess the stability of DIHA in your specific analytical run.

Protocol 1: Short-Term Stability Assessment of DIHA in an Autosampler

Objective: To determine if DIHA is stable in the prepared sample matrix under the conditions and duration of an analytical sequence.

Methodology:

  • Prepare Quality Control (QC) Samples: Prepare at least three replicates of a mid-range QC sample in the same matrix as your unknown samples (e.g., a blank soil extract spiked with a known concentration of DIHA).

  • Structure Your Analytical Sequence:

    • Place one QC replicate at the very beginning of your sequence (T=0).

    • Place a second QC replicate in the middle of the sequence.

    • Place the third QC replicate at the very end of the sequence (T=final).

    • Crucially, after the entire sequence is complete, re-inject the very first QC sample vial.

  • Data Analysis:

    • Calculate the concentration of DIHA in all QC injections.

    • Compare T=0 vs. T=final: If the concentration of the QC sample at the end of the run is significantly lower (>15% deviation) than the concentration at the beginning, it indicates time-dependent degradation.

    • Compare T=0 vs. Re-injected T=0: Comparing the initial injection of the first vial to its re-injection at the end is the most direct test of in-vial stability. A significant drop in concentration confirms that the analyte is degrading in the vial over the course of the run.

  • Interpretation and Action:

    • If instability is detected, implement the troubleshooting steps outlined in FAQ Q4 , such as improving autosampler cooling, reducing sequence length, or modifying the final sample solvent to be less reactive or contain more organic solvent.

Visualizations

Diagrams can clarify complex relationships and workflows. The following are presented in DOT language for use with Graphviz.

Figure 1: Atrazine to DIHA Degradation Pathway

This diagram illustrates the primary degradation pathway from the parent compound Atrazine to Deisopropylhydroxyatrazine (DIHA).

G A Atrazine (Parent Herbicide) HA Hydroxyatrazine (HA) A->HA Hydrolysis DEA Deethylatrazine (DEA) A->DEA N-dealkylation DIA Deisopropylatrazine (DIA) A->DIA N-dealkylation DEHA Deethylhydroxyatrazine (DEHA) HA->DEHA N-dealkylation (loss of ethyl) DIHA Deisopropylhydroxyatrazine (DIHA) HA->DIHA N-dealkylation (loss of isopropyl)

Caption: Primary degradation pathways of Atrazine leading to DIHA.

Figure 2: Experimental Workflow for DIHA Stability Assessment

This workflow outlines the key steps for validating the stability of your DIHA analyte during an analytical run.

G cluster_prep Preparation cluster_analysis Analysis Sequence cluster_eval Evaluation prep_stock Prepare DIHA Stock in Methanol/Acetonitrile prep_qc Spike Blank Matrix to create QC Samples (n=3) prep_stock->prep_qc qc1_start Inject QC-1 (T=0) prep_qc->qc1_start samples Inject Unknown Samples... Inject QC-2 (Mid) qc1_start->samples qc1_end Inject QC-3 (T=Final) samples->qc1_end qc1_reinject Re-inject QC-1 Vial (T=Final + δ) qc1_end->qc1_reinject compare Compare Peak Areas: |Area(T=0) - Area(Re-inject)| > 15%? qc1_reinject->compare stable Analyte is Stable compare->stable No unstable Instability Detected! Troubleshoot. compare->unstable Yes

Caption: Workflow for a self-validating DIHA stability experiment.

References
  • U.S. Geological Survey. (n.d.).
  • CymitQuimica. (n.d.).
  • Amadori, D. S., et al. (2013). Extraction method for the determination of atrazine, deethylatrazine, and deisopropylatrazine in agricultural soil using factorial design. Journal of the Brazilian Chemical Society. [Link]

  • Lerch, R. N., et al. (2006). Analysis of Hydroxylated Atrazine Degradation Products in Soils. International Journal of Environmental Analytical Chemistry. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu.
  • ATSDR. (2003). Toxicological Profile for Atrazine. Agency for Toxic Substances and Disease Registry. [Link]

  • Li, M.-R., et al. (2020). Atrazine Degradation Pathway and Genes of Arthrobacter sp. FM326. Polish Journal of Environmental Studies.
  • National Center for Biotechnology Information. (n.d.). Deisopropylhydroxyatrazine. PubChem Compound Database. [Link]

  • ResearchGate. (2013). Extraction Method for the Determination of Atrazine, Deethylatrazine, and Deisopropylatrazine in Agricultural Soil Using Factorial Design. ResearchGate. [Link]

  • ChemService. (2024). Safety Data Sheet: Atrazine-desethyl Desisopropyl Standard. ChemService.
  • Lin, C.-H., et al. (2008). Bioremediation of Atrazine-Contaminated Soil by Forage Grasses: Transformation, Uptake, and Detoxification. Journal of Environmental Quality. [Link]

  • Beigel, C., et al. (1999). Studies on the degradation of atrazine by bacterial communities enriched from various biotopes. PubMed. [Link]

  • Smith, D. F., et al. (2009). Atrazine, Deethylatrazine, and Deisopropylatrazine Persistence Measured in Groundwater in Situ under Low-Oxygen Conditions. USDA ARS. [Link]

  • HPC Standards. (n.d.). Atrazine-desisopropyl-2-hydroxy Solution (Solvent: Methanol). HPC Standards.
  • Chen, Y., et al. (2018). Factors affecting formation of deethyl and deisopropyl products from atrazine degradation in UV/H2O2 and UV/PDS. RSC Publishing. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Deisopropylhydroxyatrazine (DIHA) Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Deisopropylhydroxyatrazine (DIHA) and Analytical Rigor

Deisopropylhydroxyatrazine (DIHA) is a primary degradation product of the widely used herbicide atrazine. Its presence in environmental samples, such as soil and groundwater, serves as a key indicator of historical atrazine application and subsequent environmental fate. Accurate and reliable quantification of DIHA is paramount for environmental monitoring, human exposure assessment, and regulatory compliance. However, achieving such reliability is not a simple task. An analytical method validated in a single laboratory may perform excellently under its specific conditions but fail to produce comparable results in another. This discrepancy underscores the critical need for inter-laboratory validation, a rigorous process that establishes the reproducibility and robustness of a method across multiple laboratories.

This guide provides a comprehensive comparison of common analytical methods for DIHA, grounded in the principles of inter-laboratory validation. It is designed for researchers, analytical chemists, and regulatory scientists to understand the nuances of method selection, the rationale behind validation protocols, and the interpretation of performance data.

Core Analytical Techniques for DIHA Determination

Several analytical techniques are employed for the quantification of DIHA, each with its own set of advantages and limitations. The most prevalent methods include:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Widely regarded as the gold standard, HPLC-MS/MS offers high sensitivity and selectivity. It separates DIHA from other compounds in a complex matrix before detecting and quantifying it based on its specific mass-to-charge ratio. This technique is particularly valuable for detecting trace levels of DIHA in challenging matrices.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique, GC-MS, is also used for DIHA analysis.[4][5][6] It often requires a derivatization step to make the polar DIHA molecule volatile enough for gas chromatography. While robust, this additional sample preparation step can introduce variability.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method based on the specific binding of an antibody to the target analyte.[7][8][9][10] It is a rapid and cost-effective technique, making it suitable for analyzing a large number of samples.[10][11] However, its specificity can be lower than chromatographic methods, with potential for cross-reactivity with structurally similar compounds.[11]

The Imperative of Inter-Laboratory Validation

A single-laboratory validation establishes a method's performance characteristics, such as linearity, accuracy, and precision, under a specific set of conditions.[12] However, it does not guarantee that the method will perform consistently in different laboratories with different analysts, instruments, and reagent sources. Inter-laboratory validation, often referred to as a collaborative study, is essential to:

  • Assess Reproducibility: Determine the variability of results obtained in different laboratories.[13] This is a critical measure of a method's robustness.

  • Establish Method Transferability: Ensure that a method can be successfully transferred from one laboratory to another and still produce reliable results.[14]

  • Provide Objective Performance Data: Generate consensus values for a method's performance characteristics, which can be used to set regulatory limits and compare different methods.

  • Identify Potential Method Weaknesses: Highlight steps in the analytical procedure that are prone to variability and require more stringent control.

International organizations like ISO (International Organization for Standardization) and AOAC INTERNATIONAL provide comprehensive guidelines for conducting inter-laboratory studies.[15][16] The ISO 5725 series, for example, provides a detailed framework for determining the repeatability and reproducibility of a standard measurement method.[17][18][19][20]

Designing a Robust Inter-Laboratory Study for DIHA Analysis

A well-designed inter-laboratory study is fundamental to obtaining meaningful and statistically sound data. The following workflow outlines the key stages involved.

Caption: Workflow for an Inter-Laboratory Validation Study.

Comparative Performance of DIHA Analytical Methods

The following table summarizes typical performance characteristics for the three main analytical methods for DIHA, based on data that would be derived from a comprehensive inter-laboratory study. These values are illustrative and can vary depending on the specific matrix, concentration level, and study design.

Performance ParameterHPLC-MS/MSGC-MSELISARationale for Performance
Limit of Quantification (LOQ) 0.02 - 0.1 µg/L0.05 - 0.5 µg/L0.1 - 1.0 µg/LHPLC-MS/MS generally offers the highest sensitivity due to specific molecular fragmentation and detection.[3]
Repeatability (RSDr) < 10%< 15%< 20%The highly automated and controlled nature of HPLC systems leads to lower within-laboratory variability.
Reproducibility (RSDR) < 20%< 25%< 30%The complexity of derivatization in GC-MS and the biological variability in ELISA can increase between-laboratory variation.
Accuracy (Recovery) 90 - 110%85 - 115%80 - 120%The high specificity of MS/MS detection minimizes matrix interferences, leading to better accuracy.
Throughput MediumMediumHighELISA is designed for rapid screening of many samples in parallel plate-based format.[11]
Cost per Sample HighMedium-HighLowThe initial investment and maintenance costs for MS detectors are significantly higher than for ELISA readers.
Specificity Very HighHighMedium-HighCross-reactivity with other triazine metabolites can be a concern for some ELISA kits.[11]

Detailed Experimental Protocol: DIHA Analysis in Water by HPLC-MS/MS

This section provides a representative, self-validating protocol for the determination of DIHA in water samples using HPLC-MS/MS. This protocol includes critical quality control (QC) steps to ensure the trustworthiness of the results.

HPLC_MSMS_Workflow start Start: Receive Water Sample sample_prep 1. Sample Preparation - Acidify to pH < 3 - Add surrogate internal standard start->sample_prep spe 2. Solid Phase Extraction (SPE) - Condition SPE cartridge - Load sample - Wash cartridge - Elute DIHA sample_prep->spe concentrate 3. Concentration & Reconstitution - Evaporate eluate under nitrogen - Reconstitute in mobile phase - Add recovery internal standard spe->concentrate hplc 4. HPLC Separation - Inject sample - C18 reverse-phase column - Gradient elution concentrate->hplc msms 5. MS/MS Detection - Electrospray Ionization (ESI+) - Multiple Reaction Monitoring (MRM) - Monitor quantifier & qualifier ions hplc->msms quant 6. Quantification - Generate calibration curve - Calculate DIHA concentration - Verify QC checks msms->quant report End: Report Results quant->report qc_check QC Checks: - Calibration Curve (r² > 0.99) - Method Blank (< LOQ) - Lab Control Spike (80-120% recovery) - Matrix Spike (70-130% recovery) quant->qc_check

Caption: Experimental Workflow for DIHA Analysis by HPLC-MS/MS.

Step-by-Step Methodology:

  • Sample Preservation and Preparation:

    • Upon collection, acidify water samples to a pH below 3 using a suitable acid (e.g., ascorbic acid) to prevent degradation.

    • Store samples at 4°C until analysis.

    • Before extraction, allow samples to come to room temperature.

    • To a 100 mL aliquot of the sample, add a known amount of an isotopically labeled DIHA surrogate standard (e.g., DIHA-d5). The surrogate standard is crucial for correcting analyte losses during sample preparation.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric reversed-phase SPE cartridge by passing methanol followed by reagent water through it.

    • Load the water sample onto the SPE cartridge at a steady flow rate. The DIHA and the surrogate will be retained on the sorbent.

    • Wash the cartridge with reagent water to remove interfering hydrophilic compounds.

    • Elute the DIHA and surrogate from the cartridge using a small volume of a suitable organic solvent, such as ethyl acetate or methanol.

  • Concentration and Reconstitution:

    • Gently evaporate the eluate to near dryness under a stream of nitrogen gas. This step concentrates the analyte, improving the method's sensitivity.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial HPLC mobile phase.

    • Add a recovery (or injection) internal standard just before analysis. This standard helps to correct for variations in instrument response and injection volume.

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample into the HPLC-MS/MS system.

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution program, typically starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping up to a high percentage of organic mobile phase (e.g., acetonitrile or methanol). This separates DIHA from other co-extracted compounds.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion (the molecular ion of DIHA) and its characteristic product ions formed by collision-induced dissociation. Monitoring at least two transitions (one for quantification, one for confirmation) provides high confidence in the identification.

  • Quantification and Quality Control:

    • Prepare a multi-point calibration curve by analyzing standards of known DIHA concentrations. The curve should bracket the expected sample concentration range.

    • Calculate the concentration of DIHA in the original sample using the calibration curve and accounting for the responses of the internal standards.

    • Self-Validation System: The trustworthiness of each analytical batch is verified by including:

      • A Method Blank: A reagent water sample processed identically to the field samples to check for contamination.

      • A Laboratory Control Sample (LCS): A reagent water sample spiked with a known amount of DIHA to assess the accuracy of the method.

      • A Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known amount of DIHA to evaluate matrix effects and precision.

Conclusion and Recommendations

The choice of an analytical method for Deisopropylhydroxyatrazine depends on the specific application.

  • HPLC-MS/MS is the recommended method for regulatory compliance, low-level detection, and when high accuracy and specificity are required. Its performance, when validated through a rigorous inter-laboratory study, provides the highest level of confidence in the analytical results.

  • GC-MS is a viable alternative, particularly in laboratories where GC-MS expertise and instrumentation are already established. However, careful optimization of the derivatization step is crucial for achieving good reproducibility.

  • ELISA serves as an excellent tool for rapid, cost-effective screening of a large number of samples. It is particularly useful for preliminary site assessments to identify potential hotspots of contamination. However, positive results from ELISA should always be confirmed by a more specific method like HPLC-MS/MS.

Ultimately, the reliability of any data, regardless of the method used, is underpinned by a thorough validation process. An inter-laboratory validation study is not merely a procedural step; it is the cornerstone of generating comparable, defensible, and scientifically sound data for the critical task of environmental monitoring and protection.

References

  • AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]

  • AOAC International. (n.d.). Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Retrieved from [Link]

  • Barefoot, A. C. (1997). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Positive Ion Electrospray LC/MS.
  • Gold Standard Diagnostics. (n.d.). Atrazine, ELISA, 96 tests. Retrieved from [Link]

  • Hennion, M. C., & Barceló, D. (1998). Determination of hydroxy-s-triazines in water using HPLC or GC-MS.
  • International Organization for Standardization. (1994). ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. Retrieved from [Link]

  • iTeh Standards. (2024). SIST ISO 5725-1:2024 - Accuracy of Measurement Methods Principles. Retrieved from [Link]

  • Khatun, A., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Kumar, V., et al. (2016). Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Lucas, A. D., et al. (1993). Determination of atrazine metabolites in human urine: development of a biomarker of exposure. PubMed.
  • National Center for Biotechnology Information. (n.d.). Deisopropylhydroxyatrazine. PubChem Compound Database. Retrieved from [Link]

  • OMICS International. (n.d.). Validation of Analytical Methods – Strategies & Significance. Retrieved from [Link]

  • Panuwet, P., et al. (2012). Two-dimensional high performance liquid chromatography separation and tandem mass spectrometry detection of atrazine and its metabolic and hydrolysis products in urine. PMC - NIH.
  • Royal Society of Chemistry. (2020). Fast, cheap and easy routine quantification method for atrazine and its transformation products in water matrixes using a DLLME-GC/MS method. RSC Publishing.
  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Smith, G. A., et al. (2008).
  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). LabRulez LCMS.
  • VOGO, S. A., et al. (2015).
  • Wang, J., et al. (2022).
  • Zaugg, S. D., et al. (1995). Development of an ELISA for the analysis of atrazine metabolites deethylatrazine and deisopropylatrazine. Journal of Agricultural and Food Chemistry.

Sources

A Comparative Guide to the Analysis of Deisopropylhydroxyatrazine: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of environmental and agricultural science, the accurate quantification of pesticide metabolites is paramount for assessing their environmental fate and potential toxicological impact. Deisopropylhydroxyatrazine, a key degradation product of the widely used herbicide atrazine, is a compound of significant interest. Its increased polarity compared to the parent compound presents unique analytical challenges. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the determination of deisopropylhydroxyatrazine. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in selecting the optimal methodology for their specific needs.

Understanding the Analyte: Deisopropylhydroxyatrazine

Deisopropylhydroxyatrazine is formed through the microbial or chemical degradation of atrazine, where one of the isopropyl groups is removed and the chlorine atom is substituted with a hydroxyl group. This transformation significantly increases the compound's polarity and water solubility while reducing its volatility[1]. These physicochemical properties are the cornerstone upon which our analytical strategies are built, fundamentally influencing sample preparation, chromatographic separation, and detection.

Key Physicochemical Properties:

PropertyValueImplication for Analysis
Molecular Formula C₅H₉N₅ODictates the exact mass for high-resolution mass spectrometry.
Molecular Weight 155.16 g/mol [2]Used for mass spectrometer calibration and data processing.
Polarity High (due to -OH group)Favors polar solvents for extraction and reversed-phase liquid chromatography. Challenges for GC volatility.
Volatility Low[1]Suggests that derivatization is likely necessary for GC-MS analysis to increase volatility.
Solubility Moderately soluble in water[1]Affects the choice of sample preparation techniques, particularly for aqueous samples.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS has long been a staple in environmental analysis, renowned for its high chromatographic resolution and robust, standardized methods[3]. However, the analysis of polar, non-volatile compounds like deisopropylhydroxyatrazine necessitates an additional chemical modification step to render them suitable for gas-phase separation.

The Imperative of Derivatization

Direct injection of deisopropylhydroxyatrazine into a GC system would result in poor peak shape, low sensitivity, and potential thermal degradation in the hot injection port. The presence of the polar hydroxyl and amine groups leads to strong interactions with the stationary phase and low volatility. To overcome this, derivatization is employed. This chemical reaction replaces active hydrogens on the polar functional groups with nonpolar moieties, thereby increasing the analyte's volatility and thermal stability. A common and effective method is silylation , where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with trimethylsilyl (TMS) groups. This process is critical for achieving the sharp, symmetrical peaks necessary for reliable quantification.

Experimental Protocol: GC-MS Analysis of Deisopropylhydroxyatrazine

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: SPE is a robust technique for extracting and concentrating triazine herbicides and their metabolites from aqueous samples, effectively removing interfering matrix components[4]. Graphitized carbon black (GCB) or polymeric reversed-phase cartridges are often chosen for their ability to retain a wide range of polar and nonpolar compounds.

  • Step-by-Step:

    • Adjust a 250 mL water sample to a pH of 3-4[4].

    • Condition a GCB SPE cartridge (e.g., 250 mg) sequentially with dichloromethane, methanol, and reagent water.

    • Load the water sample onto the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with reagent water to remove salts and other highly polar interferences.

    • Dry the cartridge thoroughly under a stream of nitrogen.

    • Elute the analytes with a mixture of dichloromethane and methanol (e.g., 9:1 v/v)[5].

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • Rationale: As previously discussed, silylation is essential to volatilize the polar deisopropylhydroxyatrazine.

  • Step-by-Step:

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., acetonitrile).

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete reaction.

    • Cool the sample to room temperature before injection.

3. GC-MS Instrumentation and Parameters

ParameterTypical SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)[6]Provides good separation for a wide range of derivatized pesticide metabolites.
Injector Splitless, 250°C[6]Ensures efficient transfer of the analyte onto the column while minimizing thermal degradation of the derivative.
Oven Program 70°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minA typical temperature program to separate analytes based on their boiling points.
Carrier Gas Helium, constant flow of 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
MS Ionization Electron Ionization (EI) at 70 eV[6]Standard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Mode Selected Ion Monitoring (SIM) or Full ScanSIM mode offers higher sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte[7]. Full scan is used for initial identification.
Performance Characteristics of GC-MS
ParameterTypical PerformanceReference
Limit of Quantification (LOQ) 0.05 - 0.1 µg/L[6][7]
Recovery 85 - 110%[4]
Precision (RSD) < 15%[7]
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (250 mL) SPE Solid-Phase Extraction Sample->SPE Loading Eluate Concentrated Eluate SPE->Eluate Elution & Concentration Deriv Silylation (BSTFA) Eluate->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Injection Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for Deisopropylhydroxyatrazine Analysis by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard

LC-MS/MS has become the technique of choice for a wide array of pesticide residue analyses, primarily due to its ability to handle polar, thermally labile, and large molecules without the need for derivatization[8][9]. Its high sensitivity and selectivity, derived from the use of Multiple Reaction Monitoring (MRM), make it exceptionally well-suited for complex matrices.

The Advantage of Direct Analysis

The inherent polarity of deisopropylhydroxyatrazine makes it an ideal candidate for reversed-phase liquid chromatography. The compound can be separated and detected in its native form, which streamlines the sample preparation process, reduces potential sources of error, and significantly increases sample throughput. LC-MS/MS avoids the high temperatures of a GC inlet, thus eliminating the risk of thermal degradation[8].

Experimental Protocol: LC-MS/MS Analysis of Deisopropylhydroxyatrazine

1. Sample Preparation

  • Rationale: While direct injection of filtered water samples is sometimes possible, a simple SPE or "dilute-and-shoot" approach is often used to minimize matrix effects and protect the LC-MS/MS system. Online SPE methods can further automate and accelerate this process[10].

  • Step-by-Step (Offline SPE):

    • Take a 10 mL water sample.

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

    • Load the sample.

    • Wash with water.

    • Elute with a small volume of methanol.

    • The eluate can often be directly injected or diluted as necessary.

2. LC-MS/MS Instrumentation and Parameters

ParameterTypical SettingRationale
LC Column C18, 100 mm x 2.1 mm, < 3 µm particle size[11]C18 stationary phases provide excellent retention and separation for moderately polar compounds like deisopropylhydroxyatrazine.
Mobile Phase A: Water with 0.1% formic acid; B: Methanol or Acetonitrile with 0.1% formic acidFormic acid aids in the protonation of the analyte for efficient positive ion electrospray ionization.
Gradient A time-programmed gradient from high aqueous to high organicEnsures that analytes are properly retained and then eluted as sharp peaks.
Flow Rate 0.2 - 0.4 mL/minCompatible with standard electrospray ionization sources.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique ideal for polar molecules. Positive mode is effective for nitrogen-containing triazines.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions Precursor Ion (Q1): [M+H]⁺, m/z 156.1. Product Ions (Q3): At least two specific fragment ions for confirmation.The transition from the protonated molecule to characteristic fragments is highly specific to the analyte.
Performance Characteristics of LC-MS/MS
ParameterTypical PerformanceReference
Limit of Quantification (LOQ) < 0.1 ng/L - 10 ng/L[10]
Recovery 90 - 115%
Precision (RSD) < 10%
LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample (10 mL) SPE Simplified SPE or Filtration Sample->SPE Extract Final Extract SPE->Extract LCMSMS LC-MS/MS Analysis (MRM Mode) Extract->LCMSMS Direct Injection Data Data Acquisition & Processing LCMSMS->Data

Caption: Workflow for Deisopropylhydroxyatrazine Analysis by LC-MS/MS.

Head-to-Head Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS is not merely a matter of preference but a scientifically driven decision based on the analyte's properties and the analytical objectives.

FeatureGC-MSLC-MS/MSThe Scientist's Verdict
Derivatization Mandatory. Adds time, cost, and potential for error.Not required. Direct analysis is possible.LC-MS/MS is superior for efficiency and simplicity.
Sensitivity Good, especially in SIM mode (low µg/L).Excellent. Often 1-2 orders of magnitude more sensitive (ng/L levels)[12].LC-MS/MS holds the edge for trace-level detection.
Selectivity Good with SIM, but susceptible to co-eluting isomers or matrix interferences.Exceptional. MRM is highly specific, minimizing interferences.LC-MS/MS provides higher confidence in identification, especially in complex matrices.
Throughput Lower, due to the lengthy derivatization step.Higher. Simpler sample preparation allows for faster turnaround.LC-MS/MS is the clear winner for high-throughput laboratories.
Matrix Effects Generally less pronounced than ESI, but can still occur.Can be significant (ion suppression/enhancement in ESI). Requires matrix-matched standards or stable isotope-labeled internal standards.GC-MS can be more robust in this regard, though matrix effects in LC-MS/MS are well-managed with proper methodology.
Robustness Very robust, mature technology with extensive libraries for identification.Modern instruments are highly robust, but the source can require more frequent cleaning.Both are reliable, but GC-MS is often considered a more "rugged" workhorse.
Cost Lower initial instrument cost.Higher initial instrument cost, though this gap is narrowing[9].GC-MS is more accessible from a capital investment perspective.
Logical Decision Framework

Decision_Tree Start Analyze Deisopropylhydroxyatrazine? HighThroughput High Throughput Needed? Start->HighThroughput TraceLevel Ultra-Trace Levels (<1 µg/L)? HighThroughput->TraceLevel No LCMSMS Use LC-MS/MS HighThroughput->LCMSMS Yes NoDeriv Avoid Derivatization? TraceLevel->NoDeriv No TraceLevel->LCMSMS Yes NoDeriv->LCMSMS Yes GCMS Use GC-MS NoDeriv->GCMS No

Caption: Decision framework for selecting an analytical technique.

Conclusion and Professional Recommendation

Both GC-MS and LC-MS/MS are capable of the reliable determination of deisopropylhydroxyatrazine.

GC-MS remains a viable and powerful technique, particularly for laboratories with existing instrumentation and expertise. Its robustness and the extensive spectral libraries available are significant assets. However, the mandatory, multi-step derivatization process is a considerable drawback, increasing analysis time and the potential for analytical variability.

LC-MS/MS , on the other hand, is unequivocally the more modern, efficient, and sensitive method for this specific application. Its ability to directly analyze this polar metabolite eliminates the need for derivatization, resulting in a faster, simpler, and more streamlined workflow. The superior sensitivity and selectivity of the MRM detection mode make it the gold standard for trace-level quantification in complex environmental matrices.

Recommendation for Researchers: For new method development, high-throughput screening, or when the lowest possible detection limits are required for deisopropylhydroxyatrazine, LC-MS/MS is the highly recommended technique. Its advantages in speed, simplicity, and sensitivity far outweigh the higher initial capital cost. GC-MS should be considered a robust alternative when LC-MS/MS is not available or when analyzing for a broader suite of volatile and semi-volatile compounds in the same analytical run.

References

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS) - Shimadzu Scientific Instruments.
  • Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry - U.S. Geological Survey.
  • Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample prepar
  • Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection - PubMed.
  • Analytical Methods for Atrazine - Agency for Toxic Substances and Disease Registry (
  • Improved GC-MS/MS Method for Determination of Atrazine and Its Chlorinated Metabolites in Forage Plants—Laboratory and Field Experiments - ResearchG
  • Deisopropylhydroxyatrazine - PubChem, N
  • Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chrom
  • Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing).
  • Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay - U.S. Environmental Protection Agency (EPA).
  • Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PubMed Central (PMC)
  • Extraction method for the determination of atrazine, deethylatrazine, and deisopropylatrazine in agricultural soil using factorial design - ResearchG
  • GC-MS or LC-MS(/MS) - Which Technique is More Essential? - EURL Pesticides.
  • Deisopropylhydroxy
  • Comparing LC and GC Triple Quadrupole MS for the Screening of 500 Pesticides in M
  • Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using Gas Chromatography/Mass Selective Detection - ResearchG
  • GC-MS vs.
  • Deisopropylhydroxy
  • LC–MS/MS and GC–MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty - ACS Public
  • Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0) - LabRulez LCMS.

Sources

Method comparison for Deisopropylhydroxyatrazine in complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Analysis of Deisopropylhydroxyatrazine in Complex Matrices

Authored by a Senior Application Scientist

The quantification of herbicide metabolites in environmental and biological samples presents a significant analytical challenge. Deisopropylhydroxyatrazine (DIHA), a persistent degradation product of the widely used herbicide atrazine, is of particular concern due to its potential to contaminate water sources and its role as a marker for historical atrazine use.[1][2] Its analysis is complicated by its polarity and the intricate nature of matrices such as soil, sediment, and biological fluids. These matrices contain a multitude of interfering compounds that can mask the analyte's signal, leading to inaccurate quantification—a phenomenon known as the matrix effect.[3][4][5]

This guide provides a comprehensive comparison of the three principal analytical methodologies used for DIHA determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into the theoretical underpinnings of each technique, provide field-proven insights into experimental design, and present detailed, self-validating protocols to guide researchers toward the most suitable method for their specific analytical needs.

The Core Challenge: Navigating the Matrix

Complex matrices are the primary obstacle in trace-level analysis.[6] The co-extraction of lipids, humic acids, proteins, and other organic matter can interfere with analyte detection in several ways:[5][7]

  • Ion Suppression/Enhancement (LC-MS): Co-eluting matrix components can affect the ionization efficiency of the target analyte in the mass spectrometer's source, leading to a suppressed or enhanced signal and, consequently, inaccurate quantification.[8]

  • Chromatographic Interference (GC & LC): Matrix components can co-elute with the analyte, causing overlapping peaks that complicate identification and integration.

  • Active Site Interaction (GC): Non-volatile matrix components can contaminate the GC inlet and column, leading to peak tailing and signal loss for the analyte.[3]

Effective sample preparation is therefore not merely a preliminary step but a critical component of the analytical method, designed to selectively isolate the analyte while removing the maximum amount of interfering matrix components.[6]

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for quantifying polar, non-volatile compounds like DIHA in complex matrices.[2][9] Its power lies in the combination of the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Causality Behind the Method: DIHA is a polar molecule with low volatility, making it an ideal candidate for LC separation without the need for chemical derivatization.[1] The subsequent use of tandem mass spectrometry (MS/MS) provides unparalleled specificity. In MS/MS, a specific parent ion corresponding to DIHA is selected, fragmented, and then a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), acts as a highly selective filter, effectively eliminating chemical noise from the matrix and ensuring that the detected signal is unequivocally from the target analyte.[10]

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Soil/Water Sample Extraction 2. Mixed-Mode Extraction (e.g., ACN/Phosphate Buffer) Sample->Extraction SPE 3. Solid-Phase Extraction (SPE Cleanup) Extraction->SPE Concentration 4. Evaporation & Reconstitution SPE->Concentration LC 5. LC Separation (Reversed-Phase) Concentration->LC MSMS 6. Tandem MS Detection (ESI+ MRM) LC->MSMS Data 7. Data Analysis MSMS->Data

Caption: High-level workflow for DIHA analysis by LC-MS/MS.

Detailed Protocol: LC-MS/MS Analysis of DIHA in Soil

This protocol is adapted from methodologies designed for hydroxylated atrazine degradation products.[2]

  • Sample Extraction (Mixed-Mode):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent consisting of 3:1 0.5M KH₂PO₄ (pH 7.5) and acetonitrile. The aqueous phosphate buffer disrupts cation exchange interactions between DIHA and soil particles, while the organic acetonitrile addresses hydrophobic interactions.

    • Vortex vigorously for 1 minute, then shake on a mechanical shaker for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant for cleanup.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a strong anion exchange (SAX) SPE cartridge to remove negatively charged interferences like fulvic and humic acids. Condition the cartridge with methanol followed by the extraction solvent.

    • Load the supernatant from the previous step onto the SAX cartridge. Collect the eluate, which contains DIHA and other neutral or positively charged molecules.

    • To further isolate and concentrate DIHA, pass the eluate through a strong cation exchange (SCX) SPE cartridge. DIHA will be retained.

    • Wash the SCX cartridge with a weak solvent to remove neutral interferences.

    • Elute DIHA from the SCX cartridge using a small volume of methanol containing 5% ammonium hydroxide. The strong base neutralizes the charge on DIHA, releasing it from the sorbent.

  • Final Preparation & Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Analyze using an LC-MS/MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor at least two specific MRM transitions for DIHA for confident identification and quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for analyzing volatile and semi-volatile compounds.[3] However, for polar and non-volatile analytes like DIHA, its application requires a critical extra step: derivatization.

Causality Behind the Method: The hydroxyl and amine groups on the DIHA molecule make it too polar and not sufficiently volatile to pass through a GC column effectively.[11] Direct injection would result in poor peak shape and thermal degradation in the hot injector. Derivatization, typically silylation, is employed to solve this. A silylating agent (e.g., MTBSTFA) replaces the active hydrogens on the hydroxyl and amine groups with non-polar tert-butyldimethylsilyl (TBDMS) groups.[11] This chemical modification dramatically increases the analyte's volatility and thermal stability, making it amenable to GC analysis. The subsequent mass spectrometry detection provides high selectivity, though typically less than MS/MS.[12][13]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Soil/Water Sample Extraction 2. Solvent Extraction (e.g., Ethyl Acetate) Sample->Extraction Cleanup 3. SPE or GPC Cleanup Extraction->Cleanup Deriv 4. Derivatization (Silylation) Cleanup->Deriv GC 5. GC Separation Deriv->GC MS 6. MS Detection (Scan or SIM) GC->MS Data 7. Data Analysis MS->Data

Caption: High-level workflow for DIHA analysis by GC-MS, including the critical derivatization step.

Detailed Protocol: GC-MS Analysis of DIHA in Water

This protocol is based on established methods for atrazine metabolites in environmental water.[11][12][13]

  • Sample Extraction (SPE):

    • Filter a 500 mL water sample to remove particulate matter.

    • Condition a graphitized carbon black (GCB) or C18 SPE cartridge with dichloromethane, methanol, and finally, reagent water.

    • Pass the water sample through the cartridge at a flow rate of 5-10 mL/min. DIHA and related compounds will be adsorbed onto the sorbent.

    • Dry the cartridge by passing nitrogen or air through it for 20 minutes.

    • Elute the analytes with 10 mL of ethyl acetate or a mixture of dichloromethane and methanol.

  • Derivatization (Silylation):

    • Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of a catalyst like pyridine.

    • Seal the vial and heat at 60-70°C for 1 hour to ensure the reaction goes to completion.

    • Cool the sample to room temperature before analysis.

  • Instrumental Analysis:

    • Inject 1-2 µL of the derivatized extract into a GC-MS system.

    • Use a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) suitable for separating the derivatized analytes.

    • Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Monitor characteristic ions of the silylated DIHA derivative.

Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunochemical technique that uses antibodies to detect the target analyte. For small molecules like DIHA, a competitive ELISA format is typically used.

Causality Behind the Method: This method leverages the high specificity of the antibody-antigen binding interaction. In a competitive ELISA, a known amount of DIHA conjugated to an enzyme is mixed with the sample (containing an unknown amount of DIHA). This mixture is then added to a microplate well coated with antibodies specific to DIHA. The free DIHA from the sample and the enzyme-conjugated DIHA compete for the limited number of antibody binding sites. After a washing step, a substrate is added that reacts with the bound enzyme to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of DIHA in the sample: more DIHA in the sample means less enzyme-conjugated DIHA binds, resulting in a weaker signal. This approach is cost-effective and fast, making it ideal for screening large numbers of samples.[14][15][16]

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_prep Sample Preparation cluster_analysis Assay Procedure Sample 1. Water/Extract Sample Dilution 2. Dilution in Assay Buffer Sample->Dilution Plate 3. Add Sample & Enzyme Conjugate to Antibody Coated Plate Dilution->Plate Incubate 4. Incubate (Competition) Plate->Incubate Wash 5. Wash Plate Incubate->Wash Substrate 6. Add Substrate Wash->Substrate Read 7. Read Absorbance Substrate->Read

Caption: Workflow for a competitive ELISA used for small molecule detection like DIHA.

Detailed Protocol: ELISA for DIHA in Water

This is a generalized protocol for a commercial or in-house developed ELISA kit.

  • Sample Preparation:

    • For relatively clean water samples, filtration may be sufficient.

    • For soil extracts or colored water, a simple cleanup step (e.g., passing through a C18 SPE cartridge) and dilution in the provided assay buffer may be necessary to mitigate matrix effects.[16]

    • Prepare a standard curve using the provided DIHA standards.

  • Assay Procedure:

    • Pipette 50 µL of standards, controls, and samples into the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the enzyme-conjugated DIHA to each well.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the competitive reaction to occur.

    • Wash the plate 3-5 times with the wash buffer to remove unbound reagents. This step is critical for reducing background noise.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes in the dark for color development.

    • Add 100 µL of stop solution to each well to halt the reaction.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the logarithm of the standard concentrations.

    • Determine the concentration of DIHA in the samples by interpolating their absorbance values from the standard curve.

Quantitative Performance Comparison

The choice of method often depends on a trade-off between sensitivity, specificity, throughput, and cost. The table below summarizes typical performance metrics for each technique.

ParameterLC-MS/MSGC-MSELISA
Specificity Very High (due to MRM)High (due to mass fragmentation)Moderate to High (potential for cross-reactivity)[17]
Sensitivity (LOD) Very Low (ng/L to µg/kg)[2]Low (ng/L to µg/kg)[13]Low (ng/L)
Analysis Time/Sample 15-30 minutes20-40 minutes (plus derivatization time)< 5 minutes (after plate setup)
Throughput ModerateLow to ModerateVery High (96-well plate format)
Cost per Sample HighModerateLow
Matrix Effect Significant (ion suppression)Moderate (signal enhancement)[3]Significant (interference)[16]
Primary Application Confirmatory analysis, accurate quantificationConfirmatory analysisScreening, rapid monitoring

Conclusion: Selecting the Appropriate Method

The optimal analytical method for Deisopropylhydroxyatrazine is dictated by the specific goals of the research.

  • LC-MS/MS is the definitive choice for confirmatory analysis and precise, accurate quantification in complex matrices. Its high specificity and sensitivity justify the higher cost and lower throughput for regulatory monitoring, environmental fate studies, and toxicological research where certainty is paramount. The primary challenge is mitigating matrix effects through rigorous sample cleanup and the use of isotope-labeled internal standards.

  • GC-MS serves as a robust and reliable alternative, particularly in laboratories where it is the primary instrumentation. While the mandatory derivatization step adds time and potential for variability, the technique offers excellent sensitivity and specificity. It is well-suited for routine environmental monitoring where established and validated protocols are in place.[18]

  • ELISA excels in applications requiring high-throughput screening of a large number of samples at a low cost . It is an invaluable tool for preliminary site assessments, monitoring remediation efforts, or in initial sample triage to identify positive samples that warrant further investigation by a confirmatory method like LC-MS/MS. Researchers must, however, validate the assay for the specific matrix and be aware of the potential for cross-reactivity with structurally similar compounds.[15][16]

By understanding the fundamental principles, strengths, and limitations of each method, researchers, scientists, and drug development professionals can make informed decisions, ensuring the generation of reliable and defensible data in the analysis of DIHA.

References

  • Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. Revista de Chimie.
  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu Scientific Instruments. Available at: [Link]

  • Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. U.S. Department of Agriculture, Agricultural Research Service. Available at: [Link]

  • Analytical Methods for Determining Atrazine in Biological and Environmental Samples. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Extraction method for the determination of atrazine, deethylatrazine, and deisopropylatrazine in agricultural soil using factorial design. ResearchGate. Available at: [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. National Institutes of Health (NIH). Available at: [Link]

  • An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids. National Institutes of Health (NIH). Available at: [Link]

  • Analysis of Hydroxylated Atrazine Degradation Products in Soils. Taylor & Francis Online. Available at: [Link]

  • Special Issue: Analytical Methodologies and Stability Assessment of Bioactive Compounds in Complex Matrices. MDPI. Available at: [Link]

  • Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples. National Institutes of Health (NIH). Available at: [Link]

  • Advantages and Disadvantages of ELISA test. SlideShare. Available at: [Link]

  • Ultimate fate and possible ecological risks associated with atrazine and its principal metabolites (DIA and DEA) in soil and water environment. National Institutes of Health (NIH). Available at: [Link]

  • Analytical method development a mathematical approach. UNCW Institutional Repository. Available at: [Link]

  • ELISA Basics Guide. Bio-Rad Antibodies. Available at: [Link]

  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. VŠCHT Praha. Available at: [Link]

  • Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples. ResearchGate. Available at: [Link]

  • 6-deisopropyl atrazine (Ref: G-28279). AERU. Available at: [Link]

  • Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis. Ministerio de Agricultura y Ganadería. Available at: [Link]

  • Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. National Institutes of Health (NIH). Available at: [Link]

  • Advantages, Disadvantages and Modifications of Conventional ELISA. ResearchGate. Available at: [Link]

  • Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. National Institutes of Health (NIH). Available at: [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. ProPharma. Available at: [Link]

  • Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. Available at: [Link]

  • A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. MDPI. Available at: [Link]

  • TOXICOLOGICAL PROFILE FOR ATRAZINE. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Comparison of in-house-developed ELISA with HPLC techniques for the analysis of atrazine residues. National Institutes of Health (NIH). Available at: [Link]

  • ILV – Atrazine & Other Analytes in Soil – MRID 49537102. United States Environmental Protection Agency. Available at: [Link]

  • Ultimate fate and possible ecological risks associated with atrazine and its principal metabolites (DIA and DEA) in soil and water environment. ResearchGate. Available at: [Link]

Sources

A Comparative Toxicological Guide to Atrazine and its Metabolites in Aquatic Ecosystems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the toxicological effects of the widely used herbicide atrazine and its principal degradation products—deethylatrazine (DEA), deisopropylatrazine (DIA), and diaminochlorotriazine (DACT)—on aquatic organisms. Intended for researchers, scientists, and environmental professionals, this document synthesizes key experimental data on acute and sublethal toxicity, outlines standardized testing methodologies, and explains the environmental fate of these compounds. Our objective is to equip you with the critical data and procedural knowledge necessary to conduct robust ecotoxicological assessments.

Introduction: Atrazine's Environmental Significance and Transformation

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a selective herbicide extensively used in agriculture to control broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1][2] Its widespread application and persistence in the environment have led to its frequent detection in surface and groundwater, raising concerns about its impact on non-target aquatic ecosystems.[3][4]

Once in the aquatic environment, atrazine undergoes degradation through various biotic and abiotic processes, primarily N-dealkylation, leading to the formation of several metabolites. The most commonly detected and studied of these are deethylatrazine (DEA), deisopropylatrazine (DIA), and the further degraded product, diaminochlorotriazine (DACT).[5][6] Understanding the comparative toxicity of the parent compound and its metabolites is crucial for a comprehensive environmental risk assessment, as these breakdown products may also exert toxic effects on aquatic life.

The Atrazine Degradation Pathway

The transformation of atrazine in aquatic systems is a critical factor in its overall environmental impact. The primary degradation pathway involves the sequential removal of the ethyl and isopropyl groups from the parent molecule.

AtrazineDegradation ATR Atrazine C8H14ClN5 DEA Deethylatrazine (DEA) C6H10ClN5 ATR->DEA  N-de-ethylation DIA Deisopropylatrazine (DIA) C5H8ClN5 ATR->DIA  N-de-isopropylation DACT Diaminochlorotriazine (DACT) C3H4ClN5 DEA->DACT  N-de-isopropylation DIA->DACT  N-de-ethylation AquaticToxicityWorkflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Data Analysis Phase TestOrganism 1. Test Organism Acclimation TestSolution 2. Preparation of Test Solutions Exposure 3. Exposure of Organisms to Test Solutions TestSolution->Exposure Observations 4. Regular Observations and Measurements Exposure->Observations DataCollection 5. Endpoint Data Collection Observations->DataCollection StatisticalAnalysis 6. Statistical Analysis (LC50/EC50) DataCollection->StatisticalAnalysis Reporting 7. Reporting of Results StatisticalAnalysis->Reporting

Caption: Generalized workflow for aquatic toxicity testing.

OECD 203: Fish, Acute Toxicity Test

This guideline is designed to assess the acute lethal toxicity of a substance to fish. [7] Objective: To determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

Methodology:

  • Test Species: Commonly used species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Fathead Minnow (Pimephales promelas).

  • Test Design: Fish are exposed to a range of at least five concentrations of the test substance in a semi-static or flow-through system. A control group is also maintained.

  • Exposure Duration: 96 hours.

  • Observations: Mortalities and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.

  • Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored regularly.

  • Endpoint: The LC50 is calculated at the end of the 96-hour exposure period using appropriate statistical methods.

OECD 202: Daphnia sp., Acute Immobilisation Test

This test evaluates the acute immobilizing effect of a substance on daphnids.

Objective: To determine the median effective concentration (EC50) for immobilization of Daphnia magna over a 48-hour exposure period.

Methodology:

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.

  • Test Design: Daphnids are exposed to a range of at least five concentrations of the test substance in a static system. A control group is included.

  • Exposure Duration: 48 hours.

  • Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

  • Endpoint: The EC50 for immobilization is calculated at 48 hours.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline assesses the toxicity of a substance to freshwater algae and cyanobacteria by measuring the inhibition of their growth. [8] Objective: To determine the EC50 for the inhibition of algal growth over a 72-hour period.

Methodology:

  • Test Organisms: Exponentially growing cultures of selected green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.

  • Test Design: Algal cultures are exposed to a range of at least five concentrations of the test substance in a static system under controlled conditions of light, temperature, and nutrients.

  • Exposure Duration: 72 hours.

  • Measurements: Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts, fluorescence, or absorbance.

  • Endpoints: The EC50 is calculated based on both the average specific growth rate and the yield (biomass at the end of the test).

Conclusions and Future Research Directions

The available evidence consistently indicates that atrazine is more acutely toxic to a range of aquatic organisms than its primary degradation products, deethylatrazine (DEA) and deisopropylatrazine (DIA). The general order of acute toxicity is Atrazine > DEA > DIA. Algae are particularly sensitive to atrazine due to its mode of action as a photosynthesis inhibitor.

Sublethal effects of atrazine, including potential endocrine disruption and impacts on reproduction and development, have been reported, although the significance of these effects at environmentally relevant concentrations is still under investigation. The sublethal effects of the metabolites are less well-characterized but are generally considered to be less potent than the parent compound.

A significant knowledge gap exists regarding the aquatic toxicity of the metabolite diaminochlorotriazine (DACT). Further research is needed to determine the acute and chronic effects of DACT on a range of aquatic organisms to complete the environmental risk profile of atrazine degradation. Additionally, more studies directly comparing the sublethal effects of atrazine and all its major metabolites on sensitive endpoints such as fish reproductive physiology, invertebrate life-cycle parameters, and algal community structure would provide a more comprehensive understanding of the overall ecological risk posed by atrazine contamination.

References

  • deNoyelles, F., Kettle, W. D., & Fromm, C. H. (1982).
  • Giddings, J. M., Anderson, T. A., & Hall, L. W. (2009). Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms. Ecotoxicology, 18(6), 765-773.
  • Nwani, C. D., Lakra, W. S., Nagpure, N. S., Kumar, R., Kushwaha, B., & Srivastava, S. K. (2010). Toxicity of the herbicide atrazine: effects on lipid peroxidation and activities of antioxidant enzymes in the freshwater fish Channa punctatus (Bloch). International Journal of Environmental Research and Public Health, 7(8), 3298-3312.
  • Rohr, J. R., & Crumrine, P. W. (2005). Effects of atrazine on amphibian growth and survival. Environmental Toxicology and Chemistry, 24(1), 121-127.
  • Blahova, J., Plhalova, L., Hostovsky, M., Divisova, L., Dobsikova, R., Faggio, C., & Svobodova, Z. (2020). Embryotoxicity of atrazine and its degradation products to early life stages of zebrafish (Danio rerio). Environmental Toxicology and Pharmacology, 76, 103370.
  • Solomon, K. R., Baker, D. B., Richards, R. P., Dixon, K. R., Klaine, S. J., La Point, T. W., ... & Williams, W. M. (1996). Ecological risk assessment of atrazine in North American surface waters. Environmental Toxicology and Chemistry, 15(1), 31-76.
  • Schober, U., & Lampert, W. (1977). Effects of sublethal concentrations of the herbicide Atrazin on Growth and reproduction of Daphnia pulex.
  • Freeman, J. L., & Beccaloni, G. W. (2021). Developmental atrazine exposure in zebrafish produces the same major metabolites as mammals along with altered behavioral outcomes.
  • Hosmer, A. J., Goleman, W. L., Oris, J. T., & Wolf, J. C. (2021). Chronic toxicity of technical atrazine to the fathead minnow (Pimephales promelas) during a full life-cycle exposure and an evaluation of the consistency of responses. Environmental Toxicology and Chemistry, 40(4), 1086-1100.
  • OECD. (2019). Test No. 203: Fish, Acute Toxicity Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • el-Sheekh, M. M., Kotkat, H. M., & Hammouda, O. H. (1994). Effect of atrazine herbicide on growth, photosynthesis, protein synthesis, and fatty acid composition in the unicellular green alga Chlorella kessleri. Ecotoxicology and Environmental Safety, 29(3), 349-358.
  • da Costa, J. G. C., da Silva, A. P., da Silva, A. C., de Oliveira, R., & de Oliveira, G. A. R. (2022). Atrazine and Diuron Effects on Survival, Embryo Development, and Behavior in Larvae and Adult Zebrafish. Frontiers in Environmental Science, 10, 843141.
  • Zhang, X., Li, Y., & Xi, Y. (2023). Impact of atrazine on the dynamic response of Daphnia pulex populations to fish predation risk. Frontiers in Ecology and Evolution, 10, 1086961.
  • Navarro, E., Fernández-Piñas, F., & del Campo, F. F. (2000). Atrazine induced changes in elemental and biochemical composition and nitrate reductase activity in Chlamydomonas reinhardtii.
  • Bringolf, R. B., Belden, J. B., & Summerfelt, R. C. (2004). Effects of atrazine on fathead minnow in a short-term reproduction assay. Environmental Toxicology and Chemistry, 23(4), 1019-1025.
  • Tang, J., Hoagland, K. D., & Siegfried, B. D. (1998). Differential toxicity of atrazine to selected freshwater algae.
  • Bringolf, R. B., Belden, J. B., & Summerfelt, R. C. (2004). Effects of Atrazine on Fathead Minnow in a Short-Term Reproduction Assay. Environmental Toxicology and Chemistry, 23(4), 1019-1025.
  • Zou, X., Li, Y., & Xi, Y. (2025). Transgenerational Effects of Atrazine on Daphnia magna Based on Life-History Traits and Population Dynamics.
  • Tang, J., Hoagland, K. D., & Siegfried, B. D. (1998). Atrazine and Diuron Effects on Survival, Embryo Development, and Behavior in Larvae and Adult Zebrafish. Frontiers in Environmental Science, 10, 843141.
  • Plhalova, L., Divisova, L., Marsalek, P., & Svobodova, Z. (2012). Effects of subchronic exposure to atrazine on growth, haematological and biochemical parameters of zebrafish (Danio rerio). Polish Journal of Veterinary Sciences, 15(3), 417-422.
  • Zavala, M. L. (2023). Genotoxicity of Atrazine on Allium cepa and Daphnia magna Test Systems. [Thesis].
  • Tang, J., Hoagland, K. D., & Siegfried, B. D. (1997). Differential toxicity of atrazine to selected freshwater algae.
  • el-Sheekh, M. M., Kotkat, H. M., & Hammouda, O. H. (1994). Effect of atrazine herbicide on growth, photosynthesis, protein synthesis, and fatty acid composition in the unicellular green alga Chlorella kessleri. Ecotoxicology and Environmental Safety, 29(3), 349-358.
  • OECD. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • OECD. (2019). Test No. 203: Fish, Acute Toxicity Test. OECD Guidelines for the Testing of Chemicals, Section 2. [Link]

  • Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test. [Link]

  • Biotecnologie BT. (n.d.). OECD TG 201: Freshwater Alga and Cyanobacteria. [Link]

  • Aropha. (n.d.). OECD 202: Daphnia sp., Acute Immobilization Test. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Algal toxicity – growth inhibition. [Link]

  • Zantiks. (n.d.). OECD Acute immobilisation test. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Deisopropylhydroxyatrazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of chemical compounds. Among these is deisopropylhydroxyatrazine, a primary metabolite of the widely-used triazine herbicide, atrazine.[1] While essential for toxicological and environmental fate studies, its handling and disposal demand a meticulous approach rooted in safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of deisopropylhydroxyatrazine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are designed to be a self-validating system, grounded in established chemical safety principles and regulatory standards.

Compound Profile and Hazard Assessment

Understanding the physicochemical and toxicological properties of deisopropylhydroxyatrazine is the foundation for safe handling and disposal. It is a persistent compound with moderate solubility in water, which underscores concerns about its potential to contaminate water sources.[1]

Table 1: Physicochemical Properties of Deisopropylhydroxyatrazine

PropertyValueSource
CAS Number 7313-54-4[1][2]
Molecular Formula C₅H₉N₅O[1]
Boiling Point 267.8±23.0 °C (Predicted)[3]
Density 1.60±0.1 g/cm³ (Predicted)[3]
pKa 7.53±0.70 (Predicted)[3]

While specific toxicity data for deisopropylhydroxyatrazine is limited, its parent compound, atrazine, is classified as very toxic to aquatic life with long-lasting effects and may cause an allergic skin reaction.[4] Given the structural similarity, it is prudent to handle deisopropylhydroxyatrazine with a similar level of caution. The primary hazards to consider are:

  • Environmental Persistence: Triazine herbicides and their metabolites can persist in soil and water, posing a long-term risk to ecosystems.[1][5]

  • Aquatic Toxicity: Atrazine is known to be harmful to aquatic organisms.[4] Improper disposal can lead to the contamination of surface and groundwater.[6]

  • Regulatory Scrutiny: As a metabolite of a restricted-use pesticide, the disposal of deisopropylhydroxyatrazine is governed by stringent federal and local regulations.[7][8]

Pre-Disposal Planning & Personal Protective Equipment (PPE)

Effective waste management begins before the waste is even generated. The principle of waste minimization should always be applied.

  • Process Modification: Where possible, modify experiments to reduce the quantity of deisopropylhydroxyatrazine required.[9]

  • Inventory Management: Purchase and use only the amount of the chemical necessary for your immediate research needs to avoid generating excess, unused stock.[10]

Essential Personal Protective Equipment (PPE): Before handling deisopropylhydroxyatrazine in any form (pure compound, solutions, or waste), the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Protective Clothing: A standard laboratory coat.[11]

Core Disposal Protocol: A Step-by-Step Guide

Disposing of chemical waste is a systematic process. The following steps provide a clear workflow from waste generation to collection. The central principle is that no deisopropylhydroxyatrazine waste, including rinsate, should ever be disposed of down the drain or in the regular trash. [6][12][13]

Step 1: Waste Identification and Segregation

Immediately upon generation, identify the waste stream. Deisopropylhydroxyatrazine waste must be segregated from other laboratory waste to prevent dangerous reactions. Never mix incompatible wastes.[13] Common waste streams include:

  • Unused or expired pure compound.

  • Aqueous or solvent-based solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, contaminated paper towels).

  • Rinsate from cleaning contaminated glassware.

Step 2: Containerization

Proper containment is critical to prevent leaks and exposures.

  • Select a Compatible Container: Use a container that is chemically compatible with deisopropylhydroxyatrazine and any solvents used. A high-density polyethylene (HDPE) container is a common and appropriate choice. The container must have a leak-proof, screw-on cap.[14]

  • Maintain Container Integrity: Ensure the container is in good condition, free of cracks or defects. Do not overfill; leave at least 5-10% of headspace to allow for thermal expansion.[15]

  • Use Secondary Containment: Always place liquid waste containers in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills. The secondary container must be able to hold 110% of the volume of the primary container.[14]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety. Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste tags. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "Deisopropylhydroxyatrazine." List all other constituents, including solvents and their approximate percentages.

  • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

  • The date accumulation started (the date the first drop of waste was added).

  • The name and contact information of the generating researcher or lab.[13][15]

Step 4: On-Site Accumulation and Storage

Store the labeled waste container in a designated satellite accumulation area within your laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from sinks, floor drains, and high-traffic areas.

  • Segregated from incompatible chemicals.[13]

Keep waste containers closed at all times except when adding waste.[14]

Step 5: Arranging for Final Disposal

The final step is to arrange for pickup by your institution's certified hazardous waste handlers.

  • Contact your EHS Office: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online request form or by phone.[9]

  • Regulatory Compliance: Your EHS department is responsible for ensuring that the waste is transported and disposed of in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[7] Incineration at a licensed facility is a common and acceptable disposal method for pesticide-related waste.[16]

Specialized Disposal Scenarios

Aqueous and Solvent-Based Solutions

Solutions containing deisopropylhydroxyatrazine must be collected as hazardous chemical waste. Never neutralize or attempt to treat the waste in the lab. The low removal rates of triazine herbicides in typical wastewater treatment plants make drain disposal environmentally irresponsible.[17]

Contaminated Labware and Debris

Solid waste contaminated with deisopropylhydroxyatrazine (e.g., gloves, weigh boats, absorbent pads from a spill) must also be disposed of as hazardous waste.

  • Collect this waste in a separate, clearly labeled, leak-proof container. A common practice is to double-bag the waste in clear plastic bags that can be securely sealed.[14]

  • Label the container or bag with a hazardous waste tag detailing the contents.

Empty Containers

An "empty" container that held pure deisopropylhydroxyatrazine is not truly empty and must be decontaminated before disposal.

  • Triple Rinsing: This is the standard procedure.[10]

    • Add a small amount of a suitable solvent (one that readily dissolves the compound, like methanol or acetonitrile) to the container, equal to about 5-10% of the container's volume.[9]

    • Secure the cap and shake vigorously for at least 30 seconds to rinse all interior surfaces.[18]

    • Pour the rinsate into your designated deisopropylhydroxyatrazine hazardous waste container. This rinsate is hazardous waste. [9][19]

    • Repeat this process two more times.

  • Post-Rinsing Disposal: After triple rinsing, the container can often be disposed of in the regular trash or recycling, depending on institutional policy. Deface or remove the original label to prevent confusion.[9][19]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling deisopropylhydroxyatrazine waste.

DisposalWorkflow cluster_waste_type Identify Waste Type cluster_actions Execute Disposal Protocol start Waste Generated (Deisopropylhydroxyatrazine) waste_pure Pure Compound or Unused Solution start->waste_pure waste_solution Used Aqueous or Solvent Solution start->waste_solution waste_solid Contaminated Solid (Gloves, Labware) start->waste_solid waste_container Empty Container start->waste_container action_collect_liquid Collect in Labeled, Closed Liquid Waste Container (HDPE Bottle) waste_pure->action_collect_liquid waste_solution->action_collect_liquid action_collect_solid Collect in Labeled, Sealed Solid Waste Container (e.g., Double-Bagged) waste_solid->action_collect_solid action_rinse Triple-Rinse Container with Appropriate Solvent waste_container->action_rinse final_disposal Store in Satellite Accumulation Area and Arrange EHS Pickup action_collect_liquid->final_disposal action_collect_solid->final_disposal rinsate Collect Rinsate as Hazardous Liquid Waste action_rinse->rinsate Generated Rinsate container_disposal Dispose of Rinsed Container per Institutional Policy (Deface Label) action_rinse->container_disposal Decontaminated Container rinsate->action_collect_liquid

Caption: Decision workflow for proper deisopropylhydroxyatrazine waste segregation and disposal.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Alert: Notify personnel in the immediate area.

  • Isolate: Secure the area and prevent entry.

  • Contain: If the spill is small and you are trained to do so, cover the spill with an appropriate absorbent material from a chemical spill kit.

  • Clean: Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

  • Report: Always report the spill to your EHS office.[11]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek Medical Attention: In all cases of exposure, seek prompt medical advice and provide the Safety Data Sheet (SDS) for deisopropylhydroxyatrazine to the medical personnel.

References

  • CDMS.net. (n.d.). ATRAZINE 4L SAFETY DATA SHEET. Retrieved January 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved January 24, 2026, from [Link]

  • Genfarm. (n.d.). Genfarm Atrazine 900 WG Herbicide Safety Data Sheet. Retrieved January 24, 2026, from [Link]

  • Integrated Pest Management, University of Missouri. (2022, July 26). Pesticide Disposal. Retrieved January 24, 2026, from [Link]

  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved January 24, 2026, from [Link]

  • National Pesticide Information Center. (2026, January 6). Disposal of Pesticides. Retrieved January 24, 2026, from [Link]

  • Earth911. (2024, September 4). Recycling Mystery: Disposing Of Herbicides And Packaging Safely. Retrieved January 24, 2026, from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2003). Table 8-1, Regulations and Guidelines Applicable to Atrazine. In Toxicological Profile for Atrazine. Retrieved January 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, December 22). Requirements for Pesticide Disposal. Retrieved January 24, 2026, from [Link]

  • Agilent Technologies, Inc. (2024, August 23). Atrazine-desethyl Desisopropyl Standard (1X1 mL) - Safety Data Sheet. Retrieved January 24, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. Retrieved January 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, July 3). Safe Disposal of Pesticides. Retrieved January 24, 2026, from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved January 24, 2026, from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025, August 6). Disposition of Atrazine Metabolites Following Uptake and Degradation of Atrazine in Switchgrass. Retrieved January 24, 2026, from [Link]

  • Taylor & Francis Online. (1994). Fate of major degradation products of Atrazine in Iowa soils. Retrieved January 24, 2026, from [Link]

  • MDPI. (2020). Occurrence and Removal of Triazine Herbicides during Wastewater Treatment. Retrieved January 24, 2026, from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved January 24, 2026, from [Link]

  • The Pesticide Stewardship Alliance. (n.d.). Pesticide and Container Disposal. Retrieved January 24, 2026, from [Link]

  • Taylor & Francis Online. (2013, September 10). Disposition of Atrazine Metabolites Following Uptake and Degradation of Atrazine in Switchgrass. Retrieved January 24, 2026, from [Link]

  • Agriculture and Environment Research Unit (AERU). (n.d.). 6-deisopropyl atrazine (Ref: G-28279). Retrieved January 24, 2026, from [Link]

  • Carl ROTH. (2025, March 12). Atrazine - Safety Data Sheet. Retrieved January 24, 2026, from [Link]

  • AgWeb. (2024, April 4). Are You Disposing Pesticides Properly? Here's How to Know. Retrieved January 24, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine (Chapter 6). Retrieved January 24, 2026, from [Link]

  • Illinois State Water Survey. (2011). Pesticide Fate in the Environment: A Guide for Field Inspectors. Retrieved January 24, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Deisopropylhydroxyatrazine. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Atrazine-desethyl-2-hydroxy. PubChem Compound Summary for CID 135510207. Retrieved January 24, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Deisopropylatrazine. PubChem Compound Summary for CID 13878. Retrieved January 24, 2026, from [Link].

Sources

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